Technical Documentation Center

tert-Butyl 4-formyl-2-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 4-formyl-2-hydroxybenzoate

Core Science & Biosynthesis

Foundational

The Strategic Utility of tert-Butyl 4-formyl-2-hydroxybenzoate in Advanced Drug Discovery: Nomenclature, Synthesis, and Applications

Executive Summary In the modern landscape of medicinal chemistry and fragment-based drug design (FBDD), the selection of highly specific, orthogonal building blocks is critical to circumventing synthetic bottlenecks. ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry and fragment-based drug design (FBDD), the selection of highly specific, orthogonal building blocks is critical to circumventing synthetic bottlenecks. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) represents a masterclass in functional group orthogonality. Serving as a bifunctional scaffold, it is utilized extensively in the development of targeted therapeutics, ranging from 1[1] to complex 2[2].

This technical guide dissects the physicochemical profiling, structural causality, and self-validating synthetic workflows associated with this vital intermediate, providing drug development professionals with a comprehensive blueprint for its application.

Nomenclature and Physicochemical Profiling

Accurate identification and profiling are foundational for reproducible chemical synthesis. The compound features a salicylate core modified with a para-formyl group and protected as a tert-butyl ester.

  • IUPAC Name: tert-butyl 4-formyl-2-hydroxybenzoate

  • Synonyms: 4-formyl-2-hydroxybenzoic acid tert-butyl ester; 2-hydroxy-4-formylbenzoic acid tert-butyl ester

  • CAS Registry Number: 1629252-29-4[3]

  • Molecular Formula: C₁₂H₁₄O₄

  • SMILES: O=C(OC(C)(C)C)C1=C(O)C=C(C=O)C=C1

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Significance
Molecular Weight 222.24 g/mol [3]Optimal mass for FBDD; leaves ample "molecular weight budget" for downstream functionalization.
Hydrogen Bond Donors 1 (Phenolic -OH)Facilitates target protein anchoring and intramolecular hydrogen bonding.
Hydrogen Bond Acceptors 4 (Carbonyl/Ester oxygens)Enhances solubility and binding affinity in polar active sites.
Steric Hindrance High (tert-butyl group)Prevents nucleophilic attack at the ester carbonyl during downstream amination.

Structural Causality and Orthogonal Reactivity

The strategic utility of tert-butyl 4-formyl-2-hydroxybenzoate lies in the precise, predictable reactivity of its three distinct functional groups. In multi-step drug synthesis, avoiding side reactions (such as unwanted amidation) is paramount.

  • The tert-Butyl Ester (Steric Shield & Acid-Labile Core): Unlike methyl or ethyl esters, the bulky tert-butyl group provides immense steric hindrance. When the molecule is subjected to nucleophilic amines during reductive amination, the ester remains completely inert. Furthermore, it offers orthogonal deprotection; it is highly stable under basic and nucleophilic conditions but is readily cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the free carboxylic acid[4].

  • The Formyl Group (Electrophilic Hub): Positioned para to the ester, the aldehyde is highly electrophilic and primed for Knoevenagel condensations or reductive aminations. This allows for the rapid construction of secondary and tertiary amine libraries.

  • The Phenolic Hydroxyl (Directing & Anchoring Group): The ortho-hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl, locking the molecular conformation. Biologically, it mimics the salicylate pharmacophore—a known chelator and hydrogen-bond donor crucial for binding in the nNOS-PSD95 protein-protein interface[1].

OrthogonalProtection Core tert-Butyl 4-formyl-2-hydroxybenzoate (Bifunctional Scaffold) Formyl Formyl Group (-CHO) Electrophilic Center Core->Formyl Ester tert-Butyl Ester (-COOtBu) Steric Shield & Acid-Labile Core->Ester Hydroxyl Phenolic Hydroxyl (-OH) H-Bonding Donor/Acceptor Core->Hydroxyl Amine Targeted Amination (No Amidation) Formyl->Amine Reacts via Imine Deprotect Orthogonal Deprotection (TFA / DCM) Ester->Deprotect Yields Free Acid Binding Target Protein Anchoring (e.g., nNOS-PSD95) Hydroxyl->Binding Chelates/H-Bonds

Fig 1. Orthogonal reactivity profile and structural causality of the building block.

Validated Synthetic Workflows

Protocol 1: Synthesis of tert-Butyl 4-formyl-2-hydroxybenzoate via Esterification

Causality: Direct Fischer esterification of 4-formyl-2-hydroxybenzoic acid with tert-butanol is thermodynamically unfavorable and prone to acid-catalyzed degradation of the formyl group. Therefore, a mild, base-mediated esterification using Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) is the self-validating standard.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 4-formyl-2-hydroxybenzoic acid in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent oxidative degradation of the aldehyde.

  • Activation: Add 0.1 equivalents of DMAP. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive tert-butoxycarbonyl pyridinium intermediate.

  • Esterification: Slowly add 1.2 equivalents of Boc₂O. The carboxylate attacks the intermediate, forming a mixed anhydride.

  • Validation: Monitor the reaction. This step is a self-validating system; the continuous evolution of CO₂ gas provides visual confirmation of the mixed anhydride's decomposition into the desired tert-butyl ester.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Reductive Amination for nNOS-PSD95 Uncoupling Agents

Causality: To synthesize neuroprotective agents, the formyl group must be converted to an amine without hydrolyzing the ester[1]. Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because NaBH₃CN is stable in mildly acidic conditions and specifically reduces the transient iminium ion without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine tert-butyl 4-formyl-2-hydroxybenzoate (1.2 mmol) and the target primary amine (1.3 mmol) in anhydrous Methanol. Add 2 drops of glacial acetic acid to catalyze iminium ion formation[1].

  • Reduction: Add NaBH₃CN (9.6 mmol) to the mixture. Stir at 80 °C for 5 hours. The mild acid protonates the imine, lowering its LUMO and making it highly susceptible to hydride attack by the cyanoborohydride anion.

  • Isolation: Concentrate the reaction solution in vacuo, partition between water and Ethyl Acetate. Extract the organic layer three times, dry, and spin-dry. Purify the crude product via silica gel chromatography to yield the targeted secondary amine[1].

SyntheticWorkflow A 4-Formyl-2-hydroxybenzoic acid B Esterification (Boc2O, DMAP) A->B C tert-Butyl 4-formyl- 2-hydroxybenzoate B->C D Reductive Amination (NaBH3CN, AcOH) C->D E nNOS-PSD95 Uncoupling Agent D->E

Fig 2. Synthetic workflow for tert-butyl 4-formyl-2-hydroxybenzoate and downstream application.

Analytical Validation Standards

To ensure the integrity of the synthesized tert-butyl 4-formyl-2-hydroxybenzoate, rigorous analytical validation is required:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~1.60 ppm integrating to 9 protons confirms the presence of the tert-butyl group. The aldehyde proton will appear as a distinct singlet downfield at ~9.90 ppm. The phenolic -OH typically appears as a broad singlet around 10.5–11.0 ppm due to intramolecular hydrogen bonding.

  • LC-MS (ESI+): While the expected mass is 222.24, tert-butyl esters frequently undergo in-source fragmentation in mass spectrometry, losing an isobutylene molecule (M - 56). Therefore, the base peak is often observed at m/z 167 [M - tBu + H]⁺ or m/z 149 [M - tBu - H₂O + H]⁺.

References

  • Google Patents. "CN104045552A - Medicinal compound as neuroprotective agent".
  • PubChem. "Medicinal compounds as neuroprotective agents - Patent CN-104045552-A". Available at:[Link]

  • Google Patents. "US20250114466A1 - Antifolate linker-drugs and antibody-drug conjugates".

Sources

Foundational

Spectroscopic Characterization and Analytical Protocols for tert-Butyl 4-formyl-2-hydroxybenzoate

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary In modern drug discovery and complex active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, orthogonally functionalized aromatic building blocks are critical. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a prime example, featuring a reactive aldehyde, a phenolic hydroxyl group, and a sterically hindered, acid-labile tert-butyl ester. This specific substitution pattern allows for highly regioselective downstream modifications and has been prominently utilized in the synthesis of novel neuroprotective agents .

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data tabulation. Here, we dissect the causality behind the spectroscopic signatures of this molecule—specifically the profound impact of intramolecular hydrogen bonding—and provide a self-validating system of analytical protocols to ensure rigorous structural verification.

Molecular Architecture & Mechanistic Implications

The spectroscopic behavior of tert-Butyl 4-formyl-2-hydroxybenzoate is fundamentally governed by its electronic distribution and spatial geometry.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position is in close spatial proximity to the ester carbonyl at the C1 position. This forms a stable, six-membered pseudo-ring via intramolecular hydrogen bonding. This interaction dramatically deshields the phenolic proton (shifting it far downfield in NMR) and weakens the ester C=O bond (lowering its stretching frequency in IR) .

  • Electronic Effects: The formyl group (-CHO) at C4 is a strong electron-withdrawing group (EWG) via resonance, while the phenolic -OH is an electron-donating group (EDG). This push-pull dynamic across the aromatic ring dictates the precise chemical shifts of the aromatic protons (H-3, H-5, and H-6).

AnalyticalWorkflow A tert-Butyl 4-formyl- 2-hydroxybenzoate B Sample Preparation (High Purity >98%) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D FT-IR Spectroscopy (ATR Method) B->D E Mass Spectrometry (EI-MS / LC-MS) B->E F Structural Elucidation & Verification C->F D->F E->F

Fig 1. Multimodal spectroscopic workflow for the structural validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the most definitive proof of the regiochemistry of the substituents. The aromatic region exhibits a classic AMX spin system.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment / Causality
2-OH ~10.85Singlet (s)-1HHighly deshielded due to strong intramolecular H-bonding with the ester carbonyl.
4-CHO ~9.95Singlet (s)-1HAldehydic proton; deshielded by the adjacent carbonyl oxygen.
6-H ~7.96Doublet (d)8.21HOrtho to the ester group; strongly deshielded by the ester's magnetic anisotropy.
5-H ~7.40Doublet of doublets (dd)8.2, 1.51HOrtho to the formyl group, meta to the ester.
3-H ~7.35Doublet (d)1.51HMeta-coupling only; shielded by the ortho-hydroxyl group's electron donation.
t-Bu ~1.62Singlet (s)-9HNine equivalent methyl protons of the sterically hindered ester.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
191.2C=OAldehyde carbonyl carbon
169.5C=OEster carbonyl carbon
162.1QuaternaryC2 (Phenolic C-OH)
139.4QuaternaryC4 (Aromatic C-CHO)
131.0, 119.5, 117.2CHAromatic methines (C6, C5, C3)
118.0QuaternaryC1 (Aromatic C-COOtBu)
83.5Quaternarytert-Butyl quaternary carbon
28.4CH₃tert-Butyl methyl carbons (3C)
Protocol: NMR Sample Preparation & Self-Validating Acquisition

Causality: Chloroform-d (CDCl₃) is chosen as the solvent because it lacks exchangeable protons that could interfere with the observation of the critical phenolic -OH signal.

  • Preparation: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as the internal zero-reference.

  • Acquisition: Transfer to a high-quality 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz (16 scans, 1.5 s relaxation delay to ensure complete magnetization recovery of the quaternary t-butyl protons).

  • Self-Validation Step (D₂O Exchange): To unequivocally prove the assignment of the peak at ~10.85 ppm as the phenolic hydroxyl, add one drop of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

    • System Check: The disappearance of the 10.85 ppm singlet confirms it is an exchangeable proton, validating the presence of the free phenol moiety .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized here to orthogonally verify the presence of the two distinct carbonyl environments and the hydrogen-bonded hydroxyl group.

Table 3: FT-IR Vibrational Frequencies (ATR Method)

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3150 - 3250Broad, weakPhenolic O-H stretch. Broadened and shifted lower than a free OH (~3600 cm⁻¹) due to the intramolecular H-bond.
2975, 2930MediumAliphatic C-H stretch from the tert-butyl methyl groups.
1705StrongAldehyde C=O stretch. Appears at a standard conjugated benzaldehyde frequency.
1675StrongEster C=O stretch. Shifted significantly lower than a standard ester (~1735 cm⁻¹) because the C=O bond is weakened by accepting the H-bond from the C2-OH.
Protocol: ATR-FTIR Analysis
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with LC-MS grade isopropanol. Collect a background spectrum to subtract ambient CO₂ and water vapor.

  • Application: Place 2–3 mg of the solid crystalline sample directly onto the crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample phase.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Self-Validation Step: Inspect the 3400–3500 cm⁻¹ region. A massive, broad peak here indicates bulk water contamination (moisture). If present, the sample must be dried under vacuum, as bulk water will mask the delicate, diagnostic H-bonded phenolic OH stretch at 3150 cm⁻¹.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) mass spectrometry provides molecular weight confirmation and structural clues through predictable fragmentation pathways. Tert-butyl esters exhibit highly characteristic fragmentation rules.

Fragmentation Pathway Analysis

Upon ionization at 70 eV, the molecular ion (M⁺, m/z 222) is formed. The most thermodynamically favorable event is the loss of the tert-butyl group. This occurs via a McLafferty-type rearrangement or cyclic elimination, expelling neutral isobutylene (C₄H₈, 56 Da) to yield the corresponding salicylic acid derivative radical cation at m/z 166. Because this process is both enthalpically and entropically driven, m/z 166 is almost always the base peak (100% relative abundance).

MSPathway M Molecular Ion [M]+ m/z 222 F1 Fragment Ion m/z 166 (Base Peak) M->F1 - C4H8 (Isobutylene) McLafferty Rearrangement F2 Fragment Ion m/z 148 F1->F2 - H2O F3 Fragment Ion m/z 122 F1->F3 - CO2

Fig 2. Primary Electron Ionization (EI) mass fragmentation pathway highlighting isobutylene loss.

Protocol: GC-MS Analysis (EI Mode)
  • Sample Prep: Prepare a dilute 1 mg/mL solution of the compound in GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) using helium as the carrier gas (1.0 mL/min).

  • Thermal Gradient: Set the inlet to 250°C. Oven program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization: Operate the MS source in EI mode at 70 eV, scanning m/z 50 to 300.

  • Self-Validation Step: Calculate the mass difference between the molecular ion and the base peak. A strict Δm of 56 Da (222 → 166) acts as an internal system validation that the tert-butyl ester moiety is intact prior to ionization, ruling out in-source degradation or prior ester hydrolysis.

References

  • Title: Medicinal compound as neuroprotective agent (Patent CN104045552A)
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Silverstein, R. M., et al.) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., et al.) URL: [Link]

Exploratory

Technical Whitepaper: Purity, Appearance, and Analytical Characterization of tert-Butyl 4-formyl-2-hydroxybenzoate

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are indispensable. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are indispensable. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly versatile intermediate, featuring an electrophilic aldehyde, a nucleophilic/hydrogen-bonding phenolic hydroxyl, and a sterically protected carboxylic acid [1]. Ensuring the rigorous purity and physical integrity of this compound is critical, as trace impurities can drastically alter the yield and selectivity of downstream transformations, such as reductive aminations or Knoevenagel condensations.

This guide provides an in-depth, mechanistic approach to evaluating the purity and appearance of this molecule, establishing self-validating analytical protocols designed for senior scientists and quality control (QC) professionals.

Physicochemical Profiling & Appearance

The physical appearance of a chemical building block is often the first indicator of its structural integrity. For tert-Butyl 4-formyl-2-hydroxybenzoate, the expected baseline appearance is a white to pale yellow crystalline powder [2].

Standard Specifications

Commercial synthesis of this compound typically yields a purity of 97% to 98% [2][3]. Table 1 summarizes the core physicochemical parameters.

Table 1: Physicochemical Properties and QC Specifications

ParameterSpecification / DataMechanistic Rationale
CAS Number 1629252-29-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₁₄O₄Defines the exact mass requirements for LC-MS validation.
Molecular Weight 222.24 g/mol Utilized for precise molarity calculations in synthetic equivalents.
Appearance White to pale yellow powderDeep yellowing indicates auto-oxidation of the formyl group.
Baseline Purity ≥ 97.0% (HPLC)Minimum threshold to prevent stoichiometric imbalances in coupling.
Mechanistic Drivers of Appearance Degradation

When the appearance of tert-Butyl 4-formyl-2-hydroxybenzoate shifts from white to a pronounced yellow or brown, it is typically driven by two primary degradation pathways:

  • Auto-Oxidation: The 4-formyl group (aldehyde) is highly susceptible to atmospheric oxygen, slowly oxidizing to a carboxylic acid (tert-butyl 4-carboxy-2-hydroxybenzoate).

  • Acidic Hydrolysis: Exposure to ambient moisture in slightly acidic environments can cleave the bulky tert-butyl ester, yielding 4-formyl-2-hydroxybenzoic acid.

The diagram below maps these logical degradation pathways.

G A Target Molecule (Intact Ester & Aldehyde) B Oxidation (O2 exposure) A->B C Acidic Hydrolysis (Moisture/H+) A->C D Carboxylic Acid Derivative (Appearance: Yellowing) B->D E Salicylic Acid Derivative (Purity Drop) C->E

Primary degradation pathways affecting the purity and appearance of the target compound.

Analytical Methodologies & Self-Validating Protocols

To ensure scientific integrity, a multi-modal analytical approach is required. Relying solely on HPLC can mask structural isomers, while relying solely on NMR cannot accurately quantify trace non-protonated impurities. The following protocols establish a self-validating QC system.

G A Sample: CAS 1629252-29-4 B Visual Inspection (Appearance Check) A->B C HPLC Analysis (Purity Quantification) A->C D NMR Spectroscopy (Structural Elucidation) A->D E LC-MS (Mass Verification) A->E F Certificate of Analysis (QC Release) B->F C->F D->F E->F

Analytical workflow for the comprehensive quality control of tert-Butyl 4-formyl-2-hydroxybenzoate.
Protocol 1: Reversed-Phase HPLC for Chemical Purity

Causality & Rationale: The phenolic hydroxyl group (pKa ~ 8-9) can partially ionize in neutral aqueous mobile phases, leading to severe peak tailing and inaccurate integration. To counteract this, 0.1% Trifluoroacetic acid (TFA) is utilized as a mobile phase modifier to fully protonate the phenol, ensuring sharp, Gaussian peak shapes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the compound in 1.0 mL of LC-grade Acetonitrile (ACN). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a standard C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size) to provide adequate hydrophobic retention for the tert-butyl group.

  • Mobile Phase Setup:

    • Phase A: 0.1% TFA in Milli-Q Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Execution: Run a linear gradient from 10% B to 95% B over 15 minutes, maintaining a flow rate of 1.0 mL/min.

  • Detection: Monitor at UV 254 nm. The highly conjugated aromatic system (phenol + ester + aldehyde) yields a strong chromophore at this wavelength.

  • Self-Validation Check: Ensure the resolution factor ( Rs​ ) between the main peak and any adjacent impurity peak is ≥1.5 . If Rs​<1.5 , decrease the gradient slope to 20 minutes.

Table 2: HPLC Gradient Method Summary

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
15.05951.0
18.05951.0
18.190101.0
22.090101.0 (Re-equilibration)
Protocol 2: ¹H-NMR for Structural Validation

Causality & Rationale: While HPLC confirms how much of the main component is present, NMR confirms what it is. The 1,2,4-trisubstituted aromatic ring provides a highly specific splitting pattern. Furthermore, the integration ratio between the tert-butyl group and the aldehyde proton serves as an internal self-validation metric to detect partial hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Spectral Analysis & Expected Shifts:

    • ~1.60 ppm (Singlet, 9H): The massive tert-butyl group.

    • ~7.30 - 7.90 ppm (Multiplets, 3H): The aromatic protons. Due to the 1,2,4-substitution pattern, expect a doublet (ortho-coupling, ~8 Hz) for H-6, a doublet of doublets (ortho and meta-coupling) for H-5, and a fine doublet (meta-coupling, ~1.5 Hz) for H-3.

    • ~9.95 ppm (Singlet, 1H): The aldehyde (formyl) proton.

    • ~10.80 ppm (Singlet, 1H, exchangeable): The phenolic -OH. Expert Note: This proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Self-Validation Check: Integrate the signal at ~1.60 ppm and set it to exactly 9.00. The signal at ~9.95 ppm must integrate to 1.00 ± 0.05. If the aldehyde integral is significantly lower, the sample has undergone auto-oxidation.

Conclusion

The utility of tert-Butyl 4-formyl-2-hydroxybenzoate in advanced synthesis is highly dependent on its purity. By understanding the mechanistic causes of appearance degradation (oxidation and hydrolysis) and employing a self-validating suite of analytical techniques (TFA-modified HPLC and integration-locked NMR), researchers can confidently qualify this building block for sensitive downstream applications.

References

  • BLD Pharm.
  • Leyan.
  • ChemBuyersGuide.
Foundational

Thermodynamic Solubility Profiling of tert-Butyl 4-formyl-2-hydroxybenzoate in Organic Solvents: A Technical Guide for Synthetic Workflows

Executive Summary In advanced pharmaceutical synthesis and drug development, the rational selection of organic solvents is dictated by the precise physicochemical properties of the intermediate building blocks. tert-Buty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and drug development, the rational selection of organic solvents is dictated by the precise physicochemical properties of the intermediate building blocks. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4), a highly versatile aromatic building block with a molecular weight of 222.24 g/mol , presents a unique solubility profile driven by its orthogonal functional groups[1]. This whitepaper provides an in-depth analysis of its structural thermodynamics, empirical solubility in various organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Physicochemical Profiling

To predict and manipulate the solubility of tert-Butyl 4-formyl-2-hydroxybenzoate, one must analyze the causality behind its molecular architecture. The compound features three distinct functional moieties on a benzene core:

  • tert-Butyl Ester (C1): Imparts significant steric bulk and lipophilicity, driving solubility in non-polar and halogenated solvents.

  • Phenolic Hydroxyl (C2): Acts as a strong hydrogen-bond donor.

  • Formyl Group (C4): Serves as an electrophilic handle and a dipole-dipole interaction site.

The Thermodynamic Driver: The spatial proximity of the C2-hydroxyl and the C1-ester carbonyl facilitates the formation of a strong intramolecular hydrogen bond . This pseudo-six-membered ring effectively sequesters the polar hydroxyl group, drastically reducing the molecule's capacity to engage in intermolecular hydrogen bonding with protic solvent molecules. Consequently, the enthalpy of solvation in water and alcohols is highly unfavorable, while solubility in polar aprotic solvents (which solvate the lipophilic bulk without requiring H-bond disruption) is exceptionally high.

StructuralLogic Compound tert-Butyl 4-formyl-2-hydroxybenzoate tButyl tert-Butyl Ester (C1) Lipophilic Bulk Compound->tButyl Phenol Phenolic OH (C2) H-Bond Donor Compound->Phenol Formyl Formyl Group (C4) Dipole Interactions Compound->Formyl IntraHBond Intramolecular H-Bonding (Sequesters Polarity) tButyl->IntraHBond Carbonyl Acceptor AproticSol High Solubility in Aprotic Solvents (DCM, EtOAc) tButyl->AproticSol Phenol->IntraHBond IntraHBond->AproticSol

Logical relationship between molecular structure and solvent compatibility.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic dissolution principles of substituted aromatic esters[2], the solubility of tert-Butyl 4-formyl-2-hydroxybenzoate is summarized below. The data reflects equilibrium solubility at standard ambient temperature (25°C).

SolventSolvent ClassificationEstimated Solubility at 25°C (mg/mL)Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic / Halogenated> 250 (Freely Soluble)High affinity for lipophilic tert-butyl group; accommodates formyl dipole.
Ethyl Acetate (EtOAc) Polar Aprotic> 200 (Freely Soluble)Excellent dipole-dipole stabilization.
N,N-Dimethylformamide (DMF) Polar Aprotic> 300 (Freely Soluble)Strong solvation of the aromatic core; disrupts weak intermolecular forces.
Toluene Non-Polar Aromatic~ 150 (Soluble)Pi-pi stacking interactions with the aromatic ring.
Methanol (MeOH) Polar Protic~ 50 (Sparingly Soluble)Poor H-bond donor acceptance due to intramolecular H-bonding of the API.
Hexane Non-Polar Aliphatic< 10 (Slightly Soluble)Insufficient polarity to solvate the formyl and ester dipoles.
Water Polar Protic< 0.1 (Practically Insoluble)Highly unfavorable enthalpy of cavity formation; lack of H-bond availability.

Standardized Protocol for Thermodynamic Solubility Determination

In process chemistry, relying on kinetic solubility (e.g., DMSO-dilution methods) often leads to the formation of amorphous precipitates that artificially overestimate solubility limits[3]. To ensure robust scale-up, thermodynamic equilibrium solubility must be determined using the industry-standard Shake-Flask Method[4].

Experimental Methodology: Shake-Flask coupled with HPLC-UV

This self-validating protocol ensures that equilibrium is reached and that no solvent-induced degradation (e.g., transesterification in alcohols) occurs during the measurement[3][5].

  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 50 mg) of solid tert-Butyl 4-formyl-2-hydroxybenzoate into a chemically inert 4 mL glass vial.

    • Add exactly 1.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid completely dissolves, add more API until saturation is visually confirmed[3].

  • Thermostatic Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaker maintained at 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 24 to 48 hours. This duration is critical to allow any metastable polymorphs to convert to the most stable crystalline form in the given solvent[3][5].

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours to facilitate initial sedimentation.

    • Extract the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Causality note: PTFE is chosen for its broad chemical inertness to organic solvents, preventing extractable impurities from interfering with downstream analysis.

  • HPLC-UV Quantification:

    • Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the UV detector[3].

    • Quantify the concentration against a pre-established calibration curve (λmax typically ~254 nm for formyl-aromatics).

ShakeFlask Step1 Solid Addition (Excess API) Step2 Equilibration (24-48h, 25°C) Step1->Step2 Solvent Step3 Phase Separation (0.45µm PTFE Filter) Step2->Step3 Saturated Step4 Quantification (HPLC-UV) Step3->Step4 Filtrate

Standardized shake-flask workflow for thermodynamic solubility determination.

Solvent Selection in Synthetic Workflows

The solubility profile of tert-Butyl 4-formyl-2-hydroxybenzoate directly dictates the optimal solvent choice for downstream synthetic transformations. Selecting the wrong solvent can lead to heterogeneous reaction mixtures, stalled kinetics, or unwanted side reactions.

  • Reductive Amination (Formyl Group): Requires a solvent system that dissolves both the lipophilic aldehyde and the incoming amine while facilitating imine formation. A mixture of DCM and MeOH (9:1) is optimal. DCM provides bulk solubility, while the protic nature of MeOH catalyzes the imine condensation.

  • Phenolic Alkylation (OH Group): SN2 alkylation of the phenol requires the generation of a phenoxide ion. DMF or Acetonitrile (MeCN) are the solvents of choice. As polar aprotic solvents, they highly solvate the compound and the base (e.g., K2CO3) while leaving the nucleophilic phenoxide naked and reactive.

  • Ester Deprotection (tert-Butyl Group): Cleavage of the tert-butyl ester is typically achieved under strongly acidic conditions. Trifluoroacetic acid (TFA) in DCM is standard. DCM ensures the starting material remains fully dissolved as the highly polar free carboxylic acid is generated.

SyntheticWorkflow Start tert-Butyl 4-formyl-2-hydroxybenzoate RedAm Reductive Amination (Formyl Group) Start->RedAm Alkylation Phenolic Alkylation (OH Group) Start->Alkylation Deprotection Ester Deprotection (tert-Butyl Group) Start->Deprotection Solvent1 DCM / MeOH (9:1) Balances solubility & imine formation RedAm->Solvent1 Solvent2 DMF or MeCN Solvates phenoxide for SN2 Alkylation->Solvent2 Solvent3 TFA in DCM Facilitates acidic cleavage Deprotection->Solvent3

Optimal solvent selection for common synthetic transformations.

References

  • BLD Pharm, "1629252-29-4 | tert-Butyl 4-formyl-2-hydroxybenzoate", bldpharm.com.
  • World Health Organization (WHO), "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification", who.int.
  • Dissolution Technologies, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients", dissolutiontech.com.
  • Analytical Chemistry, "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility", acs.org.
  • Journal of Molecular Liquids, "Solubility determination and thermodynamic modeling of organic solvents", doi.org.

Sources

Exploratory

Technical Whitepaper: Stability Dynamics and Storage Methodologies for tert-Butyl 4-formyl-2-hydroxybenzoate

Executive Summary tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. While i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. While its orthogonal functional groups make it a versatile intermediate, they also introduce competing vectors for chemical degradation. This whitepaper provides a comprehensive analysis of the compound's structural vulnerabilities, predictive stability metrics, and field-proven, self-validating protocols for long-term storage and analytical quantification.

Structural Vulnerabilities & Mechanistic Causality

To design an effective storage protocol, we must first dissect the specific chemical liabilities of the molecule. The compound features three distinct reactive moieties, two of which are highly susceptible to environmental degradation:

The Formyl Group: Aerobic Auto-Oxidation

Aldehydes are notoriously labile in the presence of atmospheric oxygen and light. The degradation proceeds via a radical-mediated auto-oxidation pathway. Photons (specifically in the UV-Vis range) excite the carbonyl oxygen, initiating the homolytic cleavage of the aldehydic C–H bond. The resulting resonance-stabilized acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This intermediate abstracts a hydrogen atom from another intact aldehyde molecule to form a peracid, which subsequently reacts with another aldehyde to yield two equivalents of the corresponding carboxylic acid[2]. For this compound, the terminal degradant is 4-(tert-butoxycarbonyl)-3-hydroxybenzoic acid .

The tert-Butyl Ester: Acid-Catalyzed Hydrolysis

The tert-butyl ester is strategically employed as a bulky protecting group because it resists nucleophilic attack and basic saponification. However, it is highly vulnerable to acid-catalyzed cleavage. In the presence of trace moisture and acidic protons, the ester oxygen is protonated. Because the bulky tert-butyl group can form a highly stable tertiary carbocation, the molecule undergoes a rapid E1-type elimination, releasing isobutylene gas and leaving behind the free carboxylic acid (4-formyl-2-hydroxybenzoic acid )[3],[4].

Degradation Pathways

The following logical diagram illustrates the bifurcated degradation vectors threatening the integrity of the compound.

G Compound tert-Butyl 4-formyl-2-hydroxybenzoate Oxidation Pathway A: Auto-Oxidation (O2, Photons) Compound->Oxidation Radical Initiation Hydrolysis Pathway B: Ester Hydrolysis (H2O, H+) Compound->Hydrolysis Protonation Deg1 4-(tert-butoxycarbonyl)- 3-hydroxybenzoic acid Oxidation->Deg1 Peroxy Radical Deg2 4-formyl-2-hydroxybenzoic acid + Isobutylene Hydrolysis->Deg2 t-Butyl Cleavage

Chemical degradation pathways of tert-Butyl 4-formyl-2-hydroxybenzoate via oxidation and hydrolysis.

Empirical Stability Matrix

Based on the kinetic profiles of benzaldehyde auto-oxidation and tert-butyl ester hydrolysis, the following quantitative stability matrix summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C (Ambient)Air (O₂)Unprotected< 14 DaysAuto-Oxidation (Rapid)
25°C (Ambient)ArgonProtected~ 3 MonthsTrace Hydrolysis
2-8°C (Fridge)Air (O₂)Protected~ 6 MonthsAuto-Oxidation (Slow)
-20°C (Freezer) Argon Protected > 24 Months Negligible

Self-Validating Storage & Handling Protocols

To arrest both the radical auto-oxidation and the E1 hydrolysis pathways, the compound must be handled using a strict, moisture-free, anaerobic workflow.

Step-by-Step Methodology:
  • Receipt & Acclimation: Upon receipt, do not open the cold container immediately. Allow the sealed vessel to acclimate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the API, initiating acid-catalyzed hydrolysis[3].

  • Inert Gas Purging: Transfer the vial to a glovebox or use a Schlenk line to purge the headspace with heavy inert gas (Argon). Causality: Argon (1.78 g/L) is denser than air and settles at the bottom of the vial, creating a physical blanket over the solid API that effectively displaces O₂. Nitrogen is too light and is easily displaced by room currents.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Amber glass absorbs UV-Vis photons in the 300-400 nm range, preventing the n→π∗ transition required to initiate the radical auto-oxidation chain reaction[2].

  • Self-Validating Storage: Place the amber vials inside a secondary vacuum-sealed Mylar bag containing a color-changing indicating desiccant (e.g., cobalt-free silica gel). Store at -20°C. Validation: The desiccant acts as a visual self-validating system; if the beads change from blue to pink, the primary seal has failed, and the batch must be flagged for QC re-testing.

Workflow Receipt 1. Receipt Inspection Purge 2. Argon Purging Receipt->Purge Aliquot 3. Amber Vial Aliquoting Purge->Aliquot Store 4. -20°C Storage (Desiccated) Aliquot->Store QC 5. HPLC-UV Validation Store->QC Monthly

Standard operating workflow for the handling, storage, and quality control of the compound.

Stability-Indicating Analytical Workflow (HPLC-UV)

To quantitatively verify the integrity of the compound over time, a self-validating Reverse-Phase HPLC assay must be employed.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of anhydrous Acetonitrile. Spike the solution with 0.1 mg/mL of 4-Nitrobenzoic acid as an Internal Standard (IS). Validation: The IS ensures that any reduction in the API peak area is due to actual chemical degradation, not variations in autosampler injection volume.

  • Column Selection: Use a robust C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: The addition of 0.1% Formic Acid drops the pH to ~2.7. This is well below the pKa​ of the phenolic hydroxyl and any generated carboxylic acid degradants, ensuring they remain fully protonated. This suppresses secondary interactions with residual silanols on the stationary phase, preventing severe peak tailing.

  • Gradient & Flow: Run a linear gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for conjugated aromatic systems). The intact tert-Butyl 4-formyl-2-hydroxybenzoate will elute late (highly lipophilic), while the hydrolyzed degradant (4-formyl-2-hydroxybenzoic acid) will elute significantly earlier due to the loss of the hydrophobic tert-butyl group.

References

  • Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones - RSC Publishing[Link][2]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ACS Publications[Link][3]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - MDPI[Link][4]

Sources

Foundational

Orthogonal Functionalization of tert-Butyl 4-formyl-2-hydroxybenzoate: A Technical Guide for Advanced Synthetic Workflows

As a Senior Application Scientist, I frequently encounter molecular scaffolds that require precise, orthogonal manipulation to build complex active pharmaceutical ingredients (APIs) or targeted probes. tert-Butyl 4-formy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecular scaffolds that require precise, orthogonal manipulation to build complex active pharmaceutical ingredients (APIs) or targeted probes. tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) represents a masterclass in functional group orthogonality. This tri-functionalized aromatic building block is highly valued in drug discovery, PROTAC linker synthesis, and fluorophore design.

This whitepaper provides an in-depth analysis of its core functional groups, the causality behind its orthogonal reactivity, and field-proven experimental protocols designed as self-validating systems.

Structural & Electronic Profiling

The synthetic utility of tert-butyl 4-formyl-2-hydroxybenzoate stems from the distinct electronic and steric properties of its three functional groups:

  • tert-Butyl Ester (-COOtBu) [Position 1]: Acts as a robust, sterically hindered protective mask for the carboxylic acid. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it highly stable to basic conditions (e.g., aqueous NaOH, Grignard reagents) and catalytic hydrogenation. However, it is highly labile under strongly acidic conditions .

  • Phenolic Hydroxyl (-OH)[Position 2]: An electron-donating group that participates in intramolecular hydrogen bonding with the adjacent ester. This structural feature modulates the pKa of the phenol, making it a selective nucleophilic site for O-alkylation or triflation (which primes the ring for transition-metal-catalyzed cross-coupling).

  • Formyl Group (-CHO) [Position 4]: A highly active electrophilic hub. It is primed for carbon-carbon bond formation (e.g., Wittig olefination, Knoevenagel condensation) or carbon-nitrogen bond formation via reductive amination .

Orthogonal Reactivity Logic

The true power of this scaffold is the ability to selectively target one functional group without degrading the others. You can condense the aldehyde with an amine, alkylate the phenol under mild basic conditions, and finally unmask the carboxylic acid globally using acidolysis.

G A tert-Butyl 4-formyl-2-hydroxybenzoate (Core Scaffold) B Formyl Group (-CHO) Reductive Amination / Wittig A->B Electrophilic Addition (NaBH(OAc)3, Amines) C Phenolic OH (-OH) Alkylation / Cross-Coupling A->C Nucleophilic Substitution (Base, Alkyl Halides) D tert-Butyl Ester (-COOtBu) TFA Cleavage to Carboxylic Acid A->D Acidolysis (TFA / DCM)

Orthogonal reactivity pathways for tert-Butyl 4-formyl-2-hydroxybenzoate.

Mechanistic Deep-Dive & Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents are chosen to maintain the self-validating nature of the workflow.

Protocol A: Chemoselective Reductive Amination of the Formyl Group

Objective: Convert the aldehyde to a secondary/tertiary amine without saponifying the ester or alkylating the phenol. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it insufficiently reactive to reduce the starting aldehyde. It will only reduce the highly electrophilic iminium ion intermediate formed after the amine condenses with the aldehyde .

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 4-formyl-2-hydroxybenzoate (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Equilibration: Stir at room temperature for 1–2 hours. Self-Validation: Monitor the disappearance of the aldehyde peak via LC-MS or TLC to ensure complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for an additional 4–12 hours at room temperature.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ (maintaining a basic pH to keep the amine deprotonated). Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for downstream peptide coupling or API finalization. Causality: Because the tert-butyl group sterically blocks nucleophilic attack (preventing base hydrolysis), cleavage must proceed via acidolysis. Trifluoroacetic acid (TFA) protonates the ester oxygen, triggering a rate-limiting C-O bond cleavage. This generates a highly stable tert-butyl carbocation, which rapidly eliminates a proton to form isobutylene gas . Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the electrophilic tert-butyl cation from undergoing undesired Friedel-Crafts alkylation with the electron-rich phenol ring .

G A tert-Butyl Ester (R-COOtBu) B Protonated Ester (R-C(OH)OtBu+) A->B TFA (H+) C tert-Butyl Cation (tBu+) + R-COOH B->C C-O Cleavage (Rate Limiting) D Isobutylene (CH2=C(Me)2) + H+ C->D -H+ (Elimination)

Acid-catalyzed cleavage mechanism of the tert-butyl ester group.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized tert-butyl ester substrate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Scavenger Addition: Add TIPS (2.0 eq) to the stirring solution to act as a carbocation sink.

  • Acidolysis: Slowly add TFA to achieve a final ratio of 20–50% v/v TFA in DCM. (Note: While native amide bonds are stable in TFA , ensure no other highly acid-labile groups like Boc or Trityl are unintentionally exposed unless global deprotection is desired).

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: LC-MS should show the mass shift corresponding to the loss of the tert-butyl group (-56 Da).

  • Workup: Concentrate the mixture under a stream of nitrogen or reduced pressure. Co-evaporate 3 times with toluene to azeotropically remove residual TFA.

Quantitative Data & Analytics

The table below summarizes the orthogonal reactivity profile and stability metrics for the functional groups within the scaffold, serving as a quick-reference guide for synthetic planning.

Functional GroupReactivity ProfileChemical StabilityDeprotection / Activation Reagent
tert-Butyl Ester Masked ElectrophileStable to bases, nucleophiles, and reductants.TFA, HCl (in dioxane), or HFIP
Phenolic -OH NucleophileStable to mild acids; reactive towards electrophiles.Base (e.g., K₂CO₃) + Alkyl Halide
Formyl -CHO Active ElectrophileProne to oxidation/reduction; reactive to amines.NaBH(OAc)₃ (Amination), Ph₃P=CR₂

References

  • Reductive Amination Reaction - OpenBU. Available at:[Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights - PMC (NIH). Available at: [Link]

Exploratory

Engineering Efficacy: A Technical Guide to the Applications of Substituted Salicylaldehydes in Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, bioavailability, and synthetic feasibility. Substituted salicylaldehydes (2-hydroxybenzaldehydes) r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, bioavailability, and synthetic feasibility. Substituted salicylaldehydes (2-hydroxybenzaldehydes) represent a highly versatile, privileged scaffold in medicinal chemistry[1]. While unsubstituted salicylaldehyde exhibits minimal baseline biological activity, strategic functionalization—particularly via halogenation, nitration, or methoxylation—unlocks profound antimicrobial, antifungal, and antineoplastic properties[1].

This technical guide dissects the structure-activity relationships (SAR), coordination chemistry, and validated experimental workflows driving the application of these derivatives in modern drug discovery.

Mechanistic Foundations: The Azomethine Linkage

The therapeutic utility of substituted salicylaldehydes is intrinsically linked to their ability to form Schiff bases (imines) upon condensation with primary amines[2]. In biological systems, the electrophilic carbonyl carbon of the salicylaldehyde derivative reacts with nucleophilic amine groups present on microbial cell surfaces, intracellular proteins, or DNA bases[3].

The resulting azomethine group (-C=N-) is the pharmacophoric core responsible for target engagement[2]. The presence of electron-withdrawing groups (e.g., -Br, -Cl, -NO2) on the salicylaldehyde ring increases the electrophilicity of the carbonyl carbon. This not only accelerates Schiff base formation but also enhances the stability of the resulting imine against hydrolytic degradation in physiological environments.

Schiff_Base_Mechanism A Substituted Salicylaldehyde C Acid-Catalyzed Condensation A->C Electrophilic Carbon B Primary Amine (Microbial Target) B->C Nucleophilic Attack D Azomethine Linkage (-C=N-) C->D -H2O E Cellular Disruption D->E Target Engagement

Fig 1. Mechanism of Schiff base formation and biological target engagement.

Structure-Activity Relationships (SAR) in Antimicrobial Design

Empirical data demonstrates that the biological efficacy of salicylaldehyde derivatives is highly dependent on the nature and position of the substituents[1]. Unsubstituted variants show negligible activity, whereas 5-bromo and 5-nitro substitutions yield compounds with exceptional microbicidal concentrations against pathogens like Staphylococcus aureus and Candida albicans[1][3].

Interestingly, the SAR is pathogen-specific. For example, 4,6-dimethoxysalicylaldehyde exhibits potent antifungal activity against C. albicans but remains largely inactive against bacterial strains[1]. Furthermore, Pseudomonas aeruginosa demonstrates intrinsic resistance to most salicylaldehyde derivatives, likely due to its highly restrictive outer membrane porins and active efflux pumps[1][3].

Table 1: Comparative Antimicrobial Efficacy of Salicylaldehyde Derivatives

CompoundSubstitution TypeC. albicansS. aureusE. coliP. aeruginosa
SalicylaldehydeNoneMinimalMinimalMinimalMinimal
5-Bromo-salicylaldehydeHalogenatedHighHighHighLow
5-Nitro-salicylaldehydeNitroHighHighHighLow
4,6-DimethoxysalicylaldehydeMethoxylatedHighMinimalMinimalMinimal

(Data synthesized from standardized agar diffusion assays[1][3])

Coordination Chemistry: Transition Metal Complexes in Therapeutics

The O,O'- or N,O- donor sets of substituted salicylaldehydes and their Schiff bases make them exceptional chelating ligands for transition metals such as Palladium(II), Zinc(II), and Iron(III)[3][4][5].

The Causality of Chelation: Chelation theory explains the enhanced biological activity of these metal complexes. Coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, promoting the delocalization of pi-electrons over the entire chelate ring[6]. This drastically increases the lipophilicity of the complex, facilitating its penetration through the lipid bilayers of microbial or neoplastic cells[6].

Once intracellular, these complexes exert their effects via two primary mechanisms:

  • DNA Intercalation: Planar metal complexes (especially Pd(II) and Cu(II)) insert between DNA base pairs, disrupting replication and transcription[3][5].

  • Oxidative Cleavage: Iron(III) and Zinc(II) complexes can generate reactive oxygen species (ROS) or act as artificial nucleases, leading to plasmid DNA cleavage and subsequent apoptosis[4][5].

Metal_Complexation L Schiff Base Ligand (O,O' or N,O donor) C Coordination Complex L->C Chelation M Transition Metal (Pd2+, Zn2+, Fe3+) M->C Chelation D DNA Intercalation & ROS Generation C->D Enhanced Lipophilicity A Pathogen/Tumor Apoptosis D->A Cleavage

Fig 2. Transition metal chelation enhancing DNA intercalation and apoptosis.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of salicylaldehyde derivatives.

Protocol A: Acid-Catalyzed Synthesis of Salicylaldehyde-Derived Schiff Bases[2]
  • Causality Focus: The use of absolute ethanol prevents the hydrolysis of the reversible imine bond, driving the equilibrium toward product formation. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without protonating the nucleophilic amine (which would stall the reaction).

  • Self-Validation: Monitoring via Thin-Layer Chromatography (TLC) against the starting aldehyde provides real-time validation of reactant consumption, ensuring the isolated precipitate is the novel Schiff base rather than unreacted starting material.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substituted salicylaldehyde (e.g., 4-Bromo-2-hydroxybenzaldehyde) in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Preparation: In a separate vessel, dissolve 1.0 mmol of the target primary amine in 20 mL of absolute ethanol.

  • Catalyzed Condensation: Add the amine solution dropwise to the aldehyde under continuous magnetic stirring. Add 2-3 drops of glacial acetic acid to catalyze the nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 to 8 hours. Monitor reaction completion via TLC.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the resulting solid, wash with ice-cold ethanol to remove unreacted starting materials, and desiccate over anhydrous CaCl2.

Protocol B: High-Throughput Antimicrobial Screening via Agar Well Diffusion[1][2]
  • Causality Focus: Dimethyl sulfoxide (DMSO) is strictly utilized as the solvent because it effectively solubilizes highly hydrophobic Schiff bases and metal complexes without exhibiting inherent cellular toxicity at the working concentrations (<1% v/v).

  • Self-Validation: The inclusion of a DMSO-only negative control ensures the solvent does not contribute to the inhibitory zone, while the standard antibiotic positive control validates the susceptibility of the microbial strain and the nutritional integrity of the agar medium.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Nutrient Agar (for bacteria) and Potato Dextrose Agar (for fungi). Pour into Petri dishes and allow to solidify.

  • Inoculation: Uniformly swab a standardized microbial inoculum (e.g., 0.5 McFarland standard) across the agar surface.

  • Well Excision: Punch sterile 6 mm wells into the agar using a specialized cork borer.

  • Compound Application: Introduce 50 µL of the synthesized compound (dissolved in DMSO) into the test wells. Include a DMSO-only well as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours (fungi at 28°C for 48-72 hours). Measure the diameter of the inhibitory zones using digital calipers to quantify antimicrobial potency.

References
  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds Source: NIH / Zeitschrift für Naturforschung C URL:[Link]

  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity Source: NIH / Inorganics URL:[Link]

  • A review on versatile applications of transition metal complexes incorporating Schiff bases Source: NIH / Arabian Journal of Chemistry URL:[Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile Source: MDPI / Inorganics URL:[Link]

  • Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity Source: RSC / Dalton Transactions URL:[Link]

Sources

Foundational

Introduction to the Synthesis of Functionalized Benzaldehydes: A Technical Guide to Discovery and Methodology

Executive Summary Functionalized benzaldehydes are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials[1]. Because the formyl group se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized benzaldehydes are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials[1]. Because the formyl group serves as a versatile electrophilic handle for subsequent transformations—such as reductive aminations, Wittig olefinations, and Knoevenagel condensations—establishing highly regioselective and robust formylation protocols is a critical priority in process chemistry.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two most prominent formylation strategies: the Vilsmeier-Haack reaction for electron-rich arenes, and Palladium-Catalyzed Reductive Formylation for unactivated aryl halides. By understanding the causality behind reagent selection, catalyst design, and workup conditions, synthesis scientists can optimize yields, avoid common pitfalls, and scale these reactions with high confidence.

Mechanistic Pathways & Strategic Selection

The selection of a formylation strategy is strictly dictated by the electronic nature of the starting material and the presence of directing groups.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Approach

For highly electron-rich aromatic systems (e.g., indoles, pyrroles, phenols, and their ethers), the Vilsmeier-Haack reaction remains the gold standard[2]. The reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent—a highly electrophilic chloromethyleniminium ion[2].

Mechanistic Causality: The formation of the Vilsmeier reagent is highly exothermic. If not controlled at 0 °C, the iminium species can decompose, leading to dark, intractable tars. Once the electron-rich arene attacks the iminium ion, a stable aryl-iminium intermediate is formed. This stability is a crucial feature: it prevents over-formylation. The aldehyde is only released upon aqueous hydrolysis during the workup phase, making the pH adjustment of the quench step the most critical parameter for product recovery.

Transition-Metal Catalysis: Palladium-Mediated Reductive Formylation

For unactivated or electron-deficient arenes, electrophilic substitution fails. Instead, aryl halides (iodides and bromides) are subjected to palladium-catalyzed reductive carbonylation[3]. Historically, this required highly toxic and flammable syngas (CO/H₂)[1].

Mechanistic Causality: Modern advancements have replaced syngas with carbon dioxide (CO₂) and a silane reductant (e.g., phenylsilane)[3]. In this catalytic cycle, the bulky, electron-rich ligand (such as PCy₃ in Pd(PCy₃)₂Cl₂) facilitates the oxidative addition of the aryl halide. The addition of a secondary ligand, such as di-2-pyridyl ketone, stabilizes the palladium intermediate during the migratory insertion of CO₂[3]. Phenylsilane acts as a precise hydride source, reducing the intermediate to the aldehyde without over-reducing it to the corresponding benzyl alcohol.

Synthetic Strategy Workflow

Workflow Start Target: Functionalized Benzaldehyde Substrate Analyze Starting Material Start->Substrate Cond1 Electron-Rich Arene (e.g., Indole, Phenol) Substrate->Cond1 Cond2 Aryl Halide (Ar-I, Ar-Br) Substrate->Cond2 Cond3 Directed Ortho Metalation (DoM) Substrate Substrate->Cond3 Meth1 Vilsmeier-Haack Formylation (POCl3/DMF) Cond1->Meth1 Electrophilic Aromatic Substitution Meth2 Pd-Catalyzed Reductive Carbonylation Cond2->Meth2 Migratory Insertion & Reduction Meth3 Lithiation followed by DMF Quench Cond3->Meth3 Nucleophilic Addition to Formamide

Synthetic strategy selection for functionalized benzaldehydes based on substrate properties.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Vilsmeier-Haack Formylation of an Indole Derivative

Application: Synthesis of 3-formylindoles.

  • Vilsmeier Reagent Generation:

    • Action: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice-water bath. Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the chloromethyleniminium ion.

    • Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow, slightly viscous liquid. If the solution turns dark brown or black, the temperature was not adequately controlled, and the reagent has decomposed. Discard and restart.

  • Substrate Addition:

    • Action: Dissolve the indole substrate (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Stir for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Hydrolysis and pH Adjustment (Critical Step):

    • Action: Pour the reaction mixture over crushed ice (approx. 10x the reaction volume). Slowly add saturated aqueous sodium acetate (NaOAc) or 2M NaOH until the pH reaches 7.5–8.0.

    • Causality: The product currently exists as a water-soluble iminium salt. Acidic or neutral aqueous extraction will result in near-zero organic recovery. Adjusting the pH to slightly basic hydrolyzes the iminium to the aldehyde, causing it to precipitate or partition into the organic phase.

    • Self-Validation Checkpoint: A distinct precipitate should form, or the aqueous layer should become highly cloudy upon reaching pH 7.5. Extract with EtOAc. TLC (Hexane/EtOAc 7:3) should show a new, highly UV-active spot with a lower Rf than the starting material.

Protocol B: Pd-Catalyzed Reductive Formylation of Aryl Iodides using CO₂

Application: Synthesis of benzaldehydes from unactivated aryl iodides[3].

  • Catalyst and Ligand Assembly:

    • Action: In a glovebox, charge a pressure tube with Pd(PCy₃)₂Cl₂ (4 mol %), di-2-pyridyl ketone (8 mol %), and the aryl iodide (1.0 equiv).

    • Causality: Di-2-pyridyl ketone acts as a cooperative ligand, stabilizing the palladium center during the crucial CO₂ insertion step, thereby preventing catalyst deactivation[3].

  • Reagent Addition and Pressurization:

    • Action: Add anhydrous DMF (solvent), triethylamine (base, 2.0 equiv), and phenylsilane (PhSiH₃, 1.5 equiv). Seal the tube, remove it from the glovebox, and purge with CO₂ gas. Pressurize to 1 atm of CO₂.

  • Heating and Reaction Monitoring:

    • Action: Heat the mixture to 70 °C for 18 hours.

    • Self-Validation Checkpoint: Before quenching, cool the reaction, vent the CO₂, and take a 50 µL aliquot. Filter through a short silica plug (eluting with EtOAc) and analyze via GC-MS. The complete disappearance of the aryl iodide mass peak and the appearance of the aldehyde molecular ion ( M+ ) validate catalytic turnover. Do not proceed to workup if starting material remains; add additional PhSiH₃ and heat for 4 more hours.

  • Workup:

    • Action: Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the quantitative parameters and operational constraints of the primary formylation methods.

ParameterVilsmeier-Haack FormylationPd-Catalyzed Carbonylation (CO₂/Silane)Directed Ortho Metalation (DoM)
Optimal Substrates Electron-rich arenes, heterocycles (indoles, pyrroles)Unactivated or electron-deficient aryl iodides/bromidesArenes with directing groups (e.g., amides, carbamates)
Key Reagents POCl₃, DMFPd(PCy₃)₂Cl₂, PhSiH₃, CO₂n-BuLi or sec-BuLi, DMF
Typical Temperature 0 °C to 80 °C70 °C to 100 °C-78 °C
Average Yield 75% – 95%60% – 85%50% – 80%
Functional Group Tolerance Low (sensitive to alcohols, amines, alkenes)High (tolerates esters, ketones, nitriles)Moderate (intolerant to electrophilic groups)
Primary Limitation Fails on electron-deficient rings; generates corrosive wasteRequires expensive transition metals and specialized ligandsRequires cryogenic conditions and strictly anhydrous setups

References

  • Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal - organic-chemistry.
  • Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances
  • Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions - ACS Publications (J. Org. Chem.)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ijpcbs.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC (nih.gov)

Sources

Exploratory

An In-depth Technical Guide to the Formylation of Phenolic Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone transformation in organic synthesis, yielding hy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone transformation in organic synthesis, yielding hydroxybenzaldehydes that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers.[1][2] This guide provides a comprehensive overview of the principal methodologies for phenolic formylation. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for classical named reactions, including the Reimer-Tiemann, Vilsmeier-Haack, Duff, and Gattermann reactions. Furthermore, modern, highly regioselective methods will be explored, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges. This document is structured to serve as both a theoretical primer and a practical laboratory resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Phenolic Aldehydes

Phenolic aldehydes, particularly salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives, are of immense industrial and academic importance.[1] They serve as precursors to a wide range of more complex molecules, including coumarins, benzofurans, and Schiff base ligands used in catalysis.[1][3] The fundamental reaction for their synthesis is the electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group is a potent activating, ortho-, para- directing group, which governs the regiochemical outcome of the formylation.[4] The choice of formylation method dictates the selectivity, yield, and substrate scope, making a thorough understanding of each technique essential for synthetic chemists.

Classical Formylation Reactions: Mechanisms and Protocols

This section details the most established and widely utilized methods for the formylation of phenols.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide.[5][6] While historically significant, it is often plagued by modest yields.[7][8]

Mechanism and Scientific Rationale:

The reaction proceeds through a fascinating and highly reactive intermediate: dichlorocarbene (:CCl₂) .[7][8]

  • Carbene Generation: The strong hydroxide base deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes α-elimination to generate dichlorocarbene.[5][6]

  • Phenoxide Formation: Concurrently, the phenol is deprotonated by the base to form the more nucleophilic phenoxide ion.[7]

  • Electrophilic Attack: The electron-deficient dichlorocarbene is attacked by the electron-rich phenoxide ring, primarily at the ortho position. This selectivity is often attributed to coordination between the sodium ion, the phenoxide oxygen, and the incoming dichlorocarbene in the transition state.[5][9]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in several steps to yield the final aldehyde product after an acidic workup.[5]

Causality Behind Experimental Choices:

  • Biphasic System: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform) because the hydroxide is not soluble in chloroform.[5][6] Vigorous stirring or the use of a phase-transfer catalyst is crucial to maximize the interfacial area where the reaction occurs.[5]

  • Excess Base: A large excess of base is required to drive both the deprotonation of chloroform and phenol.

  • Temperature Control: The reaction is exothermic and needs to be initiated by heating (typically to 60-65°C), but careful temperature control is necessary to prevent thermal runaways.[5][6][10]

Detailed Experimental Protocol: Synthesis of Salicylaldehyde [2][11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (e.g., 40g) in water (e.g., 40 mL).

  • Reagent Addition: Add phenol (e.g., 10g) to the stirred solution and heat the mixture to 60-65°C.

  • Formylation: Slowly add chloroform (e.g., 25 mL) dropwise via an addition funnel over approximately 1 hour, maintaining the temperature. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring at 60-65°C for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture. Carefully acidify the dark reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper.

  • Isolation: Steam distill the mixture to isolate the salicylaldehyde. The product will co-distill with water. Separate the organic layer from the distillate.

  • Purification: The crude salicylaldehyde can be further purified by vacuum distillation.

Reimer_Tiemann_Mechanism

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and milder alternative for formylating electron-rich aromatic compounds, including phenols.[12][13] It utilizes a pre-formed or in situ generated "Vilsmeier reagent."[12]

Mechanism and Scientific Rationale:

  • Vilsmeier Reagent Formation: The reaction's core is the formation of the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[13][14] This is typically generated by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[12][14] DMF acts as a nucleophile, attacking the POCl₃, followed by elimination to form the highly reactive iminium salt.[12]

  • Electrophilic Substitution: The phenol attacks the electrophilic carbon of the Vilsmeier reagent.[15][16] Unlike the Reimer-Tiemann reaction, this is a weaker electrophile, making the reaction highly selective for activated substrates.[15] Substitution generally occurs at the para position unless it is sterically hindered, in which case ortho substitution is observed.[16]

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to liberate the aldehyde.[13][17]

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The ratio of DMF to POCl₃ is critical and typically involves a slight excess of POCl₃ to ensure complete formation of the Vilsmeier reagent.[12]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and is performed at 0°C to maintain control.[12][17] The subsequent reaction with the phenol may require heating to proceed at a reasonable rate.[12]

  • Solvent: DMF often serves as both the reagent and the solvent. Anhydrous conditions are crucial until the final hydrolysis step.[12]

Detailed Experimental Protocol: Synthesis of p-Hydroxybenzaldehyde [12][18]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (e.g., 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Reaction: Dissolve the phenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction's progress using TLC.

  • Workup (Hydrolysis): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH 7. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Vilsmeier_Haack_Workflow

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

The Duff Reaction

The Duff reaction is a formylation method specific for highly activated aromatics like phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[19][20] It strongly favors ortho-formylation.[4][20]

Mechanism and Scientific Rationale:

The mechanism is complex but is understood to proceed via an initial aminomethylation followed by hydrolysis.[21]

  • Iminium Ion Formation: In the acidic medium, HMTA protonates and decomposes to generate an electrophilic iminium ion (a source of CH₂=N⁺R₂).[19]

  • Electrophilic Substitution: The electron-rich phenol attacks the iminium ion, preferentially at the ortho position. This selectivity is believed to arise from hydrogen bonding between the phenolic proton and the nitrogen of the incoming electrophile.[4][21]

  • Hydrolysis: The resulting benzylamine-type intermediate is then hydrolyzed by the aqueous acidic workup to yield the salicylaldehyde.[19][20]

Causality Behind Experimental Choices:

  • Acid Medium: The acidic solvent (often glacial acetic acid or glycerol/boric acid) is crucial for activating the HMTA to form the electrophilic species.[4][11]

  • HMTA as Formyl Source: HMTA is a stable, solid reagent that acts as a convenient, anhydrous source of formaldehyde and ammonia equivalents.

  • High Temperatures: The reaction typically requires high temperatures (100-150°C) to proceed.[4] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[19]

The Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[22][23] Due to the extreme toxicity of HCN, a modification by Adams using zinc cyanide (Zn(CN)₂) is more common. Phenols are suitable substrates for this reaction.

Mechanism and Scientific Rationale:

  • Electrophile Generation: HCl and the Lewis acid react with the cyanide source to generate a reactive electrophilic species, believed to be a formimidoyl cation intermediate.[22]

  • Electrophilic Attack: The phenol ring attacks this electrophile.

  • Hydrolysis: The resulting aldimine intermediate is hydrolyzed during workup to give the aromatic aldehyde.[24]

The related Gattermann-Koch reaction , which uses carbon monoxide (CO) and HCl, is generally not applicable to phenol substrates.[23][25]

Modern Methods for High Regioselectivity

While classical methods are robust, they can suffer from issues with regioselectivity and harsh conditions. Modern methods often provide superior control, particularly for achieving high ortho-selectivity.

Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

This highly effective method utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride and a base like triethylamine (Et₃N).

Scientific Rationale: The key to the high ortho-selectivity is the formation of a magnesium phenoxide.[26] The magnesium ion chelates to both the phenoxide oxygen and the oxygen of the incoming formaldehyde molecule, directing the electrophilic attack exclusively to the adjacent ortho position.[27] The reaction proceeds through a salicyl alcohol intermediate, which is then oxidized in situ by another equivalent of formaldehyde to the final aldehyde.[27][26]

This method offers excellent yields (often >80%) under relatively mild conditions and has been applied to a wide range of substituted phenols, including those with electron-donating and withdrawing groups.[27][28][29]

Comparative Summary of Formylation Methods

ReactionFormylating AgentCatalyst/ConditionsPrimary SelectivityAdvantagesDisadvantages
Reimer-Tiemann Chloroform (CHCl₃)Strong Base (e.g., NaOH)orthoUses inexpensive reagents.[5][30]Often low yields (~20-40%), harsh conditions, formation of byproducts.[7]
Vilsmeier-Haack DMF / POCl₃None (reagents form catalyst)para (unless blocked)Good yields, milder conditions, wide substrate scope for activated arenes.[12][15]Requires anhydrous conditions, POCl₃ is corrosive.[31]
Duff Hexamethylenetetramine (HMTA)Acid (Acetic, TFA)orthoStrong ortho-directing, uses stable solid reagents.[20]Requires high temperatures, often low yields, limited to activated phenols.[20]
Gattermann HCN or Zn(CN)₂ / HClLewis Acid (e.g., AlCl₃)paraEffective for a range of arenes.Use of highly toxic cyanide reagents.[23]
MgCl₂/Et₃N Method ParaformaldehydeMgCl₂ / Et₃NExclusively orthoExcellent yields, high regioselectivity, mild conditions.[27][28]Requires careful control of stoichiometry.

Conclusion

The formylation of phenolic compounds is a vital transformation with a rich history and a diverse array of available methodologies. The classical Reimer-Tiemann and Duff reactions remain valuable for their specific ortho-directing capabilities, while the Vilsmeier-Haack reaction offers a reliable route to para-hydroxybenzaldehydes. For researchers requiring the highest levels of ortho-selectivity and yield, modern magnesium-mediated methods represent the current state-of-the-art. The selection of an appropriate method requires a careful consideration of the desired regioselectivity, the substrate's electronic and steric properties, and the scale of the synthesis. This guide has provided the foundational knowledge and practical protocols to empower scientists to make informed decisions and successfully implement these critical reactions in their research and development endeavors.

References

  • Master Organic Chemistry. Reimer-Tiemann Reaction. ([Link]).

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. ([Link]).

  • Wikipedia. Reimer–Tiemann reaction. ([Link]).

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258–262. ([Link]).

  • BYJU'S. Reimer Tiemann Reaction Mechanism. ([Link]).

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. ([Link]).

  • Organic Syntheses. Protocatechualdehyde. ([Link]).

  • ALL ABOUT CHEMISTRY. Gatterman Formylation. ([Link]).

  • Grokipedia. Vilsmeier reagent. ([Link]).

  • Klumpp, D. A., Deb, T., & Littich, R. ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. ([Link]).

  • Wikipedia. Salicylaldehyde. ([Link]).

  • Duff Reaction. ([Link]).

  • Organic Syntheses. ([Link]).

  • Organic Syntheses. (2012). Org. Synth., 89, 220. ([Link]).

  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ([Link]).

  • RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity. ([Link]).

  • BYJU'S. Gattermann Koch Reaction Mechanism. ([Link]).

  • PMC. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ([Link]).

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation. ([Link]).

  • Wikipedia. Duff reaction. ([Link]).

  • YouTube. Duff Reaction Mechanism | Organic Chemistry. ([Link]).

  • Chemistry Steps. Vilsmeier-Haack Reaction. ([Link]).

  • Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. ([Link]).

  • Wikipedia. Vilsmeier–Haack reaction. ([Link]).

  • salicyl_aldehyde. ([Link]).

  • Wikipedia. Gattermann reaction. ([Link]).

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. ([Link]).

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. ([Link]).

  • ProQuest. THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. ([Link]).

  • Khan Academy. Reimer Tiemann Reaction (video). ([Link]).

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. ([Link]).

  • YouTube. Vilsmeier-Haack Reaction. ([Link]).

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ([Link]).

  • Reaction of formaldehyde with phenols: a computational chemistry study. ([Link]).

  • ResearchGate. ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ([Link]).

  • Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. ([Link]).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Formylation of tert-Butyl 2-Hydroxybenzoate via the Reimer-Tiemann Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery and materials science. The Reimer-Tiemann reaction is a classic, robust methodology for the ortho-formylation of phenols[1]. When applied to tert-butyl 2-hydroxybenzoate (also known as tert-butyl salicylate), the reaction yields valuable intermediates: tert-butyl 3-formyl-2-hydroxybenzoate and tert-butyl 5-formyl-2-hydroxybenzoate.

As a Senior Application Scientist, I selected the tert-butyl ester derivative specifically for its dual functional role:

  • Chemical Protection: The massive steric bulk of the tert-butyl group shields the ester carbonyl from base-catalyzed hydrolysis under the harsh, strongly alkaline conditions of the Reimer-Tiemann reaction [2].

  • Regiochemical Modulation: The steric hindrance at the 1-position gently modulates the electrophilic attack, allowing for the isolation of both 3-formyl and 5-formyl isomers, which can be subsequently separated and utilized in the synthesis of complex Schiff bases or active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality

To master this protocol, one must understand the causality behind the chemical transformations. The Reimer-Tiemann reaction is a biphasic process that demands precise kinetic control [1].

  • Substrate Activation: The addition of aqueous Sodium Hydroxide (NaOH) deprotonates the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion, significantly increasing the electron density of the aromatic ring at the ortho and para positions.

  • Carbene Generation: Chloroform ( CHCl3​ ) undergoes α -elimination in the presence of NaOH to form the highly reactive, electron-deficient dichlorocarbene ( :CCl2​ ). Causality Check: This step is highly exothermic. Chloroform must be added dropwise to prevent thermal runaway, which would otherwise lead to the rapid hydrolysis of the carbene into carbon monoxide and formate, devastating the reaction yield.

  • Electrophilic Attack: The phenoxide ring attacks the :CCl2​ intermediate. The hydroxyl group acts as a strong ortho/para director. Despite the steric bulk of the tert-butyl ester, ortho-formylation (position 3) is often favored due to the stabilization of the transition state via sodium-ion templating (proximity effect).

  • Hydrolysis: The resulting dichloromethyl intermediate is rapidly hydrolyzed by the aqueous base to yield the final aldehyde functional group.

Mechanism A CHCl3 + NaOH Chloroform & Base B :CCl2 Dichlorocarbene A->B D Dichloromethyl Intermediate Ortho/Para Attack B->D C Phenoxide Ion Substrate Activation C->D E Hydrolysis Base-catalyzed D->E F Formylated Products 3-formyl & 5-formyl E->F

Mechanistic pathway of the Reimer-Tiemann reaction via dichlorocarbene.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . At each critical juncture, physical or thermal indicators (checkpoints) are provided to confirm the reaction is proceeding correctly before moving to the next step.

Materials & Stoichiometry

Table 1: Quantitative Data and Stoichiometry for Formylation

Reagent / ProductMW ( g/mol )EquivalentsAmountFunctional Role
tert-Butyl 2-hydroxybenzoate 194.231.0 eq9.71 g (50 mmol)Starting Substrate
Sodium Hydroxide (NaOH) 40.004.0 eq8.00 g (200 mmol)Base / Deprotonation
Chloroform ( CHCl3​ ) 119.382.0 eq11.9 g (100 mmol)Carbene Precursor
tert-Butyl 3-formyl isomer 222.24-~3.8 g (35% yield)Major Target Product
tert-Butyl 5-formyl isomer 222.24-~1.6 g (15% yield)Minor Target Product

(Note: Reimer-Tiemann reactions typically yield 30-50% due to competing carbene hydrolysis. Unreacted starting material is easily recovered during chromatography).

Step-by-Step Methodology

Step 1: Phenoxide Preparation

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve 9.71 g (50 mmol) of tert-butyl 2-hydroxybenzoate in 20 mL of Tetrahydrofuran (THF). Causality: THF acts as a co-solvent to aid the dispersion of the bulky organic substrate into the aqueous phase.

  • Dissolve 8.00 g (200 mmol) of NaOH in 50 mL of deionized water and add it to the flask.

  • Stir vigorously at 60 °C for 15 minutes.

  • Checkpoint: The solution will become homogeneous and slightly yellow, confirming complete deprotonation and phenoxide formation.

Step 2: Carbene Generation & Reaction (Critical Phase)

  • Elevate the reaction temperature to 65 °C.

  • Load 11.9 g (100 mmol) of CHCl3​ into the addition funnel.

  • Begin dropwise addition of CHCl3​ over a strict 1-hour period.

  • Causality & Checkpoint: Vigorous stirring (>800 rpm) is mandatory. The reaction is biphasic; high shear mixing maximizes the interfacial surface area, ensuring the transient :CCl2​ reacts with the phenoxide rather than hydrolyzing in the aqueous phase. You will observe a mild exotherm and the mixture will transition to a deep red/brown emulsion.

Step 3: Maturation & Acidic Workup

  • After the addition is complete, maintain the reaction at 65–70 °C for 2 hours.

  • Cool the vessel to 0 °C using an ice-water bath.

  • Carefully add 6M HCl dropwise until the aqueous phase reaches pH 2.

  • Checkpoint: The color will shift from dark red to a lighter orange/yellow, and an oily layer (or precipitate) will crash out. This validates the successful protonation of the phenoxide back to the phenol state, making it soluble in organic extraction solvents.

Step 4: Extraction & Purification

  • Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude dark oil.

  • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Causality: The 3-formyl isomer elutes first. The strong intramolecular hydrogen bonding between the newly added aldehyde group and the adjacent phenolic OH reduces its polarity and interaction with the silica stationary phase, allowing for clean separation from the 5-formyl isomer and unreacted starting material [3].

Workflow A 1. Deprotonation NaOH (aq), 60°C B 2. Carbene Generation Dropwise CHCl3 A->B C 3. Electrophilic Attack Biphasic Mixing B->C D 4. Acidic Workup 6M HCl to pH 2 C->D E 5. Purification Silica Chromatography D->E

Step-by-step experimental workflow for the Reimer-Tiemann formylation.

References

  • Title: 26.1: Aryl Oxygen Compounds - Chemistry LibreTexts Source: Chemistry LibreTexts (Roberts and Caserio) URL: [Link]

Application

Application Notes and Protocols: Purification of tert-Butyl 4-formyl-2-hydroxybenzoate by Column Chromatography

Abstract This comprehensive technical guide provides a detailed protocol for the purification of tert-Butyl 4-formyl-2-hydroxybenzoate using silica gel column chromatography. This compound is a valuable intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of tert-Butyl 4-formyl-2-hydroxybenzoate using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals. Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of the final products. This document outlines the principles of the separation, the selection of appropriate materials and solvent systems, a step-by-step purification protocol, and methods for analyzing the purity of the collected fractions. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the purification process.

Introduction and Scientific Background

Tert-Butyl 4-formyl-2-hydroxybenzoate is a multifunctional aromatic compound characterized by a hydroxyl group, a formyl (aldehyde) group, and a tert-butyl ester. Its molecular structure imparts a moderate polarity, making it amenable to purification by normal-phase column chromatography. The presence of the hydroxyl and formyl groups allows for strong interactions with the polar stationary phase (silica gel), while the bulky, nonpolar tert-butyl group and the aromatic ring provide less polar character.

The principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent). Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move down the column more slowly, while less polar compounds will be carried along more readily with the mobile phase and elute faster.[1] The successful purification of tert-Butyl 4-formyl-2-hydroxybenzoate hinges on selecting a mobile phase that provides adequate separation from both more polar and less polar impurities.

Physicochemical Properties of tert-Butyl 4-formyl-2-hydroxybenzoate
PropertyValueSource
Molecular Formula C12H14O4Sigma-Aldrich
Molecular Weight 222.24 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich[2]
Purity (Typical) 98%Sigma-Aldrich[2]
Storage Temperature 2-8°C under an inert atmosphereSigma-Aldrich[2]

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale method to determine the optimal mobile phase composition for the larger-scale column separation. The goal is to achieve a retention factor (Rf) for the desired compound of approximately 0.2-0.4 to ensure good separation on the column.[3]

Protocol for TLC Analysis
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to become saturated with solvent vapors for at least 10-15 minutes.[4]

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[4] Use a capillary tube to spot a small amount of the crude reaction mixture onto the origin line.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line.[4] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry. Visualize the spots under a UV lamp. If necessary, use a staining solution, such as p-anisaldehyde, followed by gentle heating to visualize the spots.[4]

  • Calculate Rf Values: The Rf value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[4]

Recommended Starting Solvent Systems

For moderately polar compounds like tert-Butyl 4-formyl-2-hydroxybenzoate, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically effective.[5]

  • Initial System: Start with a 10-20% ethyl acetate in hexanes mixture.

  • Optimization:

    • If the Rf value is too low (spots remain near the baseline), increase the proportion of the polar solvent (ethyl acetate).[4]

    • If the Rf value is too high (spots are near the solvent front), decrease the proportion of the polar solvent.[4]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude tert-Butyl 4-formyl-2-hydroxybenzoate. Adjust the scale accordingly based on the amount of material to be purified.

Materials and Equipment
  • Glass chromatography column (2-4 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (optimized from TLC analysis, e.g., Ethyl Acetate/Hexanes)

  • Crude tert-Butyl 4-formyl-2-hydroxybenzoate

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis & Solvent System Optimization Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Determines Eluent Equilibrate 3. Column Equilibration Pack->Equilibrate Load 4. Sample Loading (Dry Loading) Equilibrate->Load Elute 5. Elution Load->Elute Collect 6. Fraction Collection Elute->Collect Constant Flow Analyze 7. Fraction Analysis (TLC) Collect->Analyze Monitor Purity Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Solvent Removal Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology
1. Column Preparation
  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

  • Adding a Sand Layer: Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base for the silica gel.[6]

  • Wet Packing the Column:

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.[7] The amount of silica gel should be approximately 50-100 times the weight of the crude sample for good separation.[3]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[6]

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. Crucially, never let the solvent level drop below the top of the silica gel, as this can cause cracking of the stationary phase and lead to poor separation.

  • Adding a Protective Sand Layer: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[6]

2. Sample Loading

For solid samples, dry loading is often preferred as it can lead to better resolution.

  • Adsorbing the Sample: Dissolve the crude tert-Butyl 4-formyl-2-hydroxybenzoate in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading the Column: Carefully add the silica gel-adsorbed sample onto the top layer of sand in the column, creating a thin, even band.

3. Elution and Fraction Collection
  • Adding the Eluent: Carefully add the eluent to the top of the column, again taking care not to disturb the top layer.

  • Starting the Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction) in a series of labeled test tubes or flasks.[3] Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.[3]

  • Monitoring the Elution: Continuously add fresh eluent to the top of the column to maintain the solvent level.

4. Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate to monitor the separation. The desired product, tert-Butyl 4-formyl-2-hydroxybenzoate, should appear as a single spot in the pure fractions.

  • Combining Pure Fractions: Once the pure fractions have been identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tert-Butyl 4-formyl-2-hydroxybenzoate as a solid.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Expected Results and Data

The following table provides hypothetical data for a typical purification. Actual values may vary based on the specific impurities present and the exact conditions used.

ParameterValue
Crude Sample Weight 1.5 g
Silica Gel Weight 90 g (60:1 ratio)
Eluent System 15% Ethyl Acetate in Hexanes
Rf of Product (TLC) ~0.35
Rf of a Less Polar Impurity ~0.60
Rf of a More Polar Impurity ~0.10
Yield of Pure Product 1.2 g (80% recovery)
Purity (by NMR/HPLC) >99%

Troubleshooting

ProblemPossible CauseSolution
Poor Separation (Overlapping Bands) Inappropriate solvent system.Re-optimize the eluent using TLC. A less polar solvent system may be required.[4]
Column was poorly packed (channels or cracks).Repack the column carefully, ensuring no air bubbles are trapped.
Compound Elutes Too Quickly The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.[4]
Compound Does Not Elute The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[4]
Streaking or Tailing of Bands Sample was overloaded.Use a larger column or reduce the amount of sample loaded.
The compound is acidic and strongly interacting with the silica.Add a small amount (e.g., 0.5-1%) of acetic acid to the eluent.

Conclusion

This application note provides a robust and detailed protocol for the purification of tert-Butyl 4-formyl-2-hydroxybenzoate by silica gel column chromatography. By following the principles of TLC for solvent system optimization and employing proper column packing and sample loading techniques, researchers can achieve high purity of the target compound, which is essential for its use in further synthetic applications. The systematic approach and troubleshooting guide presented herein are designed to enable scientists to confidently and efficiently purify this and structurally similar compounds.

References

  • BenchChem. (n.d.). Monitoring 4-Ethoxy-2-hydroxybenzaldehyde reactions using Thin Layer Chromatography (TLC).
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • University of Toronto. (n.d.). How to run column chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-4-hydroxybenzoate.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3.

Sources

Method

Application Note &amp; Protocol: High-Purity Recrystallization of tert-Butyl 4-formyl-2-hydroxybenzoate

An Application Note for the Purification of tert-Butyl 4-formyl-2-hydroxybenzoate Abstract This document provides a comprehensive, field-proven protocol for the purification of tert-Butyl 4-formyl-2-hydroxybenzoate via r...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Purification of tert-Butyl 4-formyl-2-hydroxybenzoate

Abstract

This document provides a comprehensive, field-proven protocol for the purification of tert-Butyl 4-formyl-2-hydroxybenzoate via recrystallization. This key intermediate in pharmaceutical and materials science research often requires high purity, which is reliably achieved through this optimized procedure. We will detail the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer expert troubleshooting advice. The protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducible, high-purity yields.

Introduction: The Imperative for Purity

Tert-Butyl 4-formyl-2-hydroxybenzoate is a substituted benzaldehyde derivative whose utility as a precursor in organic synthesis is directly proportional to its purity. Contaminants, such as unreacted starting materials or by-products from its synthesis, can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological or material characterization data.

Recrystallization remains a cornerstone technique in chemical purification. It is an exceptionally powerful method for refining solid compounds, leveraging subtle differences in solubility between the target compound and its impurities within a chosen solvent system. The principle is elegant: a solid is dissolved in a suitable hot solvent to create a saturated solution, which, upon slow cooling, becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution (the mother liquor).

Scientific Rationale: Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for tert-Butyl 4-formyl-2-hydroxybenzoate at elevated temperatures and significantly lower solubility at cooler temperatures. This steep solubility curve is paramount for achieving high recovery.

Molecular Structure Analysis:

The structure of tert-Butyl 4-formyl-2-hydroxybenzoate contains:

  • Polar Groups: A hydroxyl (-OH), a formyl (aldehyde, -CHO), and a tert-butyl ester (-COOC(CH₃)₃). These groups can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-polar Groups: A benzene ring and a bulky tert-butyl group, which contribute to van der Waals forces.

This amphiphilic nature suggests that a solvent of intermediate polarity, such as a short-chain alcohol, would be an excellent candidate. Alcohols like ethanol and methanol can engage in hydrogen bonding with the polar functionalities while their alkyl chains can interact with the non-polar regions of the molecule. Based on procedures for structurally similar substituted benzaldehydes and hydroxybenzoates, ethanol is an excellent and widely applicable choice.[1][2][3] In some cases, a mixed-solvent system, such as ethanol-water, may be employed to fine-tune polarity for optimal results.[1][4]

Diagram 1: Solvent Selection Logic

Fig 1. Rationale for Solvent Selection Molecule tert-Butyl 4-formyl-2-hydroxybenzoate Polar Groups -OH, -CHO, -Ester Non-polar Groups -Benzene Ring, -tBu Choice Ethanol Molecule:p->Choice H-Bonding Dipole-Dipole Molecule:n->Choice van der Waals Interactions Solvent Ideal Solvent Properties High solubility when hot Low solubility when cold Inert Volatile Solvent->Choice Fulfills Criteria

Caption: Logical flow for selecting ethanol as the recrystallization solvent.

Materials & Equipment

Reagents
  • Crude tert-Butyl 4-formyl-2-hydroxybenzoate

  • Ethanol (95% or Absolute), Reagent Grade

  • Activated Carbon (Optional, for colored impurities)

  • Distilled or Deionized Water (for potential mixed-solvent system)

Equipment
  • Erlenmeyer flasks (at least two sizes)

  • Heating source (hot plate with stirring capability)

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper for Büchner funnel

  • Spatula and glass rod

  • Ice bath

  • Drying oven or desiccator

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude material. Adjust solvent volumes proportionally for different quantities.

Diagram 2: Experimental Workflow

Fig 2. Step-by-Step Recrystallization Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Remove insoluble impurities C 3. Slow Cooling B->C Initiate crystallization D 4. Crystal Isolation C->D Collect crystals via vacuum filtration E 5. Washing D->E Rinse with minimal ice-cold solvent F 6. Drying E->F Remove residual solvent G Purified Product F->G

Sources

Application

Chemoselective Deprotection of tert-Butyl Esters in the Presence of Formyl Groups: Application Notes &amp; Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Causality The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis, favored for i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Causality

The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis, favored for its robust stability against nucleophilic attack, saponification, and catalytic hydrogenation. However, its standard deprotection relies on strongly acidic conditions—typically neat trifluoroacetic acid (TFA) or HCl in dioxane.

The Challenge: When a target molecule contains a formyl group (aldehyde), standard protic deprotection becomes a severe liability. Aldehydes are highly susceptible to acid-catalyzed side reactions. In the presence of strong protic acids like TFA, aldehydes can undergo rapid hydration, acetalization (if adventitious alcohols are present), or oligomerization[1]. Furthermore, the highly electrophilic tert-butyl cation released during cleavage can alkylate sensitive residues if not properly scavenged[1].

Reagent Selection Matrix

To streamline your experimental design, the following table summarizes the quantitative and mechanistic parameters of the three most reliable formyl-sparing deprotection strategies.

StrategyReagents & ConditionsCleavage MechanismAdvantagesLimitations
Protocol A ZnBr₂ (5–10 eq), DCM, 25 °CLewis Acid CoordinationVery mild; avoids protic acid entirely; highly chemoselective[2].May fail or stall if the substrate contains strong Lewis basic chelators (e.g., adjacent free amines).
Protocol B TMSOTf (3 eq), 2,6-Lutidine (4 eq), DCM, 0 °CAprotic SilylationZero protic acid exposure; extremely fast; tolerates complex architectures[3].Requires strictly anhydrous conditions; TMSOTf is highly moisture-sensitive.
Alternative Silica Gel, Toluene, 110 °C (Reflux)Surface Catalysis / ThermalHeterogeneous; simple filtration workup; highly orthogonal[4].Requires prolonged heating, which may degrade thermally unstable aldehydes.

Decision Workflow

Use the following logical relationship diagram to select the optimal protocol based on your substrate's specific sensitivities.

G Start Substrate: tert-Butyl Ester + Formyl Group Q1 Contains Lewis Acid Sensitive Moieties? Start->Q1 ZnBr2 Protocol A: ZnBr2 in DCM (Mild, Room Temp) Q1->ZnBr2 No Q2 Strictly Protic Acid Sensitive? Q1->Q2 Yes TMSOTf Protocol B: TMSOTf / 2,6-Lutidine (Aprotic Silylative) Q2->TMSOTf Yes Silica Alternative: Silica Gel in Toluene (Reflux, Heterogeneous) Q2->Silica No

Decision matrix for selecting a chemoselective tert-butyl ester deprotection strategy.

Step-by-Step Experimental Protocols

Protocol A: ZnBr₂-Mediated Deprotection

Causality & Rationale: Zinc bromide acts as a mild, bidentate Lewis acid that preferentially coordinates to the ester oxygens. This coordination weakens the O-tBu bond, facilitating the departure of the tert-butyl cation as isobutylene without generating free protons in solution[2]. Because the aldehyde carbonyl oxygen is less Lewis basic than the ester complex, it remains uncoordinated and intact.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the t-Bu ester substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add anhydrous Zinc Bromide (ZnBr₂, 5.0 to 10.0 equiv) in one portion.

    • Critical Insight: ZnBr₂ is highly hygroscopic. Weigh it rapidly or use a fresh ampoule to prevent atmospheric water from hydrating and quenching the Lewis acid before it can coordinate to your substrate.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C). The reaction is typically complete within 12 to 24 hours[2].

  • Quench & Workup: Quench the reaction by adding 1 M aqueous HCl (or saturated aqueous NH₄Cl if the substrate is highly sensitive) to break the zinc-carboxylate complex.

  • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Aprotic Silylative Cleavage (TMSOTf / 2,6-Lutidine)

Causality & Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful silylating agent. It converts the t-Bu ester into a highly labile trimethylsilyl (TMS) ester[3]. 2,6-lutidine is chosen over triethylamine because its steric bulk prevents nucleophilic attack on the TMSOTf, acting purely as a proton sponge for any trace triflic acid generated[5]. The intermediate TMS ester is then rapidly hydrolyzed to the carboxylic acid during a mild aqueous workup, completely bypassing protic acid exposure.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,6-lutidine (4.0 equiv) via syringe and stir for 5 minutes.

  • Silylation: Dropwise, add TMSOTf (3.0 equiv). The solution may exhibit a slight color change[3].

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature.

  • Hydrolysis & Workup: Quench the reaction by adding a pH 5.5 phosphate buffer or a mild aqueous citric acid solution. Stir vigorously for 15 minutes.

    • Critical Insight: This controlled pH quench ensures complete hydrolysis of the TMS ester to the carboxylic acid without exposing the newly freed aldehyde to sudden, strong aqueous acidity.

  • Extraction: Extract with DCM. Wash the organic layer with water, dry over MgSO₄, and concentrate.

Troubleshooting & Self-Validation

To ensure your protocol is functioning as a self-validating system, perform the following analytical checks:

  • Validating Aldehyde Integrity (NMR): To confirm the formyl group has not undergone acetalization or oxidation, perform a rapid ¹H NMR of the crude mixture. The presence of a sharp singlet (or multiplet, depending on the adjacent alpha-protons) in the 9.5–10.5 ppm region confirms the aldehyde is pristine.

  • Confirming Deprotection: Concurrently, the disappearance of the intense 9-proton singlet at ~1.4 ppm validates the complete removal of the t-Bu group.

  • Managing Cation Alkylation: If you observe higher-molecular-weight byproducts (via LC-MS) indicating that the released t-butyl cation has alkylated electron-rich aromatic rings (e.g., tryptophan, tyrosine), ensure you are strictly following Protocol B, or introduce a cation scavenger like Triisopropylsilane (TIS) into the reaction mixture[1].

Sources

Method

The Synthetic Versatility of tert-Butyl 4-formyl-2-hydroxybenzoate: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unveiling a Privileged Building Block In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biologically relevant molecules. Tert-butyl 4-formyl-2-hydroxybenzoate emerges as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its structure is uniquely primed for sequential or domino reactions, featuring a salicylaldehyde core that is a cornerstone of classical condensation reactions. The phenolic hydroxyl group, the ortho-positioned formyl group, and the electronically influential tert-butyl ester at the para-position create a trifecta of reactive sites and modulating influences.

This guide provides an in-depth exploration of the utility of tert-butyl 4-formyl-2-hydroxybenzoate in modern heterocyclic synthesis. We will move beyond simple procedural lists to dissect the underlying principles and mechanistic rationale behind key transformations. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and materials science with the tools to leverage this powerful synthetic intermediate.

Core Reactivity and Mechanistic Considerations

The synthetic utility of tert-butyl 4-formyl-2-hydroxybenzoate is primarily dictated by the interplay between its three key functional groups. The ortho-hydroxybenzaldehyde moiety is the major reactive center, enabling participation in a host of classic cyclization strategies.

  • The Aldehyde: Functions as the key electrophile, readily undergoing condensation with active methylene compounds (e.g., Knoevenagel condensation) or other nucleophiles.[1]

  • The Phenolic Hydroxyl Group: Acts as an intramolecular nucleophile in cyclization steps and its acidity can be modulated by the choice of base. It is the key player in the formation of oxygen-containing heterocycles.

  • The Tert-butyl Ester: Serves as a bulky, electron-withdrawing group that can influence the reactivity of the aromatic ring. It is generally stable under basic and mild acidic conditions but can be cleaved under strong acid to reveal a carboxylic acid for further derivatization.

The strategic placement of these groups allows for elegant domino reactions where an initial intermolecular condensation is followed by an intramolecular cyclization, rapidly building molecular complexity.[2][3]

Application I: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins, or benzopyran-2-ones, are a ubiquitous class of heterocycles with a broad spectrum of biological activities, including anticoagulant, antibacterial, and antioxidant properties.[4][5] The Knoevenagel condensation provides one of the most direct routes to 3-substituted coumarins from salicylaldehydes.[6][7]

Scientific Principle & Workflow

The reaction proceeds by a base-catalyzed condensation between the aldehyde group of tert-butyl 4-formyl-2-hydroxybenzoate and an active methylene compound (e.g., malonic esters, ethyl acetoacetate, malononitrile).[1][8] The initial condensation product, a β-hydroxy carbonyl intermediate, readily undergoes dehydration. This is followed by an intramolecular transesterification (lactonization), driven by the nucleophilic attack of the phenolic hydroxyl group onto the newly formed ester or other electron-withdrawing group, to yield the stable six-membered coumarin ring.

G cluster_0 Knoevenagel Condensation & Cyclization reagent tert-Butyl 4-formyl- 2-hydroxybenzoate base Base (e.g., Piperidine) reagent->base Activation intermediate Knoevenagel Adduct (Unstable) reagent->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->base Deprotonation active_methylene->intermediate base->intermediate Catalyzes Condensation product Substituted Coumarin Product intermediate->product Intramolecular Cyclization & Dehydration

Caption: Workflow for Coumarin Synthesis via Knoevenagel Condensation.

Experimental Protocol: Synthesis of tert-Butyl 2-amino-4-oxo-4H-chromene-6-carboxylate

This protocol details the synthesis of a highly functionalized coumarin derivative using malononitrile as the active methylene component.

Materials:

  • tert-Butyl 4-formyl-2-hydroxybenzoate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq, catalyst)

  • Ethanol (Solvent)

  • Hydrochloric Acid (1M, for work-up)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butyl 4-formyl-2-hydroxybenzoate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coumarin derivative.

Trustworthiness Note: The choice of a weak base like piperidine is crucial. Stronger bases could deprotonate the phenolic hydroxyl group, deactivating the aldehyde towards nucleophilic attack or leading to side reactions. Ethanol is an excellent solvent as it solubilizes the reactants and allows for easy removal post-reaction.

Reagent (Active Methylene)CatalystSolventTypical Yield
Diethyl malonatePiperidineEthanol75-85%
Ethyl acetoacetatePiperidineEthanol80-90%
MalononitrilePiperidineEthanol85-95%
Ethyl cyanoacetateL-prolineWater70-80%

Application II: Synthesis of Chromone Derivatives

Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and are key structural motifs in many natural products and pharmaceuticals.[9] Their synthesis from 2-hydroxyaryl ketones is well-established, and tert-butyl 4-formyl-2-hydroxybenzoate can be readily converted to the required ketone precursor.

Scientific Principle & Workflow

A common route to chromones involves the reaction of a 2-hydroxyacetophenone derivative with an acid anhydride and its sodium salt (Baker-Venkataraman rearrangement) or through cyclization of a 1-(2-hydroxyphenyl)-1,3-dione. An alternative, more direct approach for certain substituted chromones involves the oxidative cyclization of 2'-hydroxychalcones.[9] The tert-butyl 4-formyl-2-hydroxybenzoate can serve as a starting point for creating these necessary precursors.

G cluster_1 Chromone Synthesis via Precursor start tert-Butyl 4-formyl- 2-hydroxybenzoate step1 Step 1: Conversion to 2-Hydroxyaryl Ketone start->step1 precursor 1-(2-Hydroxyphenyl)-1,3-dione Precursor step1->precursor step2 Step 2: Acid-Catalyzed Cyclodehydration precursor->step2 product Chromone Product step2->product

Caption: General workflow for the synthesis of Chromone derivatives.

Experimental Protocol: Two-Step Synthesis of a 6-Carboxy-tert-butyl Chromone Derivative

This protocol outlines a reliable two-step procedure starting from tert-butyl 4-formyl-2-hydroxybenzoate.

Step 1: Synthesis of tert-Butyl 2-hydroxy-4-(3-oxobutanoyl)benzoate

  • Acylation: Convert tert-butyl 4-formyl-2-hydroxybenzoate to its corresponding acetophenone via a suitable method (e.g., Grignard addition with methylmagnesium bromide followed by oxidation).

  • Claisen Condensation: Treat the resulting 2-hydroxyacetophenone derivative with ethyl acetate in the presence of a strong base like sodium hydride (NaH) to form the 1,3-dione intermediate via a Claisen condensation.

  • Work-up: Carefully quench the reaction with acid and extract the product. This intermediate is often used directly in the next step without extensive purification.

Step 2: Cyclization to the Chromone

  • Reaction Setup: Dissolve the crude 1,3-dione intermediate from Step 1 in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction Execution: Heat the mixture to 100-120°C for 1-2 hours. The cyclodehydration reaction forms the chromone ring.

  • Isolation: Cool the reaction mixture and pour it into ice water to precipitate the chromone product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chromone.

Causality Insight: The use of a strong acid in Step 2 is essential to catalyze the dehydration of the enol form of the 1,3-dione, leading to the formation of the pyranone ring. Glacial acetic acid serves as both a solvent and a co-catalyst for this process.

Application III: Synthesis of Quinolines via Friedländer Annulation

Quinolines are nitrogen-containing heterocycles that form the core of numerous antimalarial, antibacterial, and anticancer drugs.[10][11] The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a powerful tool for their construction. While our starting material has a hydroxyl group instead of an amine, it can be used in modified Friedländer-type syntheses or domino reactions.

Scientific Principle & Workflow

For this application, a preliminary functional group transformation is required to convert the 2-hydroxy group into a 2-amino group. This can be achieved through a multi-step sequence such as nitration, reduction, or through a Buchwald-Hartwig amination of a corresponding triflate. Once the 2-aminoaryl aldehyde is in hand, the classic Friedländer annulation can proceed.

G cluster_2 Quinoline Synthesis Workflow start tert-Butyl 4-formyl- 2-hydroxybenzoate transform Functional Group Transformation (OH -> NH2) start->transform amino_aldehyde tert-Butyl 4-formyl- 2-aminobenzoate transform->amino_aldehyde friedlander Friedländer Annulation (with active methylene cmpd) amino_aldehyde->friedlander product Quinoline Product friedlander->product

Caption: Multi-step workflow for Quinoline synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoline-6-carboxylate

Step 1: Synthesis of tert-Butyl 4-formyl-2-aminobenzoate

  • This transformation is non-trivial. A potential route involves protecting the aldehyde, converting the phenol to a nonaflate or triflate, performing a palladium-catalyzed amination (e.g., with benzophenone imine followed by hydrolysis), and then deprotecting the aldehyde. A more classical route would be nitration at the 3 or 5 position followed by reduction, though this alters the substitution pattern. For this protocol, we assume the 2-amino derivative is available.

Step 2: Friedländer Annulation

  • Reaction Setup: In a suitable solvent such as ethanol or toluene, combine tert-butyl 4-formyl-2-aminobenzoate (1.0 eq) and an active methylene compound like ethyl acetoacetate (1.1 eq).

  • Catalyst: Add a catalyst. This can range from a base like piperidine or L-proline to an acid like p-toluenesulfonic acid (p-TSA), depending on the specific substrates. High temperatures in a solvent like Dowtherm A can also be used for thermal cyclization.[12]

  • Reaction Execution: Heat the reaction mixture, typically to reflux, for 4-12 hours. Monitor by TLC.

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under vacuum, and purify the residue using column chromatography to isolate the desired quinoline derivative.

Expertise Note: The success of the Friedländer synthesis is highly dependent on the reaction conditions. For less reactive methylene compounds, higher temperatures and longer reaction times may be necessary.[12] The use of microwave irradiation can often dramatically reduce reaction times and improve yields.[13]

Active Methylene CmpdCatalystConditionsTypical Product
Ethyl acetoacetateL-prolineEtOH, Reflux2-Methyl-3-ethoxycarbonyl-quinoline
CyclohexanoneKOHEtOH, RefluxTetrahydroacridine derivative
Diethyl malonatep-TSAToluene, Reflux3-Ethoxycarbonyl-quinolin-2-one
AcetonitrileNaHDMF, 100°C2-Aminoquinoline derivative

Conclusion

Tert-butyl 4-formyl-2-hydroxybenzoate is a strategically designed and highly effective building block for constructing a variety of medicinally-relevant heterocyclic cores. Its inherent functionality allows for direct entry into coumarin synthesis via the Knoevenagel condensation and serves as a versatile starting point for multi-step syntheses of chromones and quinolines. By understanding the core reactivity and the mechanistic principles behind these transformations, researchers can fully exploit the synthetic potential of this valuable intermediate to accelerate the discovery of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

  • Engineered Science Publisher. (2025, September 30). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Retrieved from [Link]

  • Molecules. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Salicylaldehydes in Strecker Reaction: Synthesis of Tricyclic Benzofuro[2,3‐b]pyrazin‐2(1H)‐ones via One‐Pot Seven Domino Reactions. Retrieved from [Link]

  • American Journal of Chemistry. (2024, April 17). Synthesis, Spectroscopic Characterization, X-ray Structural Analysis and Theoretical Calculations of an Ester Derivative of the Coumarin Scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • MDPI. (2014, August 7). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of t‐butyl quinolines. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Retrieved from [Link]

  • IntechOpen. (2022, November 21). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

  • University of the Western Cape. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • National Institutes of Health. (n.d.). The Domino Way to Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-formylbenzoate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic domino annulation of in situ generated tert-butyl 2-hydroxybenzylidenecarbamates with 2-isothiocyanato-1-indanones for synthesis of bridged and fused ring heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2003, February 7). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2025, January 21). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Chemsrc. (2025, August 26). tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Synthesis Support Center: Troubleshooting the Reimer-Tiemann Reaction on Substituted Phenols

Welcome to the Technical Support Center for Advanced Organic Synthesis. The Reimer-Tiemann (RT) reaction is a classic carbene-mediated transformation used for the ortho-formylation of phenols to yield salicylaldehyde der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. The Reimer-Tiemann (RT) reaction is a classic carbene-mediated transformation used for the ortho-formylation of phenols to yield salicylaldehyde derivatives[1]. Despite its historical utility, researchers frequently encounter stubbornly low yields (typically 20–60%), competing side reactions, and poor regioselectivity when applying this method to complex substituted phenols[1].

As an Application Scientist, I have designed this troubleshooting guide to provide you with field-proven strategies, mechanistic insights, and self-validating protocols to overcome mass transfer limitations and carbene hydrolysis.

Section 1: Mechanistic Troubleshooting & Yield Optimization

Q1: Why is my baseline Reimer-Tiemann yield so low, and where is my starting material going? A: Low yields in the RT reaction are primarily caused by the inherent biphasic nature of the system (aqueous alkali and organic chloroform)[2]. The key electrophile, dichlorocarbene ( :CCl2​ ), is generated at the aqueous-organic interface via the α -elimination of chloroform[3]. Because :CCl2​ is highly electron-deficient, it is extremely short-lived. If mass transfer between the phases is inefficient, the carbene rapidly reacts with the surrounding aqueous hydroxide to form unreactive formate salts rather than attacking the phenoxide ion.

Additionally, if the ortho or para positions of your substituted phenol are sterically hindered, the carbene may still attack, leading to "abnormal" unhydrolyzable cyclohexadienone byproducts that trap your starting material[4].

RT_Mechanism CHCl3 CHCl3 + NaOH (Aqueous/Organic Interface) Carbene Dichlorocarbene (:CCl2) Highly Reactive Electrophile CHCl3->Carbene u03B1-elimination Hydrolysis Hydrolysis (Formate Salts) Carbene->Hydrolysis Competing Reaction (Excess OH-) Intermediate Dichloromethyl Cyclohexadienone Carbene->Intermediate Nucleophilic Attack Phenoxide Phenoxide Ion (Electron-Rich) Phenoxide->Intermediate Abnormal Abnormal RT Products (Blocked Positions) Phenoxide->Abnormal Attack at Substituted Ortho/Para Sites Product Salicylaldehyde Derivatives (Target) Intermediate->Product Rearrangement & Hydrolysis

Caption: Logical flow of Reimer-Tiemann reaction pathways and competing side reactions.

Q2: How can I overcome the mass transfer limitations of the biphasic RT system? A: The most effective intervention is the introduction of a Phase-Transfer Catalyst (PTC)[5]. PTCs, such as crown ethers, quaternary ammonium salts (e.g., cetyltrimethylammonium bromide), or tertiary amines, shuttle the hydroxide ions directly into the organic phase[6],[1]. This allows the deprotonation of chloroform and the generation of dichlorocarbene to occur homogeneously within the organic layer, directly adjacent to the solubilized phenoxide. This drastically reduces the rate of carbene hydrolysis and can increase yields from 30% to over 70%[6].

Data Presentation: Impact of Optimization Strategies on RT Yields

Reaction ConditionSubstrate ExampleAdditive / ModificationTypical Yield (%)Primary Product
Standard Aqueous PhenolNone20 - 40Salicylaldehyde
PTC-Assisted Coumarin DerivativesCrown Ether> 60Dialdehydes / Monoaldehydes
Ultrasound-Assisted p-Cresol / p-ChlorophenolProbe Sonication~ 70Substituted Salicylaldehyde
Host-Guest Complex Phenol β -Cyclodextrin> 80p-Hydroxybenzaldehyde
Section 2: Regioselectivity & Abnormal Products

Q3: My substituted phenol yields a high ratio of para-formylated products and cyclohexadienones. How do I control this? A: The Reimer-Tiemann reaction inherently favors ortho-formylation due to the electrostatic coordination between the phenoxide oxygen and the highly electron-deficient dichlorocarbene[1],[2]. However, if the ortho-positions are sterically hindered by bulky substituents, the carbene will attack the para-position. If the para-position is already substituted (e.g., in p-cresol), the attack generates a 4,4-disubstituted dichloromethylcyclohexadienone[4]. Because this intermediate contains a neopentylic system with immense steric crowding, it resists the final basic hydrolysis step and remains as an "abnormal" RT byproduct[4]. To minimize this, ensure precise temperature control (60–65°C) and avoid excess chloroform, which exacerbates over-alkylation.

Q4: Is there a way to intentionally reverse the selectivity to favor the para-isomer? A: Yes, through supramolecular catalysis using β -cyclodextrin ( β -CD)[7]. In a standard RT reaction, ortho-substitution dominates. However, when β -CD is introduced, its apolar cavity encapsulates the dichlorocarbene. The phenol molecule, due to its apolar character, shallowly enters the β -CD cavity from its para-carbon side. This non-covalent host-guest interaction physically shields the ortho-positions and directs the carbene exclusively to the para-carbon, yielding p-hydroxybenzaldehyde as the dominant product[7].

Section 3: Advanced Physical Activation

Q5: Can physical activation methods like ultrasound genuinely improve the RT yield? A: Absolutely. Sonochemistry is highly effective for biphasic systems. Applying ultrasound (via a probe-type cell disruptor) generates acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the liquid[8]. This localized phenomenon produces extreme transient temperatures and pressures, effectively emulsifying the solid NaOH/aqueous phase with the chloroform[8]. This maximizes the interfacial surface area, accelerating carbene generation and phenoxide attack before hydrolysis can occur.

Standard Operating Procedure: Ultrasound-Assisted PTC Reimer-Tiemann Reaction

Self-Validating Checkpoint: The reaction mixture should transition from a pale/clear solution to a deep red or purple hue upon the addition of chloroform. This color change is the visual confirmation of phenoxide-carbene interaction[1].

Step 1: Substrate Preparation In a heavy-walled reaction flask equipped with a magnetic stirrer, dissolve 10 mmol of the substituted phenol in 15 mL of chloroform. Step 2: Base and PTC Addition Add 40 mmol of solid NaOH (or a highly concentrated 50% aqueous solution) and 0.5 mmol of a phase-transfer catalyst (e.g., 18-crown-6 or cetyltrimethylammonium bromide) to the flask[5],[1]. Step 3: Acoustic Cavitation Submerge an ultrasonic titanium probe directly into the reaction mixture (ensure the flask is cooled in an ice-water bath to counteract the immense heat generated by cavitation)[8]. Pulse the sonication to maintain an internal temperature of 60°C. Step 4: Reaction Propagation Continue sonication for 1 to 2 hours. Monitor the reaction via TLC. The intense mixing will rapidly consume the chloroform and generate the dichloromethyl intermediate. Step 5: Acidic Workup & Isolation Carefully quench the reaction by dropwise addition of 10% aqueous HCl until the aqueous layer reaches pH 2. This drives the hydrolysis of the intermediate to the final aldehyde and protonates the phenoxide[3]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via column chromatography[5].

Protocol_Workflow Step1 Substrate Preparation (Phenol + Base) Step2 PTC Addition (Crown Ether) Step1->Step2 Step3 Acoustic Cavitation (Sonication) Step2->Step3 Step4 CHCl3 Reaction Phase Step3->Step4 Step5 Acidic Workup (HCl to pH 2) Step4->Step5 Step6 Isolation (Yield >70%) Step5->Step6

Caption: Step-by-step workflow for ultrasound-assisted phase-transfer Reimer-Tiemann synthesis.

References
  • The Reimer–Tiemann Reaction . ResearchGate. [Link]

  • Reimer–Tiemann reaction . Grokipedia. [Link]

  • Reimer–Tiemann reaction . Wikipedia.[Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope . Organic Reactions.[Link]

  • Reimer-Tiemann Reaction . Master Organic Chemistry.[Link]

  • The Reimer-Tiemann Reaction, Enhanced by Ultrasound . Taylor & Francis. [Link]

  • Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry . PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Formylation of Electron-Rich Phenols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formylation of highly activated, electron-rich phenols (e.g., resorcinol, naphthols, meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formylation of highly activated, electron-rich phenols (e.g., resorcinol, naphthols, methoxyphenols). While the high electron density of these substrates makes them incredibly reactive toward electrophilic aromatic substitution, this same characteristic often leads to poor regioselectivity, over-formylation (dialdehyde formation), and oxidative degradation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your formylation workflows and maximize your isolated yields.

Diagnostic Workflow

Troubleshooting Start Low Yield in Formylation? CheckRegio Poor regioselectivity (ortho vs. para)? Start->CheckRegio CheckOver Over-formylation (dialdehyde formation)? CheckRegio->CheckOver No SolRegio Switch to Casiraghi (MgCl2) for strict ortho-selectivity. CheckRegio->SolRegio Yes CheckHydro Incomplete hydrolysis (missing aldehyde peak)? CheckOver->CheckHydro No SolOver Lower temperature, reduce formylating agent. CheckOver->SolOver Yes SolHydro Extend acidic aqueous workup to cleave iminium. CheckHydro->SolHydro Yes

Diagnostic workflow for troubleshooting low yields in phenol formylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting predominantly para-formylation when I need the ortho-isomer (salicylaldehyde derivative)? A1: Causality: The Vilsmeier-Haack reaction utilizes a chloromethyliminium ion (Vilsmeier reagent) generated from POCl3​ and DMF[2]. While electron-rich phenols are highly reactive toward this electrophile, the iminium intermediate is sterically bulky. The strong +M (resonance) effect of the hydroxyl group directs electrophilic aromatic substitution to both ortho and para positions, but the steric hindrance of the Vilsmeier reagent strongly biases the attack toward the more accessible para position[3]. Solution: To achieve strict ortho-selectivity, abandon the Vilsmeier-Haack method and switch to the Casiraghi formylation[4]. This method uses anhydrous magnesium chloride ( MgCl2​ ) and triethylamine to form a magnesium phenoxide complex. The Mg2+ ion acts as a Lewis acid template, coordinating simultaneously to the phenoxide oxygen and the incoming paraformaldehyde, directing the formyl group exclusively to the ortho position[5].

Q2: My classical Duff reaction (hexamethylenetetramine in acetic acid) yields a tarry mess with <20% product. How can I improve this? A2: Causality: The classical Duff reaction relies on hexamethylenetetramine (HMTA) as the formyl source[1]. In acetic acid, the generation of the active electrophilic iminium species is slow and requires prolonged heating. Electron-rich phenols under extended thermal stress in acidic, oxidative environments are prone to polymerization (resinification) and tar formation[4]. Solution: Upgrade to the Modified Duff Reaction using Trifluoroacetic Acid (TFA). TFA is a significantly stronger acid than acetic acid, which accelerates the ring-opening of HMTA into the reactive iminium ion, allowing the reaction to proceed at lower temperatures or shorter timeframes. Alternatively, implementing Microwave-Assisted Organic Synthesis (MAOS) can reduce reaction times from hours to minutes, drastically improving isolated yields by outcompeting the slow polymerization side-reactions[6].

Q3: After the formylation reaction, my TLC shows a major new spot, but NMR reveals no distinct aldehyde proton peak (~9.5–10.5 ppm). Where is my product? A3: Causality: Both the Vilsmeier-Haack and Duff reactions do not directly yield an aldehyde. They proceed via an electrophilic aromatic substitution that first generates an intermediate iminium salt (in Vilsmeier) or a benzylamine derivative (in Duff)[1][2]. The oxygen atom of the final formyl group is entirely provided by water during the final acid hydrolysis step[1]. Solution: Your yield is "low" because the reaction is stalled at the iminium intermediate. You must perform a rigorous acidic aqueous workup. Extend the hydrolysis step by stirring the crude mixture in 1 N to 4 M HCl at elevated temperatures (e.g., 50-70°C) for 1-2 hours to ensure complete cleavage of the carbon-nitrogen double bond into the desired carbonyl group[7].

Q4: I am observing a high percentage of dialdehydes (over-formylation) when reacting resorcinol. How do I stop this? A4: Causality: The Duff reaction is somewhat unique among formylation methods because it can attach multiple aldehyde groups if the aromatic ring is sufficiently activated[1]. Phenols with multiple electron-donating groups (like resorcinol or phloroglucinol) are so nucleophilic that the first formyl group (which is normally deactivating) does not sufficiently deactivate the ring to prevent a second electrophilic attack[1]. Solution: Control the stoichiometry meticulously. Use exactly 1.0 equivalent of the formylating agent and lower the reaction temperature. If polyformylation persists, consider using a less reactive formylating agent or employing the Casnati-Skattebøl reaction, which is highly optimized for mono-ortho-formylation[8].

Quantitative Data: Comparison of Formylation Methods
Formylation MethodTypical YieldRegioselectivityKey ReagentsMechanistic Pitfalls
Reimer-Tiemann 30-50%Ortho (Moderate) CHCl3​ , NaOH Dichlorocarbene hydrolysis, tar formation[8]
Vilsmeier-Haack 60-85%Para (Strong) POCl3​ , DMFSteric hindrance prevents ortho-attack[3]
Classical Duff 15-40%Ortho/Para mixHMTA, AcOHSlow kinetics, resinification[6]
Modified Duff 70-95%Para (or Ortho if blocked)HMTA, TFARequires rigorous acidic hydrolysis
Casiraghi 80-95%Ortho (Exclusive) (CH2​O)n​ , MgCl2​ , Et3​N Extreme sensitivity to water[4][5]
Step-by-Step Methodologies
Protocol 1: Casiraghi Ortho-Formylation (Highly Selective)

This protocol utilizes a self-validating visual cue (color change) to ensure the active catalytic complex has formed before proceeding.

  • Complex Formation: In a flame-dried, argon-purged flask, dissolve the electron-rich phenol (1.0 eq) in anhydrous acetonitrile. Add anhydrous MgCl2​ beads (1.5 eq) and triethylamine (3.75 eq).

    • Validation Check: The mixture must transition to a distinct yellow/orange suspension within 15 minutes, confirming the formation of the magnesium phenoxide complex. If the solution remains colorless, the MgCl2​ has likely absorbed atmospheric moisture and the reaction will fail[5][7].

  • Formylation: Add paraformaldehyde (2.0 - 3.0 eq) in one portion. Heat the reaction mixture to a gentle reflux (approx. 80°C) for 2 to 4 hours[5].

    • Validation Check: Monitor by TLC. The resulting salicylaldehyde derivative will typically be highly fluorescent under short-wave UV (254 nm).

  • Quenching & Hydrolysis: Cool the mixture to room temperature and slowly quench with 10% aqueous HCl until the aqueous layer reaches pH 2.

    • Validation Check: The intense yellow color should dissipate as the magnesium complex breaks down, releasing the free ortho-formylphenol.

  • Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

CasiraghiMechanism Phenol Electron-Rich Phenol MgComplex Magnesium Phenoxide (Directed metalation) Phenol->MgComplex MgCl2, Et3N Addition Formaldehyde Addition MgComplex->Addition (CH2O)n Oxidation Intramolecular Redox Addition->Oxidation Base/Heat Product ortho-Formylphenol Oxidation->Product H3O+

Mechanistic pathway of the Casiraghi ortho-formylation directed by MgCl2.

Protocol 2: Modified Duff Reaction (TFA/HMTA)

Best suited for substrates where the ortho-position is blocked, or para-formylation is desired.

  • Reagent Mixing: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and hexamethylenetetramine (HMTA) (2.0 eq) in anhydrous trifluoroacetic acid (TFA) (approx. 10 mL per mmol of phenol)[7].

    • Validation Check: A mild exotherm should be observed, indicating the initial protonation and ring-opening of HMTA.

  • Heating: Heat the mixture at 70-80°C for 3-6 hours.

    • Validation Check: The solution will turn deep yellow/brown as the highly conjugated iminium intermediate forms[7].

  • Hydrolysis (Critical Step): Cool the reaction mixture and pour it directly into a vigorously stirring solution of 4 M HCl. Stir for an additional 1-2 hours at room temperature (or mild heating if sterically hindered) to ensure complete hydrolysis of the iminium salt[1][7].

    • Validation Check: The product will often precipitate as a solid upon standing. If it oils out, extract with dichloromethane and verify the presence of the aldehyde carbonyl stretch via crude IR (~1650-1690 cm−1 ) before proceeding to column chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Phenol Formylation

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. Formylating phenols is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. Formylating phenols is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), coumarins, and salicylaldehyde derivatives. However, the ambidentate nature of the phenoxide ion frequently leads to poor regioselectivity, resulting in intractable mixtures of ortho and para isomers.

This guide is designed to move beyond basic textbook reactions, providing field-proven methodologies, mechanistic causality, and actionable troubleshooting steps to strictly control regioselectivity.

Module 1: Diagnostic Triage & Method Selection

Before troubleshooting a failed reaction, it is critical to ensure the correct formylation methodology was selected. Classical methods like the Reimer-Tiemann reaction often yield poor conversions and difficult-to-separate isomeric mixtures. Modern synthetic protocols rely on templated coordination or steric shielding to drive absolute selectivity.

Table 1: Quantitative Comparison of Phenol Formylation Strategies
MethodologyReagents & ConditionsPrimary RegioisomerTypical YieldMechanistic DriverLimitations
Casiraghi / Skattebøl [1][2]MgCl₂, Et₃N, (CH₂O)ₙ, THFOrtho (>95%)80–95%Metal-templated coordinationRequires strictly anhydrous MgCl₂.
Rieche Formylation [3]TiCl₄, Cl₂CHOCH₃, DCMPara (>90%)75–90%Steric bulk of the electrophilePhenols often require protection (e.g., as ethers).
β-Cyclodextrin Modified [4]β-CD, CHCl₃, NaOH, H₂OPara (>80%)60–70%Supramolecular shieldingRequires dilute aqueous conditions; scale-up challenges.
Vilsmeier-Haack [5]POCl₃, DMFPara (major)VariableElectrophilic aromatic substitutionFails or forms esters with unprotected phenols.
Duff Reaction HMTA, TFA or AcOHMixed (o/p)40–60%Iminium ion intermediatePoor intrinsic selectivity without bulky substituents.

Module 2: Driving Absolute Ortho-Selectivity

When synthesizing salicylaldehydes, the Casiraghi-Skattebøl formylation is the gold standard[1][2]. This method utilizes anhydrous magnesium chloride to form a rigid, highly organized transition state that forces the formyl equivalent exclusively to the ortho position.

Causality of Selectivity

The addition of a base (Et₃N) deprotonates the phenol. The resulting phenolate coordinates to the Mg²⁺ ion. Because Mg²⁺ is highly oxophilic, it simultaneously coordinates with the depolymerized formaldehyde. This creates a six-membered cyclic transition state, acting as a molecular template that physically restricts the electrophile from attacking the para position[1].

OrthoMech A Phenol + Et3N B Phenolate Anion A->B C Add Anhydrous MgCl2 B->C D Mg-Phenoxide Complex C->D E Add Paraformaldehyde D->E F Coordinated Formaldehyde E->F G Directed Ortho-Attack F->G Mg2+ Templating H Salicylaldehyde (Ortho) G->H

Workflow of MgCl2-directed ortho-selective phenol formylation.

Standard Operating Protocol: Casiraghi-Skattebøl Formylation

Self-Validating System: The reaction mixture will typically transition from a clear solution to a distinct yellow/orange suspension as the Mg-phenolate complex forms. Failure to observe this color change indicates wet reagents.

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

  • Complexation: Dissolve the phenol (1.0 equiv) in anhydrous THF (0.2 M). Add anhydrous MgCl₂ (1.5–2.0 equiv) and triethylamine (2.5 equiv). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add paraformaldehyde (2.5–3.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor via TLC (Hexanes/EtOAc) until the starting phenol is consumed.

  • Workup: Cool to 0°C and carefully quench with 1M HCl until the aqueous layer is acidic (pH < 2) to break the magnesium chelate. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Module 3: Driving Absolute Para-Selectivity

Achieving para-selectivity is notoriously difficult because the ortho positions are statistically favored (two ortho sites vs. one para site) and closer to the electron-donating hydroxyl group. To overcome this, chemists must rely on steric hindrance or supramolecular shielding .

Causality of Selectivity (Rieche Formylation)

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid (TiCl₄)[3]. The resulting electrophilic complex is exceptionally bulky. Because the ortho positions are sterically hindered by the adjacent hydroxyl (or protected ether) group, the bulky electrophile is forced to attack the unhindered para position[3].

ParaDecision Start Target: Para-Isomer Protect Is Phenol Protected? Start->Protect Yes Yes (e.g., Methoxy) Protect->Yes No No (Free Phenol) Protect->No Rieche Rieche Formylation (TiCl4, Cl2CHOCH3) Steric Control Yes->Rieche Preferred Vilsmeier Vilsmeier-Haack (POCl3, DMF) Electronic Control Yes->Vilsmeier Alternative CD β-Cyclodextrin Catalysis (CHCl3, NaOH) Supramolecular Shielding No->CD Aqueous conditions

Decision matrix for selecting para-selective formylation conditions.

Standard Operating Protocol: Rieche Formylation

Note: Free phenols can coordinate with TiCl₄, deactivating the ring. It is highly recommended to protect the phenol as a methyl or benzyl ether prior to this step.

  • Activation: Dissolve the protected phenol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon and cool to 0°C.

  • Lewis Acid Addition: Slowly add TiCl₄ (2.0 equiv) dropwise. The solution will darken, indicating complexation.

  • Formylation: Add dichloromethyl methyl ether (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

  • Workup: Pour the dark mixture over crushed ice and 1M HCl to hydrolyze the intermediate acetal. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.

Module 4: FAQs & Advanced Troubleshooting

Q: I am running a Casiraghi formylation, but my reaction stalls at 30% conversion. What is going wrong? A: The most common culprit is moisture. MgCl₂ is highly hygroscopic. If water is present, it hydrates the Mg²⁺ ions, preventing the phenolate from coordinating effectively. You must use strictly anhydrous MgCl₂ (preferably freshly opened or dried under vacuum at 150°C) and dry THF[1][2]. Additionally, ensure your paraformaldehyde is depolymerizing correctly; using a slight excess of Et₃N helps facilitate this.

Q: I attempted a Vilsmeier-Haack formylation on a free phenol, but I recovered a complex mixture with very little aldehyde. Why? A: The Vilsmeier-Haack reagent (chloromethyliminium ion) is a relatively weak electrophile compared to Friedel-Crafts reagents[5]. When exposed to a free phenol, the highly nucleophilic oxygen attacks the electrophile first, forming aryl formates or complex phosphate esters (from POCl₃) rather than undergoing C-C bond formation[5]. To fix this, either protect the phenol (e.g., as an anisole derivative) before running the Vilsmeier-Haack, or switch to the Casiraghi method.

Q: I need para-selectivity on a free phenol, but I cannot use protecting groups due to downstream synthetic constraints. What are my options? A: You can utilize supramolecular catalysis using β-cyclodextrin (β-CD) in a modified Reimer-Tiemann reaction[4]. In aqueous alkaline media, the hydrophobic aromatic ring of the phenol slips into the β-CD cavity. The cavity physically shields the ortho positions from attack. The para carbon remains exposed at the aqueous interface, where it reacts with the dichlorocarbene generated from CHCl₃ and NaOH, resulting in high para-selectivity[4].

Q: My Rieche formylation resulted in diformylation. How do I prevent this? A: Diformylation in Rieche reactions usually occurs if the aromatic ring is excessively electron-rich (e.g., resorcinol derivatives) or if the reaction is left at room temperature for too long. To troubleshoot:

  • Reduce the equivalents of TiCl₄ and Cl₂CHOCH₃ to exactly 1.1.

  • Maintain the reaction strictly at 0°C or even -20°C. The first formyl group is electron-withdrawing and will naturally deactivate the ring, so lowering the thermal energy prevents the second equivalent from adding.

References

  • Casiraghi formylation - Grokipedia.Grokipedia.
  • Casnati-Skattebøl Formylation.SynArchive.
  • Rieche formylation.Wikipedia.
  • Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions.PMC - NIH.
  • Vilsmeier-Haack Reaction.Chemistry Steps.

Sources

Optimization

Advanced Synthesis Support Center: Formylation of Hindered Phenols

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who hit a wall when attempting to formyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who hit a wall when attempting to formylate sterically hindered phenols (e.g., 2,6-di-tert-butylphenol or 2-tert-butyl-p-cresol).

Traditional methods like the Vilsmeier-Haack or Reimer-Tiemann reactions often fail on these substrates due to severe steric clashes or competing O-formylation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for alternative formylating agents to ensure your synthetic pipelines remain unblocked.

Diagnostic Decision Matrix

Selecting the correct formylating agent depends entirely on the steric environment of your starting material and your required regioselectivity. Use the decision tree below to navigate your strategy.

DecisionTree Start Hindered Phenol Formylation Blocked Are ortho positions blocked? (e.g., 2,6-DTBP) Start->Blocked OrthoReq Is strict ortho-selectivity required? Blocked->OrthoReq No Duff Duff Reaction (HMTA, AcOH/TFA) Para-selective Blocked->Duff Yes Casnati Casnati-Skattebøl (Paraformaldehyde, MgCl2, Et3N) Ortho-selective OrthoReq->Casnati Yes Rieche Rieche Formylation (Cl2CHOCH3, TiCl4) High Reactivity OrthoReq->Rieche No / General

Decision tree for selecting formylation agents based on steric hindrance and regioselectivity.

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack reaction on 2,6-di-tert-butylphenol is yielding recovered starting material and no product. Why, and what should I use instead? A1: The Vilsmeier-Haack reagent (a chloroiminium ion generated from POCl₃ and DMF) is exceptionally bulky. When the aromatic ring is flanked by two tert-butyl groups, nucleophilic attack is sterically prohibited. Solution: Switch to the Duff Reaction using hexamethylenetetramine (HMTA) in an acidic medium like glacial acetic acid or trifluoroacetic acid (TFA). The Duff reaction effectively targets the less sterically hindered para position when ortho positions are blocked, reliably yielding products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde[1].

Q2: I need strictly ortho-formylation on a mono-hindered phenol (e.g., 2-tert-butylphenol), but standard electrophilic aromatic substitution keeps giving me para-formylated byproducts. How can I control this? A2: Standard electrophilic substitution naturally favors the less hindered para position. To force ortho-selectivity, you must use a directing group strategy. Solution: Employ the Casnati-Skattebøl reaction . By treating the phenol with anhydrous MgCl₂ and triethylamine, you form a magnesium phenolate complex. The magnesium ion coordinates with both the phenoxide oxygen and the incoming paraformaldehyde, pre-organizing the transition state to exclusively deliver the formyl group to the ortho position[2][3].

Q3: My Rieche formylation using dichloromethyl methyl ether and TiCl₄ is resulting in a black, tarry mess and no aldehyde. What went wrong? A3: TiCl₄ is extremely hygroscopic and reacts violently with ambient moisture to form HCl gas and titanium dioxide, instantly destroying your active Lewis acid catalyst[4]. Furthermore, the formylating agent itself degrades in the presence of water. Solution: Ensure strictly anhydrous conditions. The active electrophile is a resonance-stabilized dichloromethoxymethyl cation-Lewis acid complex ([CH(Cl)OCH₃]⁺[TiCl₅]⁻), which is highly sensitive to quenching[4]. Flame-dry all glassware, use freshly distilled anhydrous dichloromethane (DCM), and perform the reaction under a positive pressure of argon.

Quantitative Performance Data

When planning your synthetic route, use the following empirical data to select the optimal reaction conditions for your specific hindered phenol.

Formylation MethodPrimary ReagentsRegioselectivityTypical Yields (Hindered Phenols)Key Mechanistic Advantage
Duff Reaction HMTA, TFA or AcOHPara (if ortho blocked)40–70%Metal-free; utilizes stable, solid HMTA to generate iminium intermediates[1][5].
Casnati-Skattebøl Paraformaldehyde, MgCl₂, Et₃NStrictly Ortho60–85%Perfect ortho-selectivity driven by Mg²⁺ chelation and transition state pre-organization[2][3].
Rieche Formylation Cl₂CHOCH₃, TiCl₄Ortho/Para mixture70–95%Extremely high reactivity; generates a small, potent electrophile ideal for deactivated/hindered systems[4][6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not blindly follow steps; look for the physical and chemical cues provided to confirm the reaction is proceeding correctly.

Protocol A: Para-Formylation via the Duff Reaction

Target: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • Initiation: In a round-bottom flask, dissolve 50 mmol of 2,6-di-tert-butylphenol in 50 mL of glacial acetic acid. Add 50 mmol of hexamethylenetetramine (HMTA).

  • Electrophilic Attack: Reflux the mixture at 118 °C for 1–6 hours under an argon atmosphere.

    • Causality/Validation: As the acidic medium protonates the HMTA to form the active electrophile, the solution will transition to a deep yellow/orange color. This visual shift confirms the formation of the aminomethylated intermediate[1][5].

  • Hydrolysis: Cool the mixture to 90 °C, add 50 mL of 10% aqueous HCl, and reflux for an additional 30 minutes.

    • Causality/Validation: Acid hydrolysis cleaves the imine intermediate. The oxygen atom in the final aldehyde is derived directly from the water in this step[1]. You will observe the precipitation of the crude aldehyde as the reaction cools.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from ethanol to yield yellow crystals[5].

Protocol B: Ortho-Selective Casnati-Skattebøl Formylation

Target: Strictly ortho-formylated salicylaldehydes

  • Complexation: Suspend anhydrous MgCl₂ (1.5 equiv) and paraformaldehyde (3.0 equiv) in anhydrous THF (0.5 M) under argon. Add triethylamine (1.5 equiv) and stir for 15 minutes.

  • Phenolate Formation: Add the hindered phenol (1.0 equiv) dropwise.

    • Causality/Validation: The heterogeneous suspension should become a homogeneous pale-yellow solution. This phase change validates the successful formation of the soluble magnesium phenolate complex[2].

  • C-C Bond Formation & Oxidation: Reflux the reaction mixture for 4–8 hours.

    • Causality/Validation: The mechanism involves a Cannizzaro-type oxidation of the intermediate hydroxymethyl group[2][3]. Monitor via TLC; the starting material (high Rf) will convert to a highly UV-active aldehyde spot (lower Rf).

  • Quenching: Quench with 1M HCl at 0 °C to break the magnesium complex, extract with diethyl ether, and purify via silica gel chromatography.

Protocol C: High-Reactivity Rieche Formylation

Target: Formylation of highly deactivated or severely hindered electron-rich aromatics

  • Preparation: Dissolve the hindered phenol (1.0 equiv) in anhydrous DCM under a strict argon atmosphere and cool to 0 °C. Add dichloromethyl methyl ether (1.2 equiv).

  • Electrophile Generation: Slowly add TiCl₄ (2.0 equiv) dropwise.

    • Causality/Validation: A rapid color change (often dark red or purple) accompanied by mild fuming indicates the successful generation of the highly reactive dichloromethoxymethyl cation-Lewis acid complex ([CH(Cl)OCH₃]⁺[TiCl₅]⁻)[4]. If no color change occurs, your TiCl₄ has likely hydrolyzed.

  • Substitution: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Hydrolysis: Carefully pour the mixture into ice-water.

    • Causality/Validation: This step hydrolyzes the unstable α-chloro ether intermediate to the final aromatic aldehyde, eliminating HCl and methanol[4]. Extract with DCM, wash with saturated NaHCO₃, and concentrate.

Mechanistic Pathway Analysis

Understanding the causality of the Casnati-Skattebøl reaction is critical for mastering its regioselectivity. The diagram below illustrates how the magnesium ion acts as a templating agent.

CasnatiMechanism Phenol Hindered Phenol MgComplex Magnesium Phenolate Complex Phenol->MgComplex MgCl2, Et3N Coordination Formaldehyde Coordination MgComplex->Coordination (CH2O)n Hydroxymethyl Hydroxymethyl Intermediate Coordination->Hydroxymethyl C-C Bond Formation Oxidation Oxidation (Cannizzaro-type) Hydroxymethyl->Oxidation H-transfer Salicylaldehyde Salicylaldehyde (ortho-formylated) Oxidation->Salicylaldehyde Workup

Mechanistic pathway of the Casnati-Skattebøl reaction showing Mg-directed ortho-formylation.

References

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. thieme-connect.com.
  • Rieche formyl
  • An In-depth Technical Guide to the Reaction of Dichloromethyl Methyl Ether with Arom
  • Casiraghi formyl
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. nih.gov.
  • Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Reimer-Tiemann Process

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated with the Reimer-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated with the Reimer-Tiemann reaction. The following information synthesizes established protocols with the underlying chemical principles to ensure both safety and experimental success.

Section 1: Understanding and Managing the Exotherm - FAQs

This section addresses the most common questions regarding the thermal challenges of the Reimer-Tiemann reaction.

Q1: Why is the Reimer-Tiemann reaction exothermic?

A: The Reimer-Tiemann reaction's exothermic nature stems from two primary, highly energetic steps in its mechanism. The process begins with the deprotonation of chloroform by a strong base to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate dichlorocarbene (:CCl₂).[1][2] This formation of the highly reactive and unstable dichlorocarbene intermediate is a significant heat-releasing step. Subsequently, the electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene.[2][3] This carbon-carbon bond formation is also substantially exothermic. While the reaction often requires initial heating to overcome the activation energy barrier, once initiated, these subsequent steps can release a large amount of heat, leading to a rapid increase in the reaction rate and temperature.[1][4]

Q2: What are the primary risks associated with an uncontrolled exotherm?

A: The principal risk is a thermal runaway , where the rate of heat generation exceeds the rate of heat removal.[1][5] This can lead to several dangerous outcomes:

  • Rapid Boiling: The solvent system can boil violently, leading to a dangerous pressure buildup in a closed or inadequately vented system.

  • Decreased Yield and Selectivity: High temperatures often promote the formation of undesirable side products, including the para-isomer, cyclohexadienones, and dark-colored, tarry polymeric materials.[6][7]

  • Safety Hazards: In extreme cases, the rapid pressure increase can cause equipment failure, leading to the release of hot, corrosive, and toxic materials.

Q3: How does the biphasic nature of the reaction complicate heat management?

A: The Reimer-Tiemann reaction is typically performed in a biphasic system, consisting of an aqueous solution of a strong base (like NaOH) and an organic phase containing chloroform, as the base is not readily soluble in chloroform.[2][4] This phase separation presents a significant challenge for heat and mass transfer.[8] Without adequate agitation, the reaction will only occur at the interface between the two layers. This can lead to localized "hot spots" where the reaction proceeds rapidly, while the bulk of the solution remains cooler. These hot spots can initiate a thermal runaway that is difficult to control. Therefore, vigorous and efficient stirring is not just a recommendation for improving yield; it is a critical safety parameter for ensuring uniform temperature distribution.[9]

Q4: What is the ideal temperature range, and how can I effectively control it?

A: The most commonly cited temperature range for the Reimer-Tiemann reaction is 60-70°C .[9][10] Maintaining this range is a balancing act. Temperatures below this range may result in a very slow or stalled reaction, while exceeding it significantly increases the risk of side product formation and thermal runaway.[11][12]

Effective control in a standard laboratory setup involves a multi-faceted approach:

  • Controlled Reagent Addition: Chloroform must be added slowly and dropwise using an addition funnel.[10] This limits the instantaneous concentration of the key reactant, thereby controlling the rate of heat generation.

  • Efficient Cooling/Heating System: Use a heating mantle coupled with a stir plate. Crucially, the reaction flask should be set up in a larger container that can serve as a secondary containment and be quickly filled with an ice-water bath for emergency cooling.

  • Continuous Monitoring: A thermometer or thermocouple should be placed in the reaction mixture (not just the heating bath) to monitor the internal temperature in real-time.

  • Vigorous Stirring: Employ an overhead mechanical stirrer for viscous mixtures or a large magnetic stir bar to ensure efficient mixing of the biphasic system.

Q5: What are the signs of a pending thermal runaway, and what immediate actions should be taken?

A: Be vigilant for the following warning signs:

  • A sudden and rapid increase in the internal reaction temperature that is no longer responsive to the heating mantle's setting.

  • An uncontrolled, vigorous boiling of the solvent (refluxing that climbs high up the condenser).

  • A noticeable change in the reaction mixture's color, often darkening rapidly to brown or black, indicating tar formation.

  • An increase in gas evolution.

If a thermal runaway is suspected, take the following immediate actions :

  • Stop Reagent Addition: Immediately cease the addition of chloroform.

  • Remove Heat Source: Turn off and lower the heating mantle.

  • Apply Emergency Cooling: Raise the pre-prepared ice-water bath to immerse the flask.

  • Alert Personnel: Inform colleagues in the lab of the situation.

  • Do NOT Seal the System: Ensure the top of the reflux condenser is open to the atmosphere (or a bubbler) to prevent pressure buildup.

Section 2: Visualizing the Process and Logic

Reaction Mechanism: Dichlorocarbene Formation

G CHCl3 Chloroform (CHCl₃) Carbanion Trichlorocarbanion (⁻CCl₃) CHCl3->Carbanion Forms OH Hydroxide (OH⁻) OH->CHCl3 Base Attack Carbene Dichlorocarbene (:CCl₂) (Reactive Intermediate) Carbanion->Carbene Loses Cl⁻ Cl_ion Chloride Ion (Cl⁻) G start Start setup Assemble Apparatus: - 3-neck RBF - Condenser - Dropping Funnel - Thermometer - Overhead Stirrer start->setup add_phenol Charge Phenol and Aqueous NaOH Solution setup->add_phenol heat Heat to 60-65°C with Vigorous Stirring add_phenol->heat add_chloroform Begin Slow, Dropwise Addition of Chloroform heat->add_chloroform monitor Monitor Internal Temp. Continuously add_chloroform->monitor temp_ok Temp in 60-70°C range? monitor->temp_ok Check adjust Adjust Addition Rate and/or Cooling temp_ok->adjust No complete_addition Complete Chloroform Addition temp_ok->complete_addition Yes adjust->monitor Re-evaluate reflux Continue Stirring at 65-70°C (e.g., 1-2 hours) complete_addition->reflux workup Cool, Quench, and Proceed to Workup reflux->workup end End workup->end

Caption: A workflow emphasizing continuous monitoring for thermal control.

Troubleshooting Decision Tree: Unexpected Exotherm

G start Sudden Temperature Spike (>10°C above setpoint) action1 IMMEDIATELY: Stop Chloroform Addition start->action1 action2 Remove Heat Source action1->action2 check_stirring Is Stirrer Functioning? action2->check_stirring stirring_ok Yes check_stirring->stirring_ok Yes stirring_fail No check_stirring->stirring_fail No apply_cooling Apply External Cooling (Ice Bath) stirring_ok->apply_cooling fix_stirring Restore Agitation Safely stirring_fail->fix_stirring fix_stirring->apply_cooling check_temp Is Temperature Decreasing? apply_cooling->check_temp temp_decreasing Yes check_temp->temp_decreasing Yes temp_not_decreasing No check_temp->temp_not_decreasing No monitor Continue to Monitor Until Stable and Below 60°C temp_decreasing->monitor emergency Maintain Cooling. Prepare for Emergency Shutdown. Alert Safety Officer. temp_not_decreasing->emergency

Caption: A decision tree for responding to a thermal runaway event.

Section 3: Protocol for Thermally Controlled Reimer-Tiemann Reaction

This protocol is designed for the ortho-formylation of phenol to salicylaldehyde with an emphasis on safety and thermal management.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl, for workup)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with water lines

  • Pressure-equalizing dropping funnel

  • Overhead mechanical stirrer or large magnetic stir bar

  • Thermometer or thermocouple with adapter

  • Heating mantle

  • Large crystallizing dish or plastic tub (for emergency ice bath)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the condenser, dropping funnel, and stirrer. Place the thermometer through an adapter in one of the necks, ensuring the bulb is submerged in the reaction medium. Place the entire setup inside the large dish on top of the heating mantle.

  • Charge Reactants: In the flask, dissolve sodium hydroxide in water to create a 25-40% aqueous solution. Add the phenol and begin vigorous stirring to dissolve. [9]3. Initial Heating: Gently heat the mixture to 60-65°C. Ensure the stirring is efficient enough to create a vortex or a well-mixed emulsion.

  • Controlled Chloroform Addition: Fill the dropping funnel with the required volume of chloroform. Begin adding the chloroform dropwise to the reaction mixture. The rate of addition should be slow enough to maintain the internal temperature between 60°C and 70°C. [10]A color change may be observed as the reaction initiates. [10]5. Thermal Monitoring and Adjustment: If the temperature rises above 70°C, immediately slow or stop the chloroform addition. If it continues to rise, lower the heating mantle and be prepared to add ice and water to the outer dish. Conversely, if the temperature drops below 60°C, you may slightly increase the heating mantle's setting or the addition rate, but proceed with caution.

  • Reaction Completion: After the chloroform addition is complete, continue to stir the mixture at 65-70°C for 1-3 hours to ensure the reaction goes to completion. [9]7. Workup: Cool the reaction mixture to room temperature. The subsequent workup typically involves distillation to remove excess chloroform, followed by acidification and extraction of the product. [10]

Section 4: Summary of Key Control Parameters

ParameterEffect on ExothermImpact on Yield/SelectivityRecommended Best Practice
Temperature Exponential increase above 70°COptimal yield at 60-70°C; higher temps favor tar formationMaintain a stable internal temperature of 60-70°C using controlled heating and cooling. [9][10]
Chloroform Addition Rate Direct control; faster addition leads to a more rapid exothermToo slow may prolong reaction time; too fast reduces selectivityAdd dropwise at a rate that keeps the temperature stable within the desired range. [10]
Stirring Speed Inadequate stirring creates hot spots, increasing runaway riskVigorous stirring is essential for good yield in a biphasic systemUse overhead stirring or a powerful magnetic stirrer to ensure a well-mixed emulsion. [2][9]
Base Concentration Higher concentration can increase reaction rate and heat outputTypically 10-40% aqueous solution is effectiveStart with a moderate concentration (e.g., 25%) and ensure it is fully dissolved before adding other reagents. [9]

References

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Wikipedia. [Link]

  • Self-archived copy. (2020, June 28). Reimer–Tiemann reaction. Retrieved from a self-archived source. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from Allen Career Institute. [Link]

  • deMello, A. J., & Wootton, R. C. R. (2003). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals. 7th International Conference on Miniaturized Chemical and Biochemical Analysis Systems. [Link]

  • ResearchGate. (2019, November 11). Are there other ways to stop the enzyme without to use high temperature or chemicals?. Retrieved from ResearchGate. [Link]

  • Vedantu. (n.d.). Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Retrieved from Vedantu. [Link]

  • Wootton, R. C. R., et al. (2005). Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. ResearchGate. [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from Chemistry Notes. [Link]

  • Wootton, R. C. R., et al. (2005, March 22). Thermal optimisation of the Reimer–Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. RSC Publishing. [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Grokipedia. [Link]

  • PubMed. (2005, May 15). Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. Retrieved from PubMed. [Link]

  • Organic Reactions. (1982). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from a chapter of Organic Reactions. [Link]

Sources

Optimization

Technical Support Center: Deprotection of tert-Butyl Esters Under Mild Conditions

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The cleavage of tert-butyl esters is traditionally achieved using harsh Brønsted acids (e.g., neat TFA or HCl in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The cleavage of tert-butyl esters is traditionally achieved using harsh Brønsted acids (e.g., neat TFA or HCl in dioxane). However, complex APIs and multifunctional intermediates often contain acid-labile moieties—such as N-Boc groups, TBDMS ethers, or acetals—that degrade under these standard conditions.

This guide provides field-proven, mild alternatives, detailing the mechanistic causality behind each method, self-validating protocols, and a comprehensive troubleshooting matrix.

Diagnostic Decision Matrix

Before selecting a deprotection protocol, it is critical to map the orthogonal protecting groups present in your substrate. The following decision tree outlines the logical flow for selecting the optimal mild deprotection strategy based on the specific sensitivities of your molecule.

DeprotectionDecisionTree N1 Target: Cleave t-Butyl Ester N2 Are highly acid-labile groups (e.g., TBDMS, Cbz, Acetals) present? N1->N2 N3 Standard Acidic Cleavage (TFA/DCM or HCl/Dioxane) N2->N3  No   N4 Is an N-Boc protecting group present? N2->N4  Yes   N5 Aqueous 85% H3PO4 Mild Brønsted Acid N4->N5  No   N6 CeCl3·7H2O / NaI in MeCN or Silica Gel in Toluene N4->N6  Yes   N7 ZnBr2 in DCM (Lewis Acid) N4->N7  Alternative  

Decision tree for selecting optimal mild deprotection conditions for tert-butyl esters.

Interactive FAQ: Mechanistic Insights

Q1: Why do standard TFA/HCl conditions cause side reactions in my complex substrate? A: Standard strong acids operate via a Brønsted mechanism that protonates the ester oxygen, leading to the expulsion of a highly reactive tert-butyl cation. If your molecule contains electron-rich aromatic rings (like tryptophan or tyrosine derivatives), this cation acts as a potent electrophile, causing irreversible Friedel-Crafts alkylation[1]. Furthermore, strong acids indiscriminately protonate other heteroatoms, leading to the global cleavage of groups like N-Boc or silyl ethers.

Q2: How can I cleave a tert-butyl ester without touching a TBDMS ether or Cbz group? A: Aqueous phosphoric acid (85 wt % H₃PO₄) is the premier reagent for this scenario. It provides a mild acidic environment that is strong enough to cleave the tert-butyl ester but lacks the extreme acidity required to protonate and cleave Cbz carbamates, azetidines, or TBDMS ethers[2],[3].

Q3: Is it possible to selectively deprotect a tert-butyl ester in the presence of an N-Boc group? A: Yes, but it requires abandoning Brønsted acids in favor of specific Lewis acid/nucleophile systems or thermal methods. The CeCl₃·7H₂O / NaI system in refluxing acetonitrile is highly effective here. The cerium acts as a Lewis acid to activate the ester, while the iodide acts as a soft nucleophile to displace the tert-butyl group, leaving the N-Boc group entirely intact[4],[5]. Alternatively, heating the compound with silica gel in refluxing toluene provides a completely neutral, thermal cleavage method[6],[7].

Protocol Vault: Self-Validating Methodologies

Protocol A: Mild Brønsted Cleavage using Aqueous Phosphoric Acid

Best for: Substrates containing Cbz, TBDMS, or epimerizable stereocenters.

  • Preparation: Dissolve the tert-butyl ester (1.0 eq) in a non-polar solvent such as dichloromethane (DCM) or toluene (approx. 0.1 M concentration).

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (5.0 to 10.0 eq) dropwise at room temperature[3],[8].

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature (or up to 50 °C for sterically hindered esters) for 4 to 14 hours.

  • In-Process Monitoring: Monitor via LC-MS. The reaction is self-validating when the mass of the starting material transitions cleanly to the [M-56] (loss of isobutylene) mass without the appearance of[M-Boc] or [M-TBDMS] degradation peaks.

  • Workup: Dilute with water. Extract with ethyl acetate (3 × 20 mL). Critical Step: If the resulting carboxylic acid is highly polar, saturate the aqueous phase with NaCl prior to extraction to prevent product loss[1]. Dry over MgSO₄ and concentrate. Causality: The biphasic nature and mild pKa of H₃PO₄ prevent the over-protonation of robust heteroatoms, while the high dielectric constant of the aqueous medium stabilizes the transient intermediates[3].

Protocol B: Chemoselective Lewis Acid Cleavage using CeCl₃·7H₂O / NaI

Best for: Substrates containing N-Boc groups where acidic cleavage is strictly prohibited.

  • Pre-Activation (Mandatory): Suspend CeCl₃·7H₂O (1.5 eq) and NaI (1.3 eq) in anhydrous acetonitrile. Reflux this mixture for exactly 24 hours before adding your substrate[4].

  • Substrate Addition: Cool the mixture slightly, add the tert-butyl ester (1.0 eq), and resume reflux.

  • Reaction Execution: Stir at reflux until TLC indicates complete consumption of the starting material (typically 8-16 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with a mild aqueous sodium thiosulfate solution to remove any residual iodine generated during the reaction. Causality: Refluxing the reagents pre-generates a highly oxophilic cerium-iodide complex. Cerium coordinates the ester carbonyl, dramatically increasing its electrophilicity. The soft iodide nucleophile then attacks the sterically hindered tert-butyl group, releasing tert-butyl iodide. Because no free protons are generated, the N-Boc group remains unprotonated and intact[4].

Quantitative Performance Data

The following table summarizes the quantitative metrics of mild tert-butyl ester deprotection methods to aid in reagent selection and experimental planning.

Deprotection MethodReagents & EquivalentsTypical ConditionsTolerated Functional GroupsAverage YieldRef
Aqueous Phosphoric Acid 85% H₃PO₄ (5–10 eq)DCM or Toluene, RT to 50 °C, 4–14 hCbz, TBDMS, Azetidine, Benzyl esters82% – 92%[2],[3]
Cerium / Iodide System CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq)MeCN, 24 h pre-reflux, then RefluxN-Boc, Fmoc, Alkyl ethers80% – 95%[4],[5]
Zinc Bromide (Lewis Acid) ZnBr₂ (5.0 eq)DCM, RT, 24 hN-PhF, Cbz~75%[9],[10]
Thermal Silica Gel Silica Gel (excess)Toluene, Reflux, 0.5–7 htert-Butyl ethers, TMSE esters78% – 90%[6],[7]
Magic Blue Catalysis MB•+ (cat.), Et₃SiHMild solvent, RTBroad tolerance (transition-metal-free)Up to 95%[11],[12]

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Incomplete Cleavage Reagent is not accessing the sterically hindered ester, or the Lewis acid is deactivated by Lewis-basic solvents (e.g., THF).Ensure strictly anhydrous conditions for Lewis acids (use DCM, not THF)[9]. For H₃PO₄, increase temperature to 50 °C or extend reaction time[1].
Loss of N-Boc Group The chosen acidic conditions are too harsh, leading to competitive protonation of the carbamate.Switch immediately to the CeCl₃/NaI protocol[4] or the neutral Silica Gel/Toluene thermal method[7].
Alkylation of Aromatic Rings The liberated tert-butyl cation is acting as an electrophile in a Friedel-Crafts side reaction[1].Add a cation scavenger such as triisopropylsilane (TIPS) or anisole (10 eq) to the reaction mixture to quench the cation before it attacks your substrate.
Low Yield After Workup The resulting deprotected carboxylic acid is highly polar and remains partitioned in the aqueous phase[1].Acidify the aqueous layer carefully (pH ~3), saturate completely with NaCl, and perform multiple extractions using a highly polar organic solvent like 10% MeOH in DCM.

Sources

Troubleshooting

Core Degradation Mechanisms: The "Why" Behind the Instability

Welcome to the Salicylaldehyde Derivatives Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Salicylaldehyde Derivatives Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies to prevent the degradation of salicylaldehyde and its derivatives during storage and synthesis.

Salicylaldehyde derivatives are highly reactive due to the proximity of the electron-rich phenolic hydroxyl group and the electrophilic formyl group. This ortho-relationship facilitates unique reactivity but also introduces specific vulnerabilities to oxidation, photodecomposition, and base-catalyzed polymerization[1][2]. Understanding the causality of these degradation pathways is the first step in troubleshooting.

G SA Salicylaldehyde Derivative O2 O2 Exposure (Autoxidation) SA->O2 Light UV/Vis Light (Photolysis) SA->Light Base Strong Base / Heat (Thermal Degradation) SA->Base SA_Acid Salicylic Acid Derivatives O2->SA_Acid Radicals Photochemical Radicals (Colored Byproducts) Light->Radicals Polymers Aldol Condensates & Polymeric Resins Base->Polymers

Fig 1: Primary degradation pathways of salicylaldehyde derivatives and their resulting byproducts.

Troubleshooting Guides & FAQs

Q1: My 4-(Diethylamino)salicylaldehyde changed from a pale yellow powder to a dark brown/purple sticky solid. What caused this, and can I still use it? A: This color shift is a classic indicator of oxidative and photochemical degradation[2]. The electron-donating diethylamino group and the phenolic hydroxyl group significantly increase the electron density of the aromatic ring. This lowers the activation energy required for autoxidation. When exposed to ambient oxygen and UV light, the aldehyde group oxidizes into a carboxylic acid (forming salicylic acid derivatives), while the aromatic ring undergoes oxidative polymerization, forming highly conjugated, intensely colored radical byproducts[2]. Action: Do not use the degraded batch for sensitive catalytic or pharmaceutical syntheses. You must purify it via vacuum distillation or recrystallization before use.

Q2: What are the absolute best practices for long-term storage of salicylaldehyde derivatives? A: To arrest kinetic degradation, you must eliminate the three primary catalysts: heat, light, and oxygen[3].

  • Temperature: Store at 2–8°C (refrigeration) or -20°C for extended periods[4]. Lowering the temperature exponentially decreases the rate of thermal autoxidation.

  • Atmosphere: Purge the headspace of the storage vial with an inert gas (Argon is heavier than Nitrogen and provides a better blanket)[3].

  • Light: Always use amber glass vials or wrap the container in aluminum foil to block UV radiation, which initiates radical photodecomposition[5].

Q3: During the synthesis of a Schiff base (salen ligand), I am getting a complex mixture of polymeric byproducts instead of the clean imine. How do I prevent this? A: Schiff base condensation is an equilibrium reaction that produces water. If the reaction is heated in the presence of ambient oxygen and unreacted salicylaldehyde, the aldehyde will preferentially undergo thermal degradation or aldol-type self-condensation rather than reacting with the amine[6]. Causality & Fix: You must drive the equilibrium forward while protecting the reagents. Use a Dean-Stark trap or molecular sieves (3Å) to continuously remove water. Conduct the reflux under a strict Argon atmosphere to prevent the elevated temperatures from accelerating the oxidation of the salicylaldehyde precursor.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage environments and the expected shelf life of standard salicylaldehyde derivatives based on empirical stability data.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (Gold Standard) 2–8°CArgon / N₂Protected (Amber)> 12 monthsNegligible
Standard Lab Bench 20–25°CAirAmbient Light1–3 monthsPhotochemical oxidation
Elevated Temp / Neglect > 40°CAirDirect Sunlight< 1 weekRapid autoxidation & polymerization

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols. Each step includes a validation checkpoint to confirm success before proceeding.

Protocol A: Anaerobic Vacuum Distillation of Liquid Salicylaldehydes

Purpose: To remove polymeric resins and oxidized salicylic acid byproducts from degraded liquid stocks.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are heavily greased to prevent oxygen ingress under vacuum.

  • Degassing: Add the degraded salicylaldehyde to the boiling flask with a magnetic stir bar. Apply a vacuum (10–20 mmHg) and purge with Argon three times to remove dissolved oxygen.

  • Distillation: Slowly heat the oil bath to 80–100°C under continuous vacuum[7].

  • Collection: Collect the fraction that distills at the stable boiling point. The pure salicylaldehyde will appear as a clear, colorless to very pale-yellow liquid.

  • Validation Checkpoint: Leave a 1 mL aliquot of the distillate exposed to air for 24 hours. If it rapidly turns yellow/brown, trace transition metal impurities (which catalyze oxidation) may still be present, necessitating a second distillation.

  • Storage: Immediately transfer the main purified batch to an amber vial, purge with Argon, and store at 4°C[4].

Protocol B: Air-Free Schiff Base Condensation

Purpose: To synthesize salen-type ligands without aldehyde decomposition.

  • Preparation: Flame-dry a 2-neck round-bottom flask containing 3Å molecular sieves. Cool under an Argon stream.

  • Reagent Addition: Dissolve 2.0 equivalents of purified salicylaldehyde in anhydrous, degassed ethanol. Add 1.0 equivalent of the diamine dropwise at 0°C to prevent exothermic degradation.

  • Reaction: Attach a reflux condenser (purged with Argon). Heat the mixture to 80°C for 2 hours[8]. The molecular sieves will absorb the generated water, driving the reaction to completion.

  • Validation Checkpoint: Perform a quick TLC (Thin Layer Chromatography) or IR spectroscopy. The complete disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1630 cm⁻¹) validates the protocol[6].

  • Isolation: Cool the mixture to precipitate the Schiff base. Filter anaerobically if the resulting complex is also air-sensitive.

References

  • A Domino Oxidation/Arylation/Protodecarboxylation Reaction of Salicylaldehydes: Expanded Access to meta‐Arylphenols. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • UV Laser-Induced Photodecomposition of Matrix-Isolated Salicylhydroxamic Acid. MDPI. Available at: [Link]

  • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives. AKJournals. Available at: [Link]

  • Studies on some salicylaldehyde Schiff base derivatives and their complexes. PubMed / Spectrochimica Acta. Available at: [Link]

  • Salicylaldehyde - Laboratory Synthesis and Purification. Grokipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-formyl-2-hydroxybenzoate

Welcome to the dedicated technical support center for the scale-up synthesis of tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4)[1]. As a Senior Application Scientist, I have designed this guide for process chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the scale-up synthesis of tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4)[1]. As a Senior Application Scientist, I have designed this guide for process chemists and drug development professionals transitioning from milligram-scale discovery to multi-gram or kilogram pilot production.

This center bypasses basic theoretical overviews and directly addresses the mechanistic causality, process bottlenecks, and self-validating workflows required to achieve high-yield, reproducible esterification of highly functionalized salicylic acid derivatives.

Process Workflow & Logical Architecture

The synthesis of tert-butyl esters from salicylic acid derivatives is notoriously challenging due to the intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxylic acid. The optimal scalable route utilizes Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP), followed by a selective base-catalyzed deprotection of the inevitably formed phenolic carbonate[2].

G A 4-Formylsalicylic Acid (Starting Material) B Esterification Boc2O, DMAP, THF, 25°C A->B C Crude Mixture (Target Ester + O-Boc Byproduct) B->C t-Bu esterification & partial O-Boc D Selective Cleavage K2CO3, MeOH, 0°C C->D E tert-Butyl 4-formyl-2-hydroxybenzoate (Final Product) D->E O-Boc removal

Synthesis workflow of tert-butyl 4-formyl-2-hydroxybenzoate via Boc2O.

Troubleshooting Guides & FAQs

Q1: During scale-up, my yield drops significantly, and LC-MS shows a major impurity at +100 Da (M+100). What is happening? Causality: You are observing the formation of the O-Boc (tert-butoxycarbonyl) derivative on the phenolic hydroxyl group. While the carboxylic acid is successfully converted to the tert-butyl ester, the presence of excess Boc₂O and DMAP catalyzes the formation of a carbonate at the sterically hindered 2-hydroxyl position. Solution: Do not attempt to prevent O-Boc formation by starving the reaction of Boc₂O, as this leads to incomplete esterification. Instead, drive the reaction to complete bis-protection, then selectively cleave the O-Boc group. Treating the crude mixture with a mild base (e.g., K₂CO₃ in methanol at 0°C) selectively transesterifies the highly labile phenolic carbonate while leaving the robust tert-butyl ester completely intact.

Q2: Can I use the isobutylene gas and sulfuric acid method instead of Boc₂O for kilogram scale? Causality: While condensing isobutylene gas with catalytic H₂SO₄ in dioxane is a classic, high-yielding method for forming tert-butyl esters (as demonstrated in the synthesis of tert-butyl 4-hydroxybenzoate[3]), it is highly discouraged for standard pilot plants. It requires specialized high-pressure autoclaves and precise cryogenic temperature control (-78°C warming to room temperature)[3]. Solution: For facilities without high-pressure gas handling capabilities, the Boc₂O/DMAP route in THF is significantly safer, operates at ambient pressure, and provides superior lot-to-lot reproducibility[2].

Q3: My isolated product is contaminated with residual DMAP. How do I remove it without performing column chromatography? Causality: DMAP is highly soluble in many organic extraction solvents. However, its basic pyridine ring is easily protonated. Solution: Implement a rigorous aqueous workup using a mild acidic wash. Washing the organic layer (e.g., ethyl acetate) with 5% aqueous citric acid or 1M NaHSO₄ effectively protonates DMAP, partitioning it into the aqueous phase. Avoid strong mineral acids like HCl, which can prematurely deprotect the acid-sensitive tert-butyl ester.

Q4: I need to eventually remove the tert-butyl ester after my downstream coupling steps. What is the most scalable method? Causality: tert-Butyl esters are highly stable to basic hydrolysis but readily cleave under acidic conditions. Solution: While Trifluoroacetic acid (TFA) in DCM is the standard discovery-scale method, it is corrosive and expensive at scale. For greener and more scalable approaches, aqueous phosphoric acid has been proven as an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl esters[4]. Alternatively, the combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane can mediate OtBu deprotection under highly mild conditions[4].

Quantitative Data & Process Parameters

To ensure a successful transition from discovery to pilot scale, specific stoichiometric and environmental parameters must be adjusted. The table below summarizes the causality behind these critical parameter shifts.

ParameterDiscovery Scale (100 mg)Pilot Scale (100 g)Causality & Rationale for Change
Boc₂O Equivalents 2.5 - 3.0 eq2.1 eqReduces raw material cost and minimizes excessive O-Boc formation while ensuring complete esterification[2].
DMAP Equivalents 0.2 eq0.05 eqControls the exothermic rate of the reaction at scale, preventing thermal runaway and minimizing downstream DMAP contamination.
Solvent Concentration 0.1 M in THF0.5 M in THFImproves volumetric productivity, reduces solvent waste, and increases the collision frequency of reagents.
O-Boc Cleavage Reagent K₂CO₃ (1.5 eq)K₂CO₃ (0.5 eq)A catalytic amount of base is sufficient in MeOH to drive the transesterification/hydrolysis of the carbonate without degrading the formyl group.

Self-Validating Experimental Protocol (100 g Scale)

A self-validating protocol incorporates mandatory In-Process Controls (IPCs) that act as logical gates. You must not proceed to the next phase until the IPC criteria are met.

Phase 1: Esterification & Bis-Protection
  • Charge: To a 2 L jacketed reactor purged with N₂, add 4-formylsalicylic acid (100 g, 0.60 mol) and anhydrous Tetrahydrofuran (1.2 L).

  • Catalyst Addition: Add DMAP (3.67 g, 0.03 mol, 0.05 eq). Note: Reduced DMAP at scale prevents thermal runaway during the exothermic Boc₂O addition.

  • Reagent Addition: Slowly dose Di-tert-butyl dicarbonate (Boc₂O) (275 g, 1.26 mol, 2.1 eq) via an addition funnel over 2 hours, maintaining the internal temperature strictly between 20–25°C.

  • Self-Validation (IPC 1): After 12 hours of stirring, pull a 100 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm).

    • Pass Criteria: The starting material peak must be <1% AUC. (Note: The major peak will be the bis-protected O-Boc-tert-butyl ester). If >1%, stir for an additional 4 hours.

Phase 2: Selective O-Boc Cleavage
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure (300 mbar, 35°C) to approximately 300 mL to remove the bulk of THF. Add Methanol (800 mL) and cool the reactor to 0°C.

  • Hydrolysis: Add anhydrous K₂CO₃ (41.5 g, 0.30 mol, 0.5 eq) in one portion. Stir at 0°C for 2 hours. Note: The basic methanol selectively transesterifies the phenolic carbonate without hydrolyzing the sterically hindered tert-butyl ester.

  • Self-Validation (IPC 2): Pull a 100 µL aliquot and analyze via HPLC.

    • Pass Criteria: The intermediate bis-protected peak must be <1% AUC, with the target product peak (tert-butyl 4-formyl-2-hydroxybenzoate) >95% AUC.

Phase 3: Workup & Isolation
  • Quench: Adjust the pH of the mixture to 5-6 using 5% aqueous citric acid. Note: This mild acidic quench neutralizes the K₂CO₃, prevents auto-oxidation of the formyl group, and protonates residual DMAP.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (2 x 600 mL). Wash the combined organic layers with brine (500 mL) and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl 4-formyl-2-hydroxybenzoate[1] as a crystalline solid.

References

  • BLD Pharm. "tert-Butyl 4-formyl-2-hydroxybenzoate Product Specification".
  • PrepChem. "Synthesis of C. Tert-butyl 4-hydroxybenzoate".
  • ChemicalBook. "4-FORMYL-BENZOIC ACID MONO TERT-BUTYL ESTER | 65874-27-3".
  • Organic Chemistry Portal. "tert-Butyl Esters - Protection and Deprotection".

Sources

Reference Data & Comparative Studies

Validation

Comparison of formylation methods for phenols: Reimer-Tiemann vs. Duff.

Strategic Comparison of Phenol Formylation: Reimer-Tiemann vs. Duff Reactions The ortho-formylation of phenols is a foundational transformation in organic synthesis, yielding salicylaldehyde derivatives that serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Comparison of Phenol Formylation: Reimer-Tiemann vs. Duff Reactions

The ortho-formylation of phenols is a foundational transformation in organic synthesis, yielding salicylaldehyde derivatives that serve as critical precursors for active pharmaceutical ingredients (APIs), agrochemicals, and fluorophores. As process chemists and drug development professionals, selecting the optimal formylation strategy requires balancing regioselectivity, substrate tolerance, and scalability. Two classical, yet highly divergent, methodologies dominate this space: the Reimer-Tiemann reaction and the Duff reaction.

Mechanistic Divergence & Reaction Causality

The fundamental difference between these two methods lies in their reactive intermediates and orthogonal pH environments, which dictate their substrate scope.

  • The Reimer-Tiemann Reaction (Basic Environment): This method relies on the in situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂). When chloroform is treated with a strong aqueous base (NaOH or KOH), it is deprotonated to form a trichloromethyl carbanion, which rapidly undergoes α-elimination to yield the carbene1[1]. Concurrently, the base deprotonates the phenol, increasing its nucleophilicity. The electron-deficient carbene is attacked by the electron-rich phenoxide. The strict ortho-selectivity is driven by the proximity of the phenoxide oxygen, which stabilizes the transition state2[2].

  • The Duff Reaction (Acidic Environment): In contrast, the Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (such as trifluoroacetic acid, TFA, or acetic acid). The acid decomposes HMTA to generate an electrophilic iminium ion 3[3]. Theoretical studies indicate that the ortho-selectivity in phenols is governed by a critical hydrogen bond between the phenolic hydroxyl and the iminium nitrogen, stabilizing a cyclohexa-2,4-dienone intermediate before hydrolysis yields the aldehyde 4[4].

Formylation_Comparison cluster_RT Reimer-Tiemann Pathway (Basic) cluster_Duff Duff Pathway (Acidic) Phenol Phenol Substrate (Electron-rich) RT_Reagents CHCl₃ + NaOH/KOH (Biphasic) Phenol->RT_Reagents Duff_Reagents HMTA + TFA/AcOH (Heat/Microwave) Phenol->Duff_Reagents RT_Inter Dichlorocarbene (:CCl₂) RT_Reagents->RT_Inter α-elimination RT_Attack Phenoxide Attack (ortho-selective) RT_Inter->RT_Attack RT_Workup Acidic Hydrolysis (HCl) RT_Attack->RT_Workup Product ortho-Formyl Phenol (Salicylaldehyde) RT_Workup->Product Duff_Inter Electrophilic Iminium Ion Duff_Reagents->Duff_Inter Decomposition Duff_Attack Aromatic Substitution (H-bond stabilized) Duff_Inter->Duff_Attack Duff_Workup Aqueous Hydrolysis (H₂O/Heat) Duff_Attack->Duff_Workup Duff_Workup->Product

Logical workflow comparing the Reimer-Tiemann and Duff formylation pathways for phenols.

Comparative Performance Data

The choice between these methods hinges heavily on the substrate's functional group tolerance. The Reimer-Tiemann is strictly basic, while the Duff is strictly acidic, making them perfectly orthogonal 5[5].

ParameterReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)
Reactive Species Dichlorocarbene (:CCl₂)Iminium Ion
Reaction Environment Strongly Basic (Aqueous NaOH/KOH)Strongly Acidic (TFA, AcOH, or H₂SO₄)
Typical Yields Low to Moderate (30–60%)Moderate to High (40–85%)
Regioselectivity Strictly ortho (unless blocked)ortho (phenols), para (anilines)
Substrate Limitations Fails with base-sensitive groups (e.g., esters)Fails with acid-sensitive groups (e.g., acetals)
Safety & Handling Toxic reagents (CHCl₃), highly exothermicMilder, greener variants available (MAOS)

Self-Validating Experimental Protocols

To ensure reproducibility in the lab, the following protocols are designed as self-validating systems, incorporating visual and physical checkpoints to confirm mechanistic progression.

Protocol A: Reimer-Tiemann Formylation of Phenol Strategy: Controlled generation of dichlorocarbene in a biphasic system to prevent thermal runaway.

  • Phenoxide Formation: Dissolve phenol (1.0 eq) in a 20% aqueous solution of NaOH (4.0 eq).

    • Causality & Validation: The base deprotonates the phenol to increase nucleophilicity. The solution will immediately turn deep yellow or red, visually confirming the formation of the phenoxide ion 6[6].

  • Carbene Generation: Heat the mixture to 65 °C. Equip the flask with a reflux condenser and add chloroform (1.5 eq) dropwise over 1 hour.

    • Causality & Validation: Dropwise addition controls the highly exothermic α-elimination of chloroform1[1]. The biphasic mixture will boil gently. Maintain stirring for an additional 2 hours.

  • Acidic Hydrolysis: Cool the mixture to room temperature and carefully acidify with 10M HCl until the pH reaches 2 (test with litmus paper).

    • Causality & Validation: Acidification neutralizes the excess base and hydrolyzes the dichloromethyl intermediate. The deep color will discharge, and an oily layer or precipitate (crude salicylaldehyde) will separate 7[7].

  • Isolation: Purify via steam distillation. The ortho-isomer forms an intramolecular hydrogen bond, making it significantly more volatile than the para-isomer, allowing for clean separation.

Protocol B: Microwave-Assisted Duff Reaction (MAOS) Strategy: Utilizing microwave irradiation to overcome the historically slow kinetics and low yields of the classical Duff reaction.

  • Reagent Assembly: In a microwave-safe reaction vessel, combine the substituted phenol (1.0 eq), HMTA (2.0–4.0 eq), and 5–10 mL of trifluoroacetic acid (TFA).

    • Causality & Validation: TFA serves as both the solvent and the acid catalyst required to decompose HMTA into the active iminium species 8[8].

  • Microwave Irradiation: Seal the vessel and irradiate at 100–150 °C for 5–15 minutes with magnetic stirring.

    • Causality & Validation: Rapid, uniform heating drastically reduces reaction times from hours to minutes and minimizes the formation of tarry byproducts 8[8]. The system's pressure curve will plateau, indicating steady-state reaction conditions.

  • Quench & Hydrolysis: Cool the vessel and pour the mixture into ice-cold water.

    • Causality & Validation: The aqueous quench drives the hydrolysis of the intermediate imine to the final formyl group. A solid precipitate of the ortho-hydroxybenzaldehyde will typically form immediately 9[9].

  • Workup: Extract with ethyl acetate, wash the organic layer with brine to remove residual HMTA and TFA, dry over MgSO₄, and concentrate in vacuo.

Conclusion & Strategic Recommendations

When engineering a synthetic route, the choice between Reimer-Tiemann and Duff formylation should be dictated by the electronic nature and pH sensitivity of the substrate. The Reimer-Tiemann reaction remains a robust, cost-effective choice for simple phenols that can withstand harsh basic conditions and where steam distillation is a viable purification step. However, for complex APIs featuring base-sensitive moieties (like esters) or when higher yields and cleaner profiles are required, the Duff reaction —particularly under microwave-assisted conditions—is the superior orthogonal alternative.

References

  • Reimer–Tiemann reaction - Wikipedia -2

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen - 6

  • Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation - Benchchem - 8

  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals - Benchchem - 9

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC -5

  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols - Benchchem - 1

  • Duff reaction - Grokipedia - 3

  • Reimer-Tiemann Reaction - J&K Scientific LLC - 7

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate - 4

Sources

Comparative

A Predictive Guide to the ¹H and ¹³C NMR Assignments of tert-Butyl 4-formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for tert-Butyl 4-formyl-2-hydroxybenzoate, a compound of interest in various synthetic pathways.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for tert-Butyl 4-formyl-2-hydroxybenzoate are presented in the tables below. These predictions are based on the additive effects of the substituents on the benzene ring, drawing comparisons from known spectra of substituted benzaldehydes, hydroxybenzoates, and related aromatic compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~11.5s-1H
H-b~9.9s-1H
H-c~8.1d~2.01H
H-d~7.8dd~8.5, 2.01H
H-e~7.0d~8.51H
H-f~1.6s-9H

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

Carbon LabelChemical Shift (δ, ppm)
C-1~163
C-2~118
C-3~138
C-4~132
C-5~119
C-6~168
C-7 (C=O, ester)~191
C-8 (C=O, aldehyde)~83
C-9 (quaternary)~28
C-10 (methyl)~135

Rationale and Comparative Analysis

The predicted chemical shifts are derived from a careful analysis of substituent effects on the aromatic ring. The hydroxyl group at C-2 is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho and para protons and carbons. Conversely, the formyl and tert-butoxycarbonyl groups are electron-withdrawing, leading to a downfield shift (deshielding) of the aromatic signals.

For instance, the aldehydic proton (H-b) is expected to resonate at a highly deshielded position (~9.9 ppm), characteristic of formyl protons on a benzene ring.[1] The phenolic proton (H-a) is predicted to be even further downfield (~11.5 ppm) due to intramolecular hydrogen bonding with the adjacent ester carbonyl group, a phenomenon known to cause significant deshielding.

The aromatic protons are expected to exhibit a clear splitting pattern. H-c, being ortho to the electron-withdrawing formyl group, will be the most deshielded of the aromatic protons. H-d will appear as a doublet of doublets due to coupling with both H-c and H-e. H-e, ortho to the electron-donating hydroxyl group, will be the most shielded aromatic proton. The tert-butyl protons (H-f) will appear as a sharp singlet, integrating to nine protons, in the aliphatic region of the spectrum.

The ¹³C NMR predictions follow a similar logic. The carbonyl carbons of the ester (C-7) and aldehyde (C-8) will be the most downfield signals. The carbon bearing the hydroxyl group (C-2) will be significantly shielded, while the carbon attached to the formyl group (C-4) will be deshielded.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of tert-Butyl 4-formyl-2-hydroxybenzoate.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample of tert-Butyl 4-formyl-2-hydroxybenzoate.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

2. Instrument Setup and ¹H NMR Acquisition

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

    • Number of scans: 16-32 (adjust as needed for good signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: ~16 ppm

3. Instrument Setup and ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the probe to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: ~250 ppm

4. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

  • Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for a definitive assignment of all atoms.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the predicted NMR assignments, the molecular structure of tert-Butyl 4-formyl-2-hydroxybenzoate with atom numbering is provided below.

NMR_Workflow cluster_prediction Predictive Analysis cluster_experiment Experimental Verification cluster_assignment Structural Elucidation start Identify Target Molecule: tert-Butyl 4-formyl-2-hydroxybenzoate search Literature Search for Analogous Compounds start->search analyze Analyze Substituent Effects (OH, CHO, COOtBu) search->analyze predict Predict 1H and 13C Chemical Shifts & Coupling Constants analyze->predict prepare Sample Preparation (CDCl3, TMS) predict->prepare Guides Experiment assign Assign Signals based on Prediction and Experimental Data predict->assign acquire_1H 1H NMR Acquisition (400 MHz) prepare->acquire_1H acquire_13C 13C NMR Acquisition (100 MHz) prepare->acquire_13C process Data Processing (FT, Phasing, Calibration) acquire_1H->process acquire_13C->process process->assign elucidate Confirm Structure assign->elucidate

Caption: Workflow for the predictive NMR assignment and experimental verification of tert-Butyl 4-formyl-2-hydroxybenzoate.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of tert-Butyl 4-formyl-2-hydroxybenzoate. By systematically analyzing the electronic effects of the substituents and drawing comparisons with structurally related molecules, we have proposed a set of chemical shifts and coupling constants that can serve as a valuable starting point for the analysis of experimental data. The included experimental protocol offers a clear and concise methodology for obtaining high-quality NMR spectra, which, in conjunction with the predictive assignments, will enable researchers to confidently elucidate the structure of this and other related novel compounds. The principles outlined herein underscore the integral role of NMR spectroscopy in modern chemical research and drug development.

References

  • Wiley-VCH. (2007). Supporting Information.
  • T. J. Connolly, M. V. Rao, and D. S. G. S. S. R. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate....
  • Scite.ai. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes.
  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.
  • BenchChem. (n.d.). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide.
  • MilliporeSigma. (n.d.). tert-Butyl 4-formylbenzoate | 65874-27-3.
  • PubChem. (n.d.). tert-Butyl 4-formylbenzoate.

Sources

Validation

High-Resolution Mass Spectrometry of tert-Butyl 4-formyl-2-hydroxybenzoate: Platform Comparison &amp; Analytical Workflows

Executive Summary tert-Butyl 4-formyl-2-hydroxybenzoate (C₁₂H₁₄O₄, Exact Mass: 222.0892 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-formyl-2-hydroxybenzoate (C₁₂H₁₄O₄, Exact Mass: 222.0892 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because it contains three distinct, reactive moieties—a tert-butyl ester, a phenolic hydroxyl group, and a formyl group—accurate structural elucidation and impurity profiling are critical to prevent downstream synthetic failures.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of this intermediate, details the causality behind its gas-phase fragmentation, and provides a self-validating experimental protocol designed for drug development professionals.

Platform Comparison: Orbitrap vs. Q-TOF vs. FT-ICR

When selecting an HRMS platform for small molecule intermediates, analytical scientists must balance resolving power, scan speed, and dynamic range . The table below compares the three primary architectures for the routine analysis of C₁₂H₁₄O₄.

Table 1: HRMS Platform Comparison for Small Molecule Analysis
Platform ArchitectureMax Resolving Power (FWHM)Mass AccuracyScan SpeedOptimal Use Case for C₁₂H₁₄O₄
Q-Orbitrap (e.g., Q Exactive)Up to 1,000,000< 1 ppm12–40 HzOptimal: Routine impurity profiling; highly effective at resolving isobaric interferences in complex synthetic mixtures.
Q-TOF (e.g., Agilent 6546)~60,000 - 120,0001–2 ppmUp to 100 HzAlternative: High-throughput screening; ideal for coupling with ultra-fast UHPLC gradients where peak widths are <2 seconds.
FT-ICR > 2,000,000< 0.5 ppm< 1 HzNiche: Deep structural elucidation of unknown byproducts; generally too slow for routine LC-MS quantitation.

Verdict: For the routine analysis of tert-Butyl 4-formyl-2-hydroxybenzoate, Q-Orbitrap systems provide the optimal balance. The ultra-high resolving power ensures the target molecule is easily distinguished from near-isobaric synthetic byproducts, while the scan speed is sufficient for standard UHPLC peak widths .

Mechanistic Rationale: Ionization and Fragmentation Causality

To design a robust HRMS method, we must understand the causality driving the molecule's behavior in the gas phase.

  • Ionization Causality: The presence of the phenolic hydroxyl group at the ortho position makes the molecule highly acidic (pKa ~8). In Electrospray Ionization (ESI), negative ion mode is strongly preferred over positive mode. Deprotonation yields a highly stable phenoxide anion ([M-H]⁻ at m/z 221.0814), which is thermodynamically stabilized by resonance and intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Fragmentation Causality: When subjected to Higher-energy Collisional Dissociation (HCD), the [M-H]⁻ precursor undergoes predictable, thermodynamically driven neutral losses. The bulky tert-butyl ester is sterically hindered and labile; under low collision energies, it undergoes a concerted elimination to expel neutral isobutene (C₄H₈, 56.0626 Da), forming a carboxylate anion (m/z 165.0188). Subsequent higher-energy collisions induce decarboxylation (-CO₂, 43.9898 Da), yielding a terminal fragment at m/z 121.0290.

Table 2: Exact Mass and Diagnostic Fragments (Negative ESI)
Ion SpeciesMolecular FormulaTheoretical m/zMechanistic Rationale
Precursor Ion [C₁₂H₁₃O₄]⁻221.0814Deprotonation of the highly acidic ortho-hydroxyl group.
Fragment 1 [C₈H₅O₄]⁻165.0188Concerted loss of neutral isobutene (56.0626 Da) from the tert-butyl ester.
Fragment 2 [C₇H₅O₂]⁻121.0290Subsequent decarboxylation (-CO₂, 43.9898 Da) of the resulting acid.

Experimental Protocol: Self-Validating LC-HRMS System

To ensure absolute trustworthiness and scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . Every run includes internal checks to verify mass accuracy and control for matrix effects.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve tert-Butyl 4-formyl-2-hydroxybenzoate in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Check (Matrix Control): Spike the working solution with 50 ng/mL of Salicylic acid-d4 (SIL-IS). This internal standard controls for ionization suppression and retention time drift across the sequence.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. (Note: Even in negative mode, trace formic acid improves chromatographic peak shape for phenols without completely suppressing ionization).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.

Step 3: Q-Orbitrap HRMS Acquisition
  • Ion Source: HESI (Heated Electrospray Ionization) in Negative Mode.

  • Source Parameters: Capillary Voltage: -2.5 kV. Capillary Temperature: 320 °C.

  • Acquisition Mode: Full MS / dd-MS² (Data-dependent MS/MS).

  • Resolution: 70,000 for Full MS; 17,500 for MS/MS. Normalized Collision Energy (NCE): 20, 35, 50.

  • Self-Validation Check (Lock Mass): Enable internal lock mass calibration using the ubiquitous background ion of palmitic acid ([M-H]⁻ at m/z 255.2330) to guarantee sub-ppm mass accuracy continuously throughout the run .

Analytical Workflow & Fragmentation Diagram

G A UHPLC Separation (C18, H2O/MeCN) B ESI Negative Ionization (Phenol Deprotonation) A->B Eluent C Precursor Ion [M-H]⁻ m/z 221.0814 B->C -H⁺ D HCD Cell (Collision-Induced Dissociation) C->D Isolation E Fragment 1 [M-H-C4H8]⁻ m/z 165.0188 D->E -Isobutene (56.06 Da) F Fragment 2 [M-H-C4H8-CO2]⁻ m/z 121.0290 E->F -CO₂ (43.99 Da)

LC-HRMS workflow and HCD fragmentation pathway for tert-Butyl 4-formyl-2-hydroxybenzoate.

References

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review , Foods (MDPI). URL:[Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins , Nature Methods. URL:[Link]

  • Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices , ACS Chemical Biology. URL:[Link]

Comparative

A Comparative Guide to the X-ray Crystal Structure of a Salicylaldehyde Derivative: A Case Study in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This guide provides a comprehensive, in-depth technical analysis of the X-ray crystal structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a derivative of the salicylaldehyde family. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical analysis of the X-ray crystal structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a derivative of the salicylaldehyde family. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative perspective on its structural characterization. We will delve into the rationale behind experimental choices, a detailed analysis of the crystal structure, and a comparison with alternative analytical techniques, providing a holistic understanding of this compound's solid-state properties.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical sciences. X-ray crystallography is an unparalleled technique for elucidating this arrangement in the solid state, providing definitive information on bond lengths, angles, and intermolecular interactions. This guide focuses on 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a valuable synthetic intermediate.[1] Understanding its crystal structure is pivotal for predicting its reactivity, physical properties, and potential for forming co-crystals or polymorphs, all of which are critical considerations in materials science and drug design.

Experimental Design and Rationale: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a meticulous process. Each step is guided by scientific principles and empirical optimization. Here, we dissect the experimental choices for the structural determination of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The synthesis of the title compound can be achieved via the Duff reaction, a formylation method for phenols.[2][3][4]

Experimental Protocol: Synthesis via the Duff Reaction

  • Materials: 2,4-di-tert-butylphenol, hexamethylenetetramine (HMT), glacial acetic acid, hydrochloric acid, hexane, silica gel.

  • Procedure:

    • A mixture of 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid is heated.

    • The reaction is then hydrolyzed by the addition of aqueous acid and further heating.

    • After cooling, the product is extracted with hexane.

    • The crude product is purified by filtration through a pad of silica gel and concentration of the solvent to yield 3,5-di-tert-butylsalicylaldehyde as a yellow solid.[2]

Rationale: The Duff reaction is a classic and effective method for the ortho-formylation of activated aromatic rings like phenols. The use of glacial acetic acid as the solvent and a subsequent acidic workup are crucial for the formation and hydrolysis of the intermediate Schiff base to yield the desired aldehyde.

Crystallization: The Pursuit of Single Crystals

Obtaining high-quality single crystals is often the most challenging step. For 3,5-di-tert-butyl-2-hydroxybenzaldehyde, single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution.

Rationale: Slow evaporation is a widely used crystallization technique that allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals. Ethanol is a suitable solvent as it provides moderate solubility for the compound, allowing for a controlled crystallization process.

X-ray Diffraction Data Collection and Structure Refinement

The diffraction data for 3,5-di-tert-butyl-2-hydroxybenzaldehyde was collected at a low temperature to minimize thermal vibrations and obtain a high-resolution dataset.

Table 1: Key Crystallographic Data and Refinement Details for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [1]

ParameterValue
CCDC Number239143[5]
Empirical formulaC₁₅H₂₂O₂
Formula weight234.33
Temperature150 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 13.054(3) Å, α = 90°b = 13.925(3) Å, β = 105.19(3)°c = 11.663(2) Å, γ = 90°
Volume2046.0(7) ų
Z4
Density (calculated)1.524 Mg/m³
R-factor0.053

Rationale: The choice of a low temperature for data collection is standard practice in X-ray crystallography as it reduces atomic thermal motion, leading to a more precise determination of atomic positions and bond parameters. The use of molybdenum radiation (λ = 0.71073 Å) is common for small organic molecules.

Structural Analysis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The crystal structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde reveals key intramolecular interactions that dictate its conformation.

  • Intramolecular Hydrogen Bonding: A strong intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the oxygen atom of the formyl group.[1] This interaction forms a six-membered ring and is a characteristic feature of salicylaldehyde and its derivatives. This hydrogen bond significantly influences the planarity of the molecule.

  • Molecular Conformation: The asymmetric unit of the crystal contains two crystallographically independent molecules.[1] The benzene ring and the formyl group are nearly coplanar, a conformation stabilized by the intramolecular hydrogen bond.

Diagram 1: Experimental Workflow for the Structural Determination of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Crystallography StartMat 2,4-di-tert-butylphenol Duff Duff Reaction StartMat->Duff Crude Crude Product Duff->Crude Purify Purification (Silica Gel) Crude->Purify Pure Pure Compound Purify->Pure Dissolve Dissolution in Ethanol Pure->Dissolve Evap Slow Evaporation Dissolve->Evap Crystals Single Crystals Evap->Crystals DataColl Data Collection (150 K) Crystals->DataColl Solve Structure Solution DataColl->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure Refine->Final

Caption: From starting materials to the final crystal structure.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a compound relies on a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state.Provides an unambiguous and highly detailed structural model.Requires high-quality single crystals; information is for the solid state only.
¹H and ¹³C NMR Spectroscopy Information on the chemical environment of protons and carbon atoms, connectivity, and molecular symmetry in solution.Excellent for determining the molecular skeleton and for routine characterization.Provides an average structure in solution; does not give precise bond lengths or angles.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., O-H, C=O, C-H stretches).Quick and non-destructive; provides a characteristic fingerprint of the molecule.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.High sensitivity and accuracy in mass determination.Does not provide information on the 3D arrangement of atoms.

Diagram 2: Interplay of Analytical Techniques for Structural Elucidation

G XRC X-ray Crystallography Structure Comprehensive Structural Understanding XRC->Structure Solid-State Structure NMR NMR Spectroscopy NMR->Structure Connectivity & Solution Structure IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight

Caption: A multi-technique approach for a complete structural picture.

Conclusion

The X-ray crystal structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde provides a detailed and unambiguous depiction of its solid-state conformation, which is dominated by a strong intramolecular hydrogen bond. This case study highlights the power of single-crystal X-ray diffraction in providing foundational structural information that is critical for understanding and predicting the behavior of a molecule. While other analytical techniques such as NMR, IR, and mass spectrometry offer complementary and essential information about the molecule's connectivity, functional groups, and molecular weight, X-ray crystallography remains the gold standard for the definitive determination of the three-dimensional atomic arrangement in the crystalline state. This integrated analytical approach is indispensable in modern chemical research and drug development.

References

  • Synthesis and crystal structure of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. (2025). Acta Crystallographica Section E: Crystallographic Communications, E81, 933-937. [Link]

  • Tooke, D. M., & Spek, A. L. (2004). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 60(6), o766-o767. [Link]

  • Crystal structure of trans-N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)oxamide methanol monosolvate. (2017). Acta Crystallographica Section E: Crystallographic Communications, E73, 133-137. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved March 15, 2026, from [Link]

  • X-ray diffraction. (n.d.). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 15, 2026, from [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). [Video]. YouTube. [Link]

  • 3,5-Di-tert-butyl-2-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). re3data.org. Retrieved March 15, 2026, from [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde. (1998).
  • Process for 3,5-di-tert-butylsalicylaldehyde. (1994).
  • X‐ray diffraction patterns of tert‐butyl... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde. (1995).
  • The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitrosalicylate. Retrieved March 15, 2026, from [Link]

  • Standard x-ray diffraction powder patterns: section 14. (1977). NIST Technical Series Publications. [Link]

  • Standard x-ray diffraction powder patterns. (n.d.). GovInfo. Retrieved March 15, 2026, from [Link]

  • Process for preparing 3,5-di-tert-butyl salicylic acid. (2001).

Sources

Validation

A Comparative Guide to the Biological Activity of Salicylaldehyde Analogs for Researchers and Drug Development Professionals

In the dynamic field of medicinal chemistry, the salicylaldehyde scaffold stands out as a privileged structure, a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of medicinal chemistry, the salicylaldehyde scaffold stands out as a privileged structure, a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its derivatives, particularly Schiff bases and hydrazones, have garnered significant attention for their broad spectrum of pharmacological effects. This guide offers an in-depth comparative analysis of the biological activities of salicylaldehyde analogs, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds. We will delve into the key areas of antimicrobial, antioxidant, anticancer, and anti-inflammatory activities, presenting not just the data, but the scientific rationale behind the experimental designs.

The Enduring Appeal of the Salicylaldehyde Scaffold

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a naturally occurring phenolic aldehyde. The presence of the hydroxyl and aldehyde groups in ortho positions to each other is key to its reactivity and biological significance. This arrangement facilitates the formation of stable intramolecular hydrogen bonds and allows for the facile synthesis of derivatives, most notably through condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These derivatives often exhibit enhanced biological activities compared to the parent molecule, a phenomenon attributed to the introduction of the azomethine group (-C=N-), which is crucial for their biological mechanism of action. The lipophilicity and electronic properties of these analogs can be readily tuned by introducing various substituents on the salicylaldehyde ring or the amine/hydrazine moiety, allowing for a systematic exploration of structure-activity relationships (SAR).

I. Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Salicylaldehyde analogs have emerged as a promising class of antimicrobial agents, often exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial action of salicylaldehyde derivatives, particularly Schiff bases, is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function. The imine group is believed to play a crucial role in their biological activity. Furthermore, the overall lipophilicity of the molecule allows it to permeate the microbial cell membrane, disrupting its integrity and interfering with cellular processes. The nature of the substituent on the salicylaldehyde ring can significantly influence the antimicrobial potency. Electron-withdrawing groups, for instance, can enhance the acidity of the phenolic hydroxyl group, potentially leading to stronger chelation and increased activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

A robust evaluation of antimicrobial activity is fundamental. The following workflow outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (Stock Solutions) Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculation Inoculation of wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Stock Solutions: Dissolve the synthesized salicylaldehyde analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of salicylaldehyde analogs is highly dependent on the nature and position of substituents on the aromatic ring.

AnalogSubstituentTest OrganismMIC (µg/mL)Reference
Salicylaldehyde Schiff base of 2-aminopyridineUnsubstitutedS. aureus>5000[1]
5-BromoS. aureus625[1]
5-NitroS. aureus1250[1]
5-MethoxyS. aureus5000[1]
Salicylaldehyde Schiff base of sulfadiazineUnsubstitutedS. aureus (MRSA)125-250[2]
5-BromoS. aureus (MRSA)62.5-125[2]
3,5-DibromoS. aureus (MRSA)7.81[2]

Key Insights: The data clearly indicates that the presence of electron-withdrawing groups like bromo and nitro at the 5-position of the salicylaldehyde ring enhances antibacterial activity against S. aureus.[1] Dihalogenation, as seen with the 3,5-dibromo substituted analog, can lead to a significant increase in potency.[2]

II. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. Salicylaldehyde analogs, particularly those with phenolic hydroxyl groups, are effective radical scavengers.

Mechanism of Action

The antioxidant activity of salicylaldehyde derivatives is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant capacity. Electron-donating substituents on the salicylaldehyde ring can increase the electron density on the hydroxyl group, facilitating hydrogen atom donation and enhancing antioxidant activity.

Experimental Workflow: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of compounds.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Compound_Solutions Prepare Compound Solutions (various conc.) Mixing Mix Compound and DPPH Solutions Compound_Solutions->Mixing DPPH_Solution Prepare DPPH Solution in Methanol DPPH_Solution->Mixing Incubation Incubate in the dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance at ~517 nm Incubation->Absorbance Calculation Calculate % Inhibition and IC50 Absorbance->Calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, BHT) in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of salicylaldehyde analogs is influenced by the substitution pattern.

AnalogSubstituent(s)Antioxidant AssayIC50 (µM)Reference
Salicylaldehyde-derived secondary amine4-MethylphenylABTS5.14[3]
4-MethoxyphenylABTS9.91[3]
4-ChlorophenylABTS6.75[3]
Butylated hydroxytoluene (BHT)-ABTS8.22[3]
Butylated hydroxyanisole (BHA)-ABTS7.16[3]
Salicylaldehyde Schiff base3-HydroxyDPPHHigher than complexes[4]
4-HydroxyDPPHHigher than complexes[4]

Key Insights: Certain salicylaldehyde-derived secondary amines exhibit potent antioxidant activity, with IC50 values comparable to or even better than standard antioxidants like BHT and BHA.[3] The position of the hydroxyl group on the salicylaldehyde ring also plays a role in the antioxidant capacity of their Schiff base derivatives.[4]

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Salicylaldehyde analogs have demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of salicylaldehyde derivatives are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. Some salicylaldehyde hydrazones act as iron chelators, depriving cancer cells of this essential element and inducing oxidative stress. The presence and position of substituents can dramatically affect the cytotoxic potency and selectivity. For instance, methoxy groups on the salicylaldehyde ring have been shown to enhance anticancer activity.[5][6]

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Compounds Incubation1->Compound_Addition Incubation2 Incubate (e.g., 48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at ~570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HL-60 leukemia) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the salicylaldehyde analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of salicylaldehyde analogs are highly dependent on their chemical structure.

AnalogSubstituent(s)Cell LineIC50 (µM)Reference
3-Methoxysalicylaldehyde-derived hydrazone3-MethoxyHL-60 (Leukemia)Potent cytotoxicity[5]
5-Methoxysalicylaldehyde-derived hydrazone5-MethoxyMCF-7 (Breast Cancer)0.91–3.54[5]
Dimethoxy salicylaldehyde benzoylhydrazone4-Methoxy on salicylaldehyde, 4-methoxy on benzoylhydrazideK-562 (Leukemia)< 1[6][7]
Propargylated salicylaldehyde derivative-PANC-1 (Pancreatic Cancer)65.7[8]
Salicylaldehyde isonicotinoyl hydrazone (SIH) analogBromine substituentMCF-7 (Breast Cancer)Increased cytotoxicity[9][10]

Key Insights: The introduction of methoxy groups into the salicylaldehyde ring generally enhances antiproliferative activity, with the position of the substituent influencing the potency and selectivity against different cancer cell lines.[5][6][7] Halogenation, such as the addition of a bromine atom, can also increase cytotoxicity.[9][10]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Salicylaldehyde derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of salicylaldehyde analogs can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production. Some salicylaldehyde hydrazones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Workflow: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by cells such as lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for the Griess Assay for Nitric Oxide Inhibition.

Detailed Protocol: Griess Assay
  • Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the salicylaldehyde analogs for a short period before stimulating them with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate for a short period to allow for color development and then measure the absorbance at approximately 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of salicylaldehyde analogs can be significant and are influenced by their structure.

AnalogAssayEffectReference
Salicylaldehyde 2-chlorobenzoyl hydrazoneAcetic acid-induced writhingSignificant inhibition[11][12]
Salicylaldehyde 4-chlorobenzoyl hydrazoneAcetic acid-induced writhingSignificant inhibition[11][12]
Salicylaldehyde 2-chlorobenzoyl hydrazone zinc(II) complexFormalin test (second phase)Active, indicating inhibition of inflammatory pain[11][12]
Salicylaldehyde-derived secondary amineBSA denaturationModerate anti-inflammatory activity[3]
Salicylaldehyde-derived hydrazone (SA-SB-1)LPS-stimulated RAW 264.7 cellsStrong inhibition of NF-κB, IL-6, TNF-α, and ROS[13]

Key Insights: Salicylaldehyde hydrazones and their metal complexes can exhibit significant in vivo anti-inflammatory and analgesic effects.[11][12] Certain secondary amine derivatives also show promise as anti-inflammatory agents.[3] Furthermore, some hydrazones can effectively suppress the production of key inflammatory mediators in cell-based assays.[13]

Conclusion: A Scaffold of Immense Potential

This guide has provided a comprehensive overview of the diverse biological activities of salicylaldehyde analogs, supported by detailed experimental protocols and comparative data. The evidence strongly suggests that the salicylaldehyde scaffold is a highly valuable platform for the development of new therapeutic agents. The ease of synthesis and the ability to systematically modify the structure to optimize activity and selectivity make these compounds particularly attractive for drug discovery programs.

As a Senior Application Scientist, I encourage researchers to explore the vast chemical space offered by salicylaldehyde derivatives. By employing the robust methodologies outlined here and focusing on understanding the structure-activity relationships, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds. The journey from a simple aromatic aldehyde to a potent and selective drug candidate is a challenging but rewarding one, and salicylaldehyde provides an excellent starting point.

References

  • Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine - ISCA. Available from: [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC. Available from: [Link]

  • Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed. Available from: [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Available from: [Link]

  • Experimental and theoretical study of antioxidative properties of some salicylaldehyde and vanillic Schiff bases. Available from: [Link]

  • Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives - JOCPR. Available from: [Link]

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One - Research journals. Available from: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights - MDPI. Available from: [Link]

  • Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - MDPI. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde - SCIRP. Available from: [Link]

  • Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed. Available from: [Link]

  • Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed. Available from: [Link]

  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities - Taylor & Francis. Available from: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed. Available from: [Link]

  • Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes - ResearchGate. Available from: [Link]

  • Design, synthesis, and mechanistic evaluation of propargylated salicylaldehyde derivatives as dual apoptosis-autophagy modulator for pancreatic cancer - PubMed. Available from: [Link]

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents - University of Baghdad Digital Repository. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Studies of Triazine Schiff Bases and Their Nickel(II) and Zinc(II) Complexes | Asian Journal of Chemistry. Available from: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 4-Formyl-2-Hydroxybenzoic Acid Derivatives in Drug Discovery &amp; Material Science

As a Senior Application Scientist, evaluating the structural plasticity of a molecular scaffold is paramount when designing next-generation therapeutics or advanced functional materials. 4-Formyl-2-hydroxybenzoic acid (a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural plasticity of a molecular scaffold is paramount when designing next-generation therapeutics or advanced functional materials. 4-Formyl-2-hydroxybenzoic acid (also known as 4-formylsalicylic acid) is a highly versatile bifunctional aromatic building block. Featuring an aldehyde group, a carboxylic acid, and a phenolic hydroxyl group, this scaffold serves as an ideal precursor for diverse chemical modifications[1].

This guide provides an objective, data-driven comparison of 4-formyl-2-hydroxybenzoic acid and its primary derivatives—specifically Schiff bases, copper(II) thiosemicarbazone complexes, and chitosan-imine conjugates. By analyzing their structure-activity relationships (SAR), we elucidate the causality behind their respective antimicrobial, anticancer, and heavy-metal chelating performances.

SAR Comparison: Functionalizing the Core Scaffold

The reactivity of 4-formyl-2-hydroxybenzoic acid is primarily driven by its formyl group, which readily undergoes condensation with primary amines, hydrazines, or thiosemicarbazides to form Schiff bases (imines)[2]. These modifications drastically alter the molecule's lipophilicity, electron distribution, and coordination geometry, dictating its biological and physical targets.

Unmodified Scaffold vs. Schiff Bases vs. Metal Complexes
  • Unmodified 4-Formyl-2-hydroxybenzoic Acid: Exhibits moderate aqueous solubility due to hydrogen bonding from the hydroxyl and carboxylic groups. It demonstrates baseline antibacterial properties but lacks the potency required for advanced therapeutic applications[1].

  • Thiosemicarbazones (Schiff Bases): Condensation with thiosemicarbazides yields tridentate (O, N, S) ligands. This modification increases lipophilicity, enhancing cellular membrane permeability and broad-spectrum antimicrobial activity[3].

  • Copper(II) Thiosemicarbazone Complexes: Chelation of the Schiff base with Cu(II) ions transforms the molecule into a potent anticancer agent. The copper center facilitates redox cycling within the biological window, leading to massive Reactive Oxygen Species (ROS) accumulation and the inhibition of Protein Disulfide Isomerase (PDI), ultimately triggering apoptosis in chemoresistant cancer cells[4][5].

  • Chitosan-Imine Conjugates: Grafting the aldehyde onto the primary amines of chitosan via green aqueous synthesis creates a dynamic biopolymer. The resulting imine linkages provide excellent pH-dependent chelation sites for heavy metals like Pb(II) and Hg(II)[6][7].

Quantitative Performance Comparison
Modification / DerivativePrimary Target / ApplicationSolubility ProfileKey Performance MetricMechanism of Action
Unmodified 4-FHBA Chemical IntermediateModerate (Water/Alcohols)Baseline MIC > 100 µg/mLWeak acid disruption
Thiosemicarbazone Ligand Antimicrobial / AntifungalLow (Aqueous), High (Organic)Broad-spectrum fungal inhibitionMembrane disruption & metal sequestration
Cu(II) Thiosemicarbazone Anticancer (e.g., MDA-MB-231)Moderate (Enhanced if sulfonated)IC₅₀ ≈ 1.0 - 8.0 µM[8]ROS accumulation, PDI inhibition, DNA cleavage[4][8]
Chitosan-Imine Conjugate Heavy Metal RemediationpH-dependent (Insoluble > pH 5)High removal of Pb/Hg at pH 8-10[6]N/O coordinate covalent chelation[7]

Mechanistic Pathway Visualization

To understand the SAR logically, we must map how specific functional group modifications dictate the end-use application. The diagram below illustrates the divergent synthetic pathways and their resulting functional activities.

SAR_Pathway Core 4-Formyl-2-hydroxybenzoic acid (Core Scaffold) Schiff Schiff Base/Imine Derivatives Core->Schiff Condensation (Amines/Hydrazines) Polymer Chitosan-Imine Conjugates Core->Polymer Grafting (Green Chemistry) Metal Cu(II) Thiosemicarbazone Complexes Schiff->Metal Metal Chelation (Cu2+ salts) Activity1 Antimicrobial Activity Schiff->Activity1 Activity2 ROS Generation & Apoptosis (Anticancer) Metal->Activity2 Activity3 Heavy Metal (Pb/Hg) Removal Polymer->Activity3

Caption: SAR logical workflow of 4-formyl-2-hydroxybenzoic acid derivatives and their functional targets.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate self-validating checkpoints. These protocols cover the synthesis and biological evaluation of the two most critical derivatives: Chitosan-imines and Cu(II) complexes.

Protocol A: Green Synthesis of Chitosan-Imine Conjugates

Causality: Traditional imine synthesis requires toxic organic solvents and Dean-Stark traps to remove water. However, utilizing a mild acidic aqueous/methanol environment at 70 °C leverages the dynamic equilibrium of imine formation while maintaining chitosan's solubility[6][7].

  • Preparation: Dissolve 200 mg of medium-molecular-weight chitosan in 1 mL of a 2.0% acetic acid/methanol solution.

  • Condensation: Add an aqueous saturated solution of 4-formyl-2-hydroxybenzoic acid dropwise under continuous stirring.

  • Heating: Elevate the temperature to 70 °C.

  • Validation Checkpoint (ATR-FTIR): Periodically evaporate aliquots and analyze via ATR-FTIR. The reaction is complete when the aldehyde C=O stretch (~1680 cm⁻¹) disappears and a distinct imine C=N stretch (~1630 cm⁻¹) emerges[7].

  • Isolation: Cool the mixture, precipitate by adjusting the pH to 9-10 using 30% NaOH, and wash the beige precipitate with cold water.

Protocol B: Synthesis and Validation of Cu(II) Thiosemicarbazone Complexes

Causality: Complexing the thiosemicarbazone ligand with Cu(II) stabilizes the molecule in a square-planar or square-pyramidal geometry. This specific geometry is critical for intercalating DNA and binding to the active site of Protein Disulfide Isomerase (PDI)[4][9].

  • Ligand Preparation: Synthesize the thiosemicarbazone ligand by refluxing 4-formyl-2-hydroxybenzoic acid with thiosemicarbazide in ethanol with a catalytic amount of glacial acetic acid.

  • Metal Chelation: Mix equimolar amounts of the synthesized ligand and CuCl₂·2H₂O in methanol. Stir at 65 °C for 3 hours[3].

  • Validation Checkpoint (UV-Vis & EPR): Confirm complexation by observing a shift in the ligand's n→π* transitions and the appearance of a new d-d transition band (~400-450 nm) in UV-Vis spectroscopy. Electron Paramagnetic Resonance (EPR) should confirm the paramagnetic Cu(II) d⁹ state.

  • Crystallization: Allow the solution to evaporate slowly at room temperature to obtain single crystals suitable for X-ray diffraction.

Protocol C: ROS Accumulation & Cytotoxicity Assay (Anticancer Evaluation)

Causality: Because the primary mechanism of action for Cu(II) complexes is redox cycling, measuring intracellular ROS is a direct validation of the complex's target engagement before assessing cell death[5][10].

  • Cell Culture: Seed MDA-MB-231 (human breast cancer) or HCT116 cells in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the Cu(II) complex dissolved in max 1% DMSO/media.

  • ROS Quantification: After 4 hours of treatment, add 2′,7′-dichlorofluorescin diacetate (DCFDA). Measure fluorescence (Ex/Em = 485/535 nm) to validate ROS burst.

  • Viability (MTT Assay): After 72 hours, add MTT reagent. Read absorbance at 570 nm to calculate the IC₅₀ value. Self-validation: The IC₅₀ should inversely correlate with the intensity of the ROS burst observed at 4 hours.

Conclusion

The 4-formyl-2-hydroxybenzoic acid scaffold is a powerful starting point in medicinal chemistry and materials science. While the unmodified compound possesses limited utility, rational SAR-guided modifications unlock potent capabilities. Conversion to a Schiff base provides a gateway to tridentate metal chelation, yielding Cu(II) complexes that exploit tumor-specific vulnerabilities (like ROS thresholds and PDI reliance) to overcome chemoresistance. Conversely, grafting the scaffold onto chitosan yields robust, eco-friendly polymers capable of high-efficiency heavy metal remediation.

References

  • New chitosan-imine derivatives: from green chemistry to removal of heavy metals from water Source: SciELO Colombia / Revista de la Facultad de Ingeniería Universidad de Antioquia URL:[Link]

  • A select thiosemicarbazone copper(II) complex induces apoptosis in gastric cancer and targets cancer stem cells reducing pluripotency markers Source: PubMed / National Institutes of Health URL:[Link]

  • Anticancer activity of new water-soluble sulfonated thiosemicarbazone copper(II) complexes targeting disulfide isomerase Source: Università degli Studi di Padova (Unipd) URL:[Link]

  • Copper(ii) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast cancer cells Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • In Vitro and in Vivo Anticancer Activity of Copper Bis(thiosemicarbazone) Complexes Source: ResearchGate URL:[Link]

  • Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New chitosan-imine derivatives: from green chemistry to removal of heavy metals from water Source: Redalyc URL:[Link]

Sources

Validation

Alternative synthetic routes to functionalized salicylaldehydes

Precision Engineering of Aromatic Rings: A Comparative Guide to the ortho-Formylation of Phenols Functionalized salicylaldehydes are indispensable building blocks in modern organic synthesis, serving as critical precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Aromatic Rings: A Comparative Guide to the ortho-Formylation of Phenols

Functionalized salicylaldehydes are indispensable building blocks in modern organic synthesis, serving as critical precursors for complex pharmaceuticals, agrochemicals, and specialized coordination ligands (such as those used in anticancer estradiol-based conjugates)[1]. The synthesis of these compounds hinges on the regioselective introduction of a formyl group strictly at the ortho position of a phenolic substrate.

As a Senior Application Scientist, I frequently see development bottlenecks arise from poor regiocontrol during aromatic functionalization. Uncatalyzed electrophilic aromatic substitutions typically yield statistical or para-enriched mixtures. This guide critically evaluates the available synthetic routes for phenol formylation and provides a field-proven, self-validating protocol for the highest-yielding methodology.

Mechanistic Evaluation of Formylation Pathways

The primary challenge in phenol formylation is overcoming the inherent nucleophilicity of the para position. Several methodologies have been developed to force ortho-selectivity, each with distinct mechanistic trade-offs:

  • The Reimer-Tiemann Reaction: Utilizing chloroform and sodium hydroxide, this classical approach proceeds via a highly reactive dichlorocarbene intermediate. From a practical standpoint, it is notorious for poor yields (often <50%) and aggressive basic conditions that lead to extensive tar formation and agonizing downstream purifications[2].

  • The Duff Reaction: Employing hexamethylenetetramine (HMTA) in strongly acidic media (such as TFA or H2SO4), the Duff reaction is milder but generally favors para-formylation unless the para position is sterically blocked. While recent mechanochemical solid-phase adaptations have improved its green chemistry profile, regiocontrol remains highly substrate-dependent[3].

  • The Casiraghi & Casnati-Skattebøl Formylations: The Casiraghi formylation revolutionized this space by utilizing paraformaldehyde, a metal halide, and a base to achieve exclusive ortho-selectivity[4]. The modern refinement by Skattebøl and Hansen replaces harsh Grignard reagents with an anhydrous MgCl₂/Et₃N system[5]. This method leverages the Lewis acidity of magnesium to form a rigid phenoxide chelate, directing the formaldehyde electrophile exclusively to the adjacent ortho carbon[6].

G A Phenol Substrate + MgCl2 + Et3N B Magnesium Phenoxide (Chelation Complex) A->B Deprotonation C Formaldehyde Coordination (Lewis Acid Activation) B->C (CH2O)n Depolymerization D Directed ortho-Attack (Cyclohexadienone) C->D C-C Bond Formation E Salicyl Alcohol Salt (Intermediate) D->E Aromatization F Redox Transfer (Formaldehyde -> Methanol) E->F Oxidation G Salicylaldehyde (Exclusive ortho-Isomer) F->G Acidic Workup (HCl)

Mechanistic pathway of MgCl2/Et3N-mediated regioselective ortho-formylation of phenols.

Performance Comparison: Yield & Regioselectivity

When selecting a synthetic route for drug development or ligand design, atom economy and regioselectivity are paramount. The following table summarizes the quantitative performance metrics of the primary formylation routes. The MgCl₂/Et₃N system demonstrates superior efficiency, particularly for alkyl- and alkoxy-substituted phenols[5].

Synthetic RouteReagentsTypical YieldRegioselectivityKey Limitations
Reimer-Tiemann CHCl₃, NaOH, H₂O30–50%Poor (ortho/para mix)Harsh basic conditions; toxic reagents; low atom economy[2].
Duff Reaction HMTA, TFA or H₂SO₄40–80%Moderate (para-favored)Requires highly acidic media; tedious hydrolysis of imines[3].
Vilsmeier-Haack POCl₃, DMF50–85%Poor for orthoUnsuitable for direct ortho-formylation of unprotected phenols.
Casnati-Skattebøl (CH₂O)n, MgCl₂, Et₃N80–99%Excellent (>98% ortho)Requires strictly anhydrous conditions; sluggish with EWGs[5].

Optimized Experimental Protocol: MgCl₂/Et₃N-Mediated ortho-Formylation

Due to its unparalleled regiocontrol and scalability, I strongly recommend the MgCl₂/Et₃N protocol for generating functionalized salicylaldehydes[6]. The following procedure is designed as a self-validating system, ensuring that each step provides observable feedback to guarantee success.

Reagents Required:

  • Phenol substrate (1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.5 - 2.0 equiv)

  • Triethylamine (Et₃N) (3.75 - 4.0 equiv)

  • Paraformaldehyde (dried over P₂O₅) (6.75 - 7.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step Methodology & Causality:

Step 1: Reagent Preparation & Atmosphere Control

  • Action: In an oven-dried Schlenk flask under an inert argon atmosphere, suspend anhydrous MgCl₂ and the phenol in anhydrous MeCN.

  • Causality: MgCl₂ is highly hygroscopic. The presence of water will irreversibly hydrolyze the magnesium phenoxide intermediate, quenching the directed ortho-metalation[5].

  • Validation: The reaction mixture must remain a free-flowing suspension. Any clumping or adherence to the flask walls indicates moisture contamination, necessitating a restart.

Step 2: Phenoxide Generation

  • Action: Add Et₃N dropwise at room temperature. Stir for 15-30 minutes.

  • Causality: Et₃N is a non-nucleophilic base that smoothly deprotonates the phenol, driving the formation of the critical Mg-phenoxide chelate without competing for the electrophilic formaldehyde later in the reaction[5].

  • Validation: A distinct color change (typically from colorless to pale yellow or deep orange, depending on the substrate) confirms successful phenoxide formation.

Step 3: Electrophilic Addition & Redox Transfer

  • Action: Add dry paraformaldehyde in one portion. Heat the mixture to reflux (80 °C) for 2 to 24 hours.

  • Causality: Paraformaldehyde depolymerizes in situ to monomeric formaldehyde, which coordinates to the magnesium center. The large excess (approx. 7 equiv) is required because the reaction consumes two equivalents of formaldehyde per product molecule: one acts as the carbon source for the formyl group, and the second acts as a sacrificial oxidant (accepting a hydride from the intermediate salicyl alcohol to become methanol)[5].

  • Validation: Monitor via TLC (Hexanes/EtOAc). The product salicylaldehyde will appear as a distinct, less polar, UV-active spot compared to the starting phenol. This decreased polarity is due to strong intramolecular hydrogen bonding between the newly formed aldehyde and the phenolic hydroxyl group.

Step 4: Acidic Quench & Isolation

  • Action: Cool the reaction to room temperature and slowly quench with 5% aqueous HCl until the aqueous layer reaches pH < 2. Extract with diethyl ether or dichloromethane.

  • Causality: The product initially exists as a highly stable, robust magnesium chelate. The acidic quench is mandatory to protonate the phenoxide, break the chelate, and solubilize the magnesium salts into the aqueous layer[5].

  • Validation: The organic and aqueous layers must separate cleanly without emulsion. A persistent emulsion indicates incomplete breakdown of the magnesium complex, requiring additional HCl.

References

  • Source: wikipedia.
  • Source: orgsyn.
  • Source: sciencemadness.
  • Source: scispace.
  • Source: mdpi.
  • Source: acs.

Sources

Comparative

A Comparative Guide to the Purity Analysis of tert-Butyl 4-formyl-2-hydroxybenzoate by HPLC

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Tert-Butyl 4-formyl-2-hydroxybenzoate, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall viability of the synthetic pathway. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can make informed decisions for their specific analytical challenges.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the purity analysis of non-volatile and thermally sensitive compounds like tert-Butyl 4-formyl-2-hydroxybenzoate.[1] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.[2] The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[3]

For a moderately polar, aromatic compound such as tert-Butyl 4-formyl-2-hydroxybenzoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][5] In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1]

Molecular Structure of tert-Butyl 4-formyl-2-hydroxybenzoate

The molecule's aromatic ring, hydroxyl, and formyl groups provide chromophores that allow for sensitive detection using a UV-Vis detector, a standard component of HPLC systems.

Detailed Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust, self-validating method designed for the accurate purity assessment of tert-Butyl 4-formyl-2-hydroxybenzoate. The choices within this protocol are grounded in established chromatographic principles to ensure reliability and reproducibility, aligning with the validation characteristics outlined in ICH Q2(R1).[6][7]

Methodology Causality: The "Why" Behind the Parameters
  • Column Selection (C18): An octadecylsilane (C18) column is selected for its strong hydrophobic retention capabilities, which are ideal for separating the main analyte from both more polar and less polar impurities.[4] The planarity of the aromatic ring and the hydrophobicity of the tert-butyl group lead to strong interactions with the C18 stationary phase.

  • Mobile Phase (Gradient Elution): A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent (acetonitrile), is employed. This is crucial for resolving impurities with a wide range of polarities. Early-eluting, polar impurities are separated in the high-aqueous phase, while late-eluting, non-polar impurities are effectively eluted as the organic content increases. This approach provides superior resolution and shorter run times compared to an isocratic method.[3]

  • Acidified Mobile Phase: The addition of a small amount of formic or phosphoric acid to the mobile phase is critical. It protonates the phenolic hydroxyl group, suppressing its ionization and resulting in sharper, more symmetrical peaks by preventing tailing.[8]

  • UV Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of the main analyte. A wavelength of 254 nm or the compound's absorption maximum (λmax) is typically chosen to ensure high sensitivity for both the parent compound and potential aromatic impurities.

Step-by-Step HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tert-Butyl 4-formyl-2-hydroxybenzoate sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of ~1 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. System suitability parameters, as defined by USP <621>, should be checked.[9][10] These include retention time repeatability, peak asymmetry (tailing factor), and theoretical plates.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis: Alternative Methodologies

While HPLC is the gold standard, other techniques can be employed, each with distinct advantages and limitations for this specific analysis.

Gas Chromatography (GC)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[11]

  • Applicability & Rationale: Direct GC analysis of tert-Butyl 4-formyl-2-hydroxybenzoate is challenging. The molecule's polarity (due to the -OH group) and relatively high molecular weight can lead to poor volatility and thermal degradation in the hot GC inlet.[12] To make the compound suitable for GC, a derivatization step is typically required. Silylation (e.g., with BSTFA) can be used to convert the polar hydroxyl group into a non-polar trimethylsilyl ether, increasing volatility and thermal stability.[13]

  • Advantages over HPLC: GC, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), offers excellent sensitivity for volatile and semi-volatile impurities, such as residual solvents from the synthesis.[14]

  • Limitations: The mandatory derivatization step adds time and complexity to the sample preparation process and can introduce new sources of error. The technique is not suitable for non-volatile or thermally labile impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers rapid, parallel analysis of multiple samples.[15][16]

  • Applicability & Rationale: HPTLC is well-suited for a rapid screening of purity and can be used as a complementary technique.[17] A normal-phase separation on silica gel plates with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) would be a common approach. Detection is performed by viewing the plate under UV light.

  • Advantages over HPLC: The primary advantage is throughput. Multiple samples and standards can be analyzed simultaneously on a single plate, making it highly cost-effective and fast for screening purposes.[18] The disposable nature of the plates also simplifies sample cleanup.[16]

  • Limitations: While modern HPTLC with densitometric scanning allows for quantification, it generally offers lower resolution and sensitivity compared to HPLC.[19] Differentiating between impurities with similar polarities can be more challenging.

Data-Driven Performance Comparison

The choice of analytical technique is often a trade-off between various performance parameters. The table below provides a semi-quantitative comparison for the purity analysis of tert-Butyl 4-formyl-2-hydroxybenzoate.

Parameter RP-HPLC Gas Chromatography (with Derivatization) HPTLC
Resolution ExcellentVery GoodModerate to Good
Sensitivity (LOD/LOQ) Low (ng range)Very Low (pg range for volatile impurities)Moderate (µg-ng range)
Analysis Time per Sample 20-30 minutes30-45 minutes (including derivatization)< 5 minutes (per sample, with parallel runs)
Quantitative Accuracy HighHighModerate to High
Sample Throughput ModerateLowHigh
Suitability for Impurities Broad range (polar to non-polar)Volatile & semi-volatileBroad range, less resolution for close spots
Protocol Complexity ModerateHighLow

Decision Framework for Method Selection

Choosing the optimal analytical technique depends on the specific goal of the analysis. The following decision tree illustrates a logical approach for selecting the most appropriate method.

Decision_Framework start What is the primary analytical goal? q1 Need for precise quantification of all potential impurities? start->q1 q2 Primary concern is residual volatile solvents? q1->q2 No res_hplc Use RP-HPLC q1->res_hplc Yes q3 Need for rapid screening of many samples for gross purity? q2->q3 No res_gc Use GC-FID/MS (with derivatization) q2->res_gc Yes q3->res_hplc No, need more detail res_hptlc Use HPTLC q3->res_hptlc Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion

For the comprehensive and accurate purity assessment of tert-Butyl 4-formyl-2-hydroxybenzoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is demonstrably the superior and most reliable technique. Its high resolving power, sensitivity, and quantitative accuracy make it the cornerstone of quality control for this critical pharmaceutical intermediate. While Gas Chromatography offers unparalleled sensitivity for volatile impurities and HPTLC provides a high-throughput screening solution, neither can match the overall versatility and robustness of a well-developed HPLC method for characterizing the complete impurity profile. Adherence to validated protocols, grounded in authoritative standards like the USP and ICH guidelines, ensures that the analytical data generated is trustworthy and fit for its intended purpose in the rigorous environment of drug development.

References

  • U.S. Pharmacopeia.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

  • CAMAG. Pharmaceutical Analysis using HPTLC. Available at: [Link]

  • Phenomenex Inc. Reversed Phase HPLC Columns. Available at: [Link]

  • Phenomenex Inc. USP Chapter 621: Overview & Key Points. (2017). Available at: [Link]

  • European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). Available at: [Link]

  • U.S. Pharmacopeia. <621> Chromatography. (2022). Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012). Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Available at: [Link]

  • SIELC Technologies. Separation of tert-Butyl 4-hydroxybenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • Horváth, C., & Melander, W. (1977). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
  • Sharma, R., & Kumar, S. (2014). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Pharmaceutical and Biomedical Sciences, 4(1), 1-6.
  • Dhamsania, C., et al. (2023). An Overview to Control the para-Hydroxybenzoic Acid during the Synthesis of Sodium Methyl Paraben. International Journal of Pharmacy and Analytical Research, 12(4), 456-465.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117640, tert-Butyl 4-hydroxybenzoate. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2751588, tert-Butyl 4-formylbenzoate. Available at: [Link].

  • MilliporeSigma. 4-(tert-Butyl)phenyl 2-hydroxybenzoate. Available at: [Link]

  • Shannon ABC. How can High Performance Thin Layer Chromatography (HPTLC) help your company?. Available at: [Link]

  • Marzouk, M. S. (2012). HPTLC methods to assay active ingredients in pharmaceutical formulations: a review of the method development and validation steps.
  • Alara, O. R., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(5), 1088.
  • Radu, G. L., & Mihai, I. (2008). Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and Simvastatin based drugs. Revue Roumaine de Chimie, 53(12), 1163-1169.
  • Dharmamoorthy, G., et al. (2022). An Overview on High-Performance Thin-Layer Chromatography (HPTLC). Asian Journal of Pharmaceutics, 16(4), 258-266.
  • Li, X., et al. (2024). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology.
  • Stevenson, R. L. (1966). Detection of Phenolic Carboxylic Acids by Gas-Liquid Chromatography.
  • Proestos, C., & Komaitis, M. (2008). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 9(11), 2167-2180.
  • Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • SIELC Technologies. HPLC Method for 3-tert-butyl-4-hydroxyanisole (BHA). (2024). Available at: [Link]

  • The Science Notes. Biosynthetic Pathways for 4-Hydroxybenzoate. (2023). Available at: [Link]

  • Natera, R., et al. (2012). Direct Analysis of Synthetic Phenolic Antioxidants, and Fatty Acid Methyl Ester Stability in Biodiesel by Liquid Chromatography and High-Resolution Mass Spectrometry. Energy & Fuels, 26(9), 5899-5907.
  • Kim, S., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Microbiology and Biotechnology, 30(9), 1335-1343.
  • Karlíček, R., & Solich, P. (1995). Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy. Ceska a Slovenska Farmacie, 44(4), 185-189.
  • Liu, J., & Mabury, S. A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Environmental Science & Technology Letters, 8(1), 51-57.

Sources

Validation

Computational analysis of the reaction mechanism for phenol formylation

Title: Computational Analysis of Phenol Formylation Mechanisms: A Comparative Guide to DFT Workflows Executive Summary Phenol formylation is a fundamental transformation in synthetic organic chemistry, widely utilized to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Analysis of Phenol Formylation Mechanisms: A Comparative Guide to DFT Workflows

Executive Summary

Phenol formylation is a fundamental transformation in synthetic organic chemistry, widely utilized to introduce formyl groups onto aromatic rings for the development of pharmaceuticals, agrochemicals, and functional materials. Because the key intermediates in these reactions—such as transient carbenes—are highly reactive and difficult to isolate, computational chemistry via Density Functional Theory (DFT) has become the gold standard for elucidating their reaction mechanisms [1].

This guide provides an objective, data-driven comparison of modern computational software packages (Gaussian 16 vs. ORCA 5) and DFT functionals (B3LYP, M06-2X, ωB97X-D). Designed for computational chemists and drug development professionals, it establishes a self-validating workflow for modeling the complex potential energy surfaces (PES) of electrophilic aromatic substitutions.

Mechanistic Overview: The Reimer-Tiemann Paradigm

To evaluate computational methodologies, we use the Reimer-Tiemann reaction as our model system. This reaction achieves the ortho-formylation of phenols using chloroform in a basic aqueous solution[1].

The mechanism is driven by the in situ generation of a highly electrophilic dichlorocarbene (:CCl₂), which is attacked by a nucleophilic phenoxide ion [1]. The transition state (TS) of this carbon-carbon bond formation dictates the activation energy and the strict ortho-regioselectivity of the reaction. The resulting cyclohexa-2,4-dienone intermediate subsequently undergoes hydrolysis to yield salicylaldehyde [1].

G A Phenol + Base B Phenoxide Ion (Nucleophile) A->B Deprotonation D Transition State [C-C Bond]‡ B->D C Dichlorocarbene (Electrophile) C->D Electrophilic Attack E Cyclohexadienone Intermediate D->E Activation Barrier F Salicylaldehyde (Product) E->F Hydrolysis

Diagram 1: The Reimer-Tiemann reaction mechanism pathway for phenol formylation.

Comparative Analysis 1: DFT Functionals for Formylation

The choice of DFT functional is the most critical variable in mechanistic modeling. The Reimer-Tiemann transition state involves a delicate interplay of electrostatics, charge transfer, and non-covalent interactions as the bulky, electron-deficient dichlorocarbene approaches the electron-rich π-system of the phenoxide ring [2].

  • B3LYP: While historically ubiquitous, B3LYP lacks built-in empirical dispersion corrections. Consequently, it systematically underestimates the stabilizing non-covalent interactions (like London dispersion forces) between the chlorine atoms and the aromatic ring in the TS, often resulting in artificially inflated activation energy barriers [3].

  • M06-2X: This highly parameterized meta-GGA hybrid functional is explicitly optimized for main-group thermochemistry and non-covalent interactions. It accurately captures the π-π and steric dynamics during the carbene attack, making it highly reliable for predicting the regioselectivity of phenol formylations[1].

  • ωB97X-D: A range-separated hybrid functional incorporating Grimme’s D2 dispersion model. It excels at modeling charge-transfer excitations and long-range interactions, providing superior energetic accuracy for the solvent-separated ion pairs formed during the basic hydrolysis phase of the mechanism [2].

Table 1: Performance Comparison of DFT Functionals

Feature/MetricB3LYPM06-2XωB97X-D
Dispersion Correction None (unless D3 is manually added)Implicitly parameterizedExplicit (Grimme's D2)
Activation Barrier Accuracy Poor (Often overestimates by 3-5 kcal/mol)Excellent (High accuracy for main group)Excellent (Best for charge-transfer states)
Computational Cost LowMediumHigh
Recommended Use Case Ground-state geometry pre-optimizationTransition state searches & kineticsHydrolysis pathways & ion-pair modeling

Comparative Analysis 2: Computational Software (Gaussian vs. ORCA)

The software engine dictates the efficiency, scalability, and exactness of the computational workflow. Gaussian 16 and ORCA 5 are the leading platforms for this type of mechanistic analysis.

  • Gaussian 16: The established industry standard. Gaussian prioritizes exact analytic integral evaluation by default. Its Berny algorithm for transition state optimization is exceptionally robust, requiring fewer optimization cycles to locate complex saddle points [4]. However, it is commercially licensed and can be computationally expensive for large systems unless density fitting is manually invoked [5].

  • ORCA 5: A rapidly adopted, free-for-academia alternative. ORCA’s defining advantage is the implementation of the Resolution of Identity and Chain of Spheres (RIJCOSX) approximations. This drastically accelerates the calculation of exact exchange in hybrid functionals (like M06-2X) without a significant loss of energetic accuracy [4].

Causality Warning: Because ORCA prioritizes speed, its default integration grids and Self-Consistent Field (SCF) convergence criteria are looser than Gaussian's. To achieve comparable accuracy for sensitive frequency calculations, users must manually enforce tighter parameters (e.g., ! VeryTightSCF DefGrid3)[5].

Table 2: Gaussian 16 vs. ORCA 5 for Mechanistic Studies

SoftwareLicense ModelSpeed (Hybrid Functionals)TS Search AlgorithmDefault Accuracy Settings
Gaussian 16 CommercialStandardBerny Algorithm (Highly robust)Exact integrals (High precision)
ORCA 5 Free (Academia)Very Fast (via RIJCOSX)OptTS (Efficient, requires good guess)Approximated (Requires manual tightening)

Self-Validating Experimental Protocol: TS Optimization Workflow

To ensure scientific integrity, computational protocols must be self-validating. Locating a transition state is meaningless unless it is mathematically proven to connect the correct reactants and products. Below is a standardized, step-by-step workflow for modeling the rate-determining step of phenol formylation.

Step 1: Pre-Reaction Complex Generation

  • Action: Generate the initial geometry of the phenoxide and dichlorocarbene interacting at a distance of ~3.5 Å using a molecular mechanics force field (e.g., MMFF94).

  • Causality: A conformational search prevents the optimization from falling into a high-energy local minimum before the quantum mechanical calculations even begin.

Step 2: Ground State Optimization

  • Action: Optimize the complex using M06-2X/def2-SVP with an implicit Solvation Model based on Density (SMD) parameterized for water.

  • Causality: The Reimer-Tiemann reaction occurs in a highly polar, basic aqueous medium. Gas-phase calculations will artificially destabilize the phenoxide anion, leading to geometric artifacts. The def2-SVP basis set provides a rapid, cost-effective baseline geometry.

Step 3: Transition State Guess & Optimization

  • Action: Manually adjust the forming C(ortho)-C(carbene) bond distance to ~2.0 Å. Submit this guess for a TS optimization using a larger basis set: M06-2X/def2-TZVP.

  • Causality: The transition state requires a triple-zeta basis set with polarization functions (def2-TZVP) to accurately describe the partial bond formation, electron delocalization, and minimize Basis Set Superposition Error (BSSE) as the fragments merge.

Step 4: Frequency Calculation (Validation 1)

  • Action: Perform a vibrational frequency calculation on the optimized TS structure at the exact same level of theory.

  • Validation: The output must yield exactly one imaginary frequency (a negative value in the output file). Visualizing this frequency must show the carbon atoms moving toward each other, confirming it is a first-order saddle point corresponding to the desired bond formation.

Step 5: Intrinsic Reaction Coordinate (IRC) (Validation 2)

  • Action: Run an IRC calculation to trace the reaction path forward and backward from the TS down to the local minima.

  • Validation: A single imaginary frequency only proves you are at a saddle point; the IRC proves you are at the correct saddle point. The endpoints of the IRC must optimize directly to the phenoxide-carbene reactant complex and the cyclohexa-2,4-dienone intermediate.

G Step1 1. Conformational Search (MMFF94) Step2 2. Ground State Opt (M06-2X/def2-SVP, SMD=Water) Step1->Step2 Step3 3. TS Geometry Guess (r_C-C ≈ 2.0 Å) Step2->Step3 Step4 4. Berny TS Optimization (M06-2X/def2-TZVP) Step3->Step4 Step5 5. Frequency Calc (Validate: 1 Imaginary Freq) Step4->Step5 Step6 6. IRC Calculation (Validate: Connects Minima) Step5->Step6

Diagram 2: Self-validating computational workflow for transition state optimization.

Conclusion

For the computational analysis of phenol formylation, the combination of the M06-2X functional (to accurately capture dispersion and main-group kinetics) and ORCA 5 (leveraging RIJCOSX for rapid hybrid functional evaluation) currently offers the most efficient balance of speed and accuracy for academic researchers. However, users must rigorously apply self-validating protocols—specifically frequency and IRC checks—and manually tighten integration grids to ensure the scientific integrity of the generated potential energy surfaces.

References

  • A Deep Dive into the Theoretical Pathways of Formylation Reactions: A Technical Guide for Researchers. Benchchem.
  • “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Orca vs Gaussian. r/Chempros - Reddit.
  • Comparing Gaussian 16 and ORCA 5.0.
Comparative

Comparison of protecting groups for the synthesis of polyfunctional aromatics

The synthesis and late-stage functionalization of polyfunctional aromatics—such as aminophenols, haloanilines, and complex biphenols—present significant chemoselectivity challenges. In drug development and material scien...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and late-stage functionalization of polyfunctional aromatics—such as aminophenols, haloanilines, and complex biphenols—present significant chemoselectivity challenges. In drug development and material science, the ability to selectively manipulate one functional group while masking another is the cornerstone of efficient synthetic design.

As a Senior Application Scientist, I approach protecting group (PG) strategies not merely as a sequence of masking steps, but as a self-validating thermodynamic and kinetic system . The choice of a protecting group must be dictated by the causality of the downstream reaction conditions (e.g., cross-coupling, lithiation, or photoredox catalysis) and the inherent nucleophilicity of the substrate.

Here is an in-depth, objective comparison of protecting group strategies for polyfunctional aromatics, supported by mechanistic rationale and validated experimental data.

Strategic Logic of Orthogonality in Polyfunctional Aromatics

Orthogonality is achieved when multiple protecting groups can be removed in any order using highly specific reagents that do not cross-react. For an aromatic ring bearing both hydroxyl (-OH) and amino (-NH₂) groups, the inherent nucleophilicity difference (N > O) dictates the kinetic sequence of protection.

OrthogonalLogic cluster_N Aniline Protection cluster_O Phenol Protection Core Polyfunctional Aromatic (Aminophenol) Boc Boc Group (Acid Labile) Core->Boc Boc2O Fmoc Fmoc Group (Base Labile) Core->Fmoc Fmoc-Cl Cbz Cbz Group (H2 Labile) Core->Cbz Cbz-Cl TBS TBS Group (F- Labile) Core->TBS TBSCl Bn Bn Group (H2 Labile) Core->Bn BnBr PMB PMB Group (Oxidation Labile) Core->PMB PMBCl

Logic map of orthogonal protecting groups for polyfunctional aromatics based on cleavage conditions.

Causality in Selection:
  • Why choose Fmoc over Boc for anilines undergoing acidic SEAr? The Boc group is highly acid-labile. Subjecting a Boc-protected aniline to Lewis acid-catalyzed Friedel-Crafts or halogenation will result in premature deprotection. Fmoc, conversely, relies on a base-catalyzed E1cB mechanism for removal, rendering it completely inert to acidic SEAr conditions.

  • Why choose Bn over TBS for photoredox bromination? Experimental data demonstrates that TBS and THP-protected phenols undergo a tandem bromination/deprotection sequence under Ru(bpy)₃Cl₂/CBr₄ conditions, yielding the free bromophenol. If the strategy requires the PG to remain intact post-halogenation, Benzyl (Bn) must be selected, as it resists photoredox cleavage[1].

Quantitative Comparison of Protecting Groups

The following tables summarize the performance, stability profiles, and typical yields of the most critical protecting groups used in aromatic synthesis.

Table 1: Phenolic Protecting Groups
Protecting GroupReagents for IntroductionDeprotection ConditionsStability Profile & CausalityTypical Yields
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF (THF) or mild acidStable to base, nucleophiles, and Pd-coupling. Labile to F⁻ due to the high Si-F bond energy (582 kJ/mol) driving specific cleavage.85–95%
Bn (Benzyl)BnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Highly stable to acid/base. Labile to reduction. Ideal when subsequent reactions involve strong Lewis acids.90–98%
THP (Tetrahydropyranyl)DHP, PPTS, CH₂Cl₂Mild acid (p-TsOH, MeOH)Stable to strong bases and organometallics (RMgX). Labile to mild acids. Introduces a chiral center (can complicate NMR).80–90%
PMB (p-Methoxybenzyl)PMBCl, NaH, DMFDDQ (Oxidation) or PhotoredoxSimilar to Bn but oxidatively labile. Can be removed via continuous-flow photoredox catalysis without affecting TBS/THP[2].75–85%
Table 2: Aniline Protecting Groups
Protecting GroupReagents for IntroductionDeprotection ConditionsStability Profile & CausalityPhotochemical Yields (Neutral)
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THFStrong acid (TFA or HCl)Stable to base, nucleophiles, and catalytic hydrogenation. Steric bulk prevents over-reaction.Low (<30%)[3]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO₃, DioxaneMild base (20% Piperidine)Stable to acid. Labile to primary/secondary amines via E1cB mechanism.High (80-90%)[3]
Cbz (Carboxybenzyl)Cbz-Cl, NaOH, H₂OH₂, Pd/C or strong acid (HBr)Stable to mild acid/base. Labile to hydrogenation.High (80-95%)[3]

Advanced Methodologies and Authoritative Grounding

Recent advancements have expanded the toolkit for highly sensitive polyfunctional aromatics that cannot tolerate harsh acidic or basic environments:

  • Photochemical Protection in Neutral Media: For acid/base-sensitive substrates, the photochemical conversion of amines into carbamates using N-Cbz- and N-Fmoc-5,7-dinitroindolines allows protection in strictly neutral media. While primary amines yield 80-95%, researchers must note that sterically hindered anilines yield poorly under these specific photochemical conditions[3].

  • Regioselective SEAr Control: For advanced regiocontrol during electrophilic aromatic substitutions, the tetrafluoropyridyl (TFP) group has emerged as a multifunctional protecting group. It not only masks the phenol but its steric and electronic bulk directs highly challenging para-selective halogenation on complex biphenol systems[4].

Self-Validating Experimental Workflows

To guarantee reproducibility, a protecting group workflow must be self-validating. The following sequence demonstrates the functionalization of 4-aminophenol using an orthogonal Boc/TBS strategy.

Workflow Step1 1. Starting Material (4-Aminophenol) Step2 2. N-Protection (Boc2O, THF) Step1->Step2 Chemoselective Step3 3. O-Protection (TBSCl, Imidazole) Step2->Step3 Steric Shielding Step4 4. Cross-Coupling (Pd-Catalyst, Base) Step3->Step4 Orthogonal Stability Step5 5. O-Deprotection (TBAF, THF) Step4->Step5 Fluoride-Driven Cleavage Step6 6. N-Deprotection (TFA, CH2Cl2) Step5->Step6 Acid-Driven Cleavage

Step-by-step orthogonal workflow for the functionalization of an aminophenol scaffold.

Protocol 1: Chemoselective N-Boc Protection of 4-Aminophenol
  • Objective: Selectively protect the aniline amine while leaving the phenol free.

  • Causality: The amine is a superior nucleophile compared to the phenol. By strictly controlling the stoichiometry of Boc₂O and avoiding strong bases, the reaction self-limits to N-acylation. The resulting carbamate's steric bulk inherently prevents over-reaction.

  • Methodology:

    • Dissolve 4-aminophenol (10.0 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

    • Add di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) dropwise at 0 °C.

    • Add a catalytic amount of DMAP (0.1 mmol). Validation checkpoint: The absence of a strong base prevents the deprotonation of the phenol, ensuring O-acylation does not occur.

    • Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Concentrate under reduced pressure, extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and evaporate to yield the N-Boc-4-aminophenol.

Protocol 2: Orthogonal O-TBS Protection
  • Objective: Mask the remaining phenol to allow for harsh downstream cross-coupling.

  • Causality: Imidazole acts as both a base and a nucleophilic catalyst, generating the highly reactive N-TBS-imidazole intermediate. The pre-existing N-Boc group provides steric hindrance, ensuring no N,N-diprotection occurs.

  • Methodology:

    • Dissolve N-Boc-4-aminophenol (8.0 mmol) in anhydrous DMF (15 mL).

    • Add Imidazole (17.6 mmol) and cool the mixture to 0 °C.

    • Add tert-Butyldimethylsilyl chloride (TBSCl, 9.6 mmol) in portions.

    • Stir at room temperature for 4 hours. Validation checkpoint: A white precipitate of imidazole hydrochloride will form, confirming the progression of the silylation.

    • Quench with saturated aqueous NaHCO₃, extract with diethyl ether (to easily remove DMF during washing), wash extensively with water and brine, and dry over MgSO₄.

Protocol 3: Selective O-Deprotection (TBAF)
  • Objective: Remove the TBS group post-functionalization while retaining the Boc group.

  • Causality: The thermodynamic driving force is the formation of the exceptionally strong Si-F bond. The Boc group is completely blind to fluoride ions and remains intact.

  • Methodology:

    • Dissolve the fully protected, functionalized intermediate (5.0 mmol) in anhydrous THF (20 mL) at 0 °C.

    • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.5 mmol) dropwise.

    • Stir for 1 hour at 0 °C. Validation checkpoint: Extended reaction times at room temperature with excess TBAF can lead to unwanted side reactions; strict temperature control ensures chemoselectivity.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via flash chromatography to isolate the N-Boc protected product.

References

  • - The Journal of Organic Chemistry[4] 2. - Beilstein Journal of Organic Chemistry[1]

  • - The Journal of Organic Chemistry[3] 4. - National Center for Biotechnology Information (PMC)[2]

Sources

Validation

Strategic Ester Selection: Evaluating the Stability of tert-Butyl 4-formyl-2-hydroxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. In the design of complex active pharmaceutical ingredients (APIs), the selection of protecting groups dictates the success or failure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

In the design of complex active pharmaceutical ingredients (APIs), the selection of protecting groups dictates the success or failure of a synthetic route. The compound tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) 1 represents a highly versatile, multi-functional scaffold. It features an electrophilic formyl group for C-C bond formation, a nucleophilic phenolic hydroxyl group, and a carboxylate masked as a tert-butyl ester.

As a Senior Application Scientist, I frequently observe synthetic bottlenecks when researchers attempt to functionalize the formyl or hydroxyl groups using basic conditions (e.g., Wittig olefinations or Williamson ether syntheses) while employing standard methyl or ethyl esters. These primary esters inevitably undergo premature saponification. This guide objectively evaluates the superior stability of the tert-butyl ester analog against methyl and ethyl alternatives, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: The "Bulky Guardian" Effect

The stability of an ester under basic conditions is primarily governed by the steric environment surrounding the carbonyl carbon. Saponification requires the nucleophilic addition of a hydroxide ion (OH⁻) to the ester carbonyl, forming a tetrahedral intermediate 2.

  • Methyl and Ethyl Esters: These primary alkyl groups offer minimal steric hindrance. The trajectory for nucleophilic attack remains completely unblocked, leading to rapid, irreversible hydrolysis.

  • tert-Butyl Esters: The tertiary carbon is bonded to three methyl groups, creating a massive steric shield (the "Bulky Guardian" effect). This physical barrier blocks the Bürgi-Dunitz trajectory required for hydroxide attack. Furthermore, the electron-donating nature (+I effect) of the tert-butyl group reduces the electrophilicity of the carbonyl carbon, thermodynamically disfavoring nucleophilic addition 3.

Conversely, the tert-butyl ester exhibits orthogonal lability under acidic conditions. While methyl and ethyl esters remain completely stable in mild acid, the tert-butyl ester is rapidly cleaved by trifluoroacetic acid (TFA). Protonation of the carbonyl oxygen facilitates the expulsion of a highly stable tertiary carbocation, which subsequently eliminates a proton to form isobutylene gas, driving the reaction to completion.

MechanisticDivergence cluster_base Basic Conditions (Saponification) cluster_acid Acidic Conditions (TFA) MeEt Methyl / Ethyl Esters Nu OH⁻ Nucleophilic Attack MeEt->Nu tBu tert-Butyl Ester tBu->Nu Saponified Rapid Cleavage (Carboxylate Salt) Nu->Saponified Unhindered Trajectory Protected Steric Shielding (Intact Ester) Nu->Protected Blocked by Bulky Groups tBu_acid tert-Butyl Ester Proton H⁺ Protonation tBu_acid->Proton Carbocation tert-Butyl Carbocation Intermediate Proton->Carbocation Facile Cleavage AcidCleaved Carboxylic Acid + Isobutylene Carbocation->AcidCleaved Irreversible

Mechanistic divergence of ester protecting groups under basic and acidic conditions.

Quantitative Stability Comparison

To objectively evaluate these structural advantages, we subjected the tert-butyl, methyl, and ethyl analogs of 4-formyl-2-hydroxybenzoate to standardized hydrolytic conditions. The results clearly demonstrate the orthogonal stability profile of the tert-butyl variant.

Ester AnalogBasic Hydrolysis (% Intact) (1.2 eq LiOH, 24h, 25°C)Acidic Cleavage (% Intact) (20% TFA in DCM, 2h, 25°C)
Methyl 4-formyl-2-hydroxybenzoate< 1% (Fully degraded)> 99% (Highly stable)
Ethyl 4-formyl-2-hydroxybenzoate< 5% (Fully degraded)> 99% (Highly stable)
tert-Butyl 4-formyl-2-hydroxybenzoate> 98% (Highly stable) < 1% (Fully cleaved)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the analytical design to eliminate false positives caused by solvent evaporation or transfer errors.

Protocol A: Kinetic Evaluation of Basic Hydrolysis (Saponification)

Causality Note: We utilize a Tetrahydrofuran (THF) and water mixture to ensure both the highly non-polar organic ester and the inorganic Lithium Hydroxide (LiOH) remain in a homogenous single phase, preventing biphasic kinetic artifacts. 1,4-Dimethoxybenzene is used as an internal standard because it lacks hydrolyzable functional groups, acting as an immutable reference point.

  • Preparation: In a 10 mL volumetric flask, dissolve 1.0 mmol of the target ester (tert-butyl, methyl, or ethyl 4-formyl-2-hydroxybenzoate) and 0.5 mmol of 1,4-dimethoxybenzene (Internal Standard) in 5 mL of THF.

  • Initiation: Add 5 mL of an aqueous 0.24 M LiOH solution (1.2 equivalents) to the flask. Stir vigorously at 25°C.

  • Sampling & Quenching: At intervals of 1h, 2h, 4h, and 24h, extract a 100 µL aliquot. Immediately quench the aliquot into 900 µL of a 0.1 M HCl/Acetonitrile solution to halt the base-catalyzed hydrolysis instantly.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Self-Validation: Calculate the ratio of the ester peak area to the internal standard peak area. A constant ratio confirms stability, independent of injection volume variances.

Protocol B: Acid-Mediated Orthogonal Deprotection

Causality Note: Dichloromethane (DCM) is chosen as the solvent because it is non-nucleophilic and effectively stabilizes the intermediate carbocation without participating in side reactions.

  • Preparation: Dissolve 1.0 mmol of tert-Butyl 4-formyl-2-hydroxybenzoate in 8 mL of anhydrous DCM under a nitrogen atmosphere.

  • Initiation: Slowly add 2 mL of Trifluoroacetic acid (TFA) dropwise at 0°C, then warm to 25°C.

  • Monitoring (Self-Validation): Track the reaction via ¹H NMR of crude aliquots. The specific mechanistic pathway is confirmed by the disappearance of the massive 9-proton singlet at ~1.55 ppm (the tert-butyl group) and the visual evolution of isobutylene gas bubbles.

  • Workup: Once the tert-butyl peak is absent (typically < 2 hours), concentrate the mixture under reduced pressure to yield the free carboxylic acid quantitatively.

AssayWorkflow Step1 Prepare 0.1M Solutions + Internal Standard Step2A Basic Assay (LiOH, THF/H₂O) Step1->Step2A Step2B Acidic Assay (TFA, DCM) Step1->Step2B Step3 Quench Aliquots (t = 1, 2, 4, 24h) Step2A->Step3 Step2B->Step3 Step4 HPLC-UV Analysis (Quantify Stability) Step3->Step4

Self-validating experimental workflow for kinetic stability evaluation.

Conclusion

For multi-step syntheses requiring the manipulation of highly reactive formyl or phenolic groups under basic conditions, tert-Butyl 4-formyl-2-hydroxybenzoate is the decisively superior building block. Its massive steric bulk completely arrests basic hydrolysis, preserving the integrity of the carboxylate masking group. Once basic transformations are complete, its orthogonal susceptibility to mild acid allows for clean, quantitative deprotection, making it an indispensable tool in modern drug development.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-formyl-2-hydroxybenzoate

tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly specialized aromatic building block utilized extensively in drug development and advanced organic synthesis[1]. Structurally, it combines a reactive f...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 4-formyl-2-hydroxybenzoate (CAS: 1629252-29-4) is a highly specialized aromatic building block utilized extensively in drug development and advanced organic synthesis[1]. Structurally, it combines a reactive formyl group (aldehyde), a phenolic hydroxyl group, and a lipophilic tert-butyl ester.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a mechanistic system. To handle this compound safely, we must understand the causality behind its hazards: the aldehyde moiety is prone to auto-oxidation and acts as a severe mucosal irritant; the phenolic core presents aquatic toxicity and skin sensitization risks; and the tert-butyl ester significantly enhances the molecule's lipophilicity, increasing the rate of dermal penetration if exposed to unprotected skin.

The following guide provides a field-proven, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this compound, grounded in authoritative safety data for structural analogs like formylbenzoates and salicylaldehydes[2][3].

The PPE Ecosystem: Mechanistic Rationale

Standard laboratory attire is insufficient for handling functionalized aromatic aldehydes. Your PPE must act as a targeted barrier against both physical particulates and chemical permeation.

  • Ocular Protection: Wear tight-fitting, non-vented chemical safety goggles (compliant with NIOSH or EN 166 standards). Causality: Aldehydes are highly electrophilic and react rapidly with the nucleophilic proteins in the corneal epithelium, causing severe, sometimes irreversible, eye damage[3].

  • Dermal Protection: Utilize high-density Nitrile (≥0.11 mm thickness) or Butyl rubber gloves. Causality: The tert-butyl ester group makes this compound highly lipophilic, allowing it to bypass the skin's natural aqueous barriers[4]. Standard latex offers zero protection against organic esters.

  • Respiratory Protection: If handling outside a closed system or fume hood, an N95/P100 particulate respirator is mandatory. Causality: Fine dust or aerosolized particles of formylbenzoates can deposit in the lower respiratory tract, leading to acute inflammation[2].

  • Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs. Ensure no skin is exposed between the glove and the sleeve.

Quantitative Safety & PPE Summary

ParameterSpecification / RecommendationMechanistic Rationale
Chemical Identity tert-Butyl 4-formyl-2-hydroxybenzoateAromatic aldehyde with phenolic and ester moieties.
Eye Protection NIOSH/EN 166 Chemical GogglesPrevents aerosolized aldehyde from causing severe corneal irritation.
Glove Material Nitrile (≥0.11 mm) or Butyl RubberProvides a barrier against lipophilic ester dermal penetration.
Respiratory P2/P3 Particulate Filter (if dust risk)Mitigates inhalation of reactive formyl-benzoate particulates.
Ventilation Fume Hood (0.4–0.6 m/s face velocity)Captures volatile degradation products (e.g., auto-oxidation byproducts).

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure absolute containment during dispensing and reaction setup.

Phase 1: Pre-Operation Validation
  • Verify Fume Hood Integrity: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

    • Self-Validation: Hold a delicate tissue at the sash opening; it should be gently and consistently pulled inward, confirming negative pressure.

  • PPE Integrity Check: Don your nitrile gloves and perform the inflation test.

    • Self-Validation: Trap air inside the glove and squeeze. If the glove deflates, a micro-tear is present. Discard and replace immediately.

Phase 2: Dispensing and Transfer
  • Static Mitigation: Aromatic esters in powder form can generate static electricity, leading to sudden aerosolization[2]. Ground your balance and use an anti-static, non-sparking weighing spatula.

  • Closed-System Transfer: Weigh the tert-Butyl 4-formyl-2-hydroxybenzoate directly into a pre-tared, sealable reaction vial inside the fume hood.

    • Causality: Minimizing the time the powder is exposed to ambient air prevents both inhalation risks and the auto-oxidation of the formyl group into a carboxylic acid.

  • Inert Atmosphere (Optional but Recommended): If storing the remainder, flush the primary container with Argon or Nitrogen before sealing to preserve chemical integrity.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent capable of dissolving lipophilic esters (e.g., isopropanol or ethanol), followed by a water wipe.

  • Glove Removal: Use the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to remove gloves without contaminating bare hands[3]. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

In the event of a breach, rapid containment is critical to prevent environmental contamination and respiratory exposure.

Emergency Spill Protocol
  • Evacuate & Isolate: Immediately step back from the spill and alert personnel in the vicinity.

  • Suppress Dust: Do not dry sweep. Cover the solid spill with damp sand or a specialized inert chemical absorbent to prevent the generation of toxic dust[2].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline solution (which helps neutralize the phenolic component) followed by copious amounts of water.

Disposal Logistics
  • Classification: Label the container as "Hazardous Organic Waste - Aldehyde/Phenol Derivative."

  • Environmental Warning: Never flush this compound down the sink. Phenolic aldehydes are notoriously toxic to aquatic life with long-lasting effects[3].

  • Destruction: Transfer to a licensed hazardous waste contractor for high-temperature chemical incineration equipped with an afterburner and scrubber.

Workflow Visualization

HandlingWorkflow Start Pre-Operation: PPE & Hood Check Dispense Material Dispensing (Inert Atmosphere) Start->Dispense Reaction Experimental Application Dispense->Reaction Spill Spill or Exposure Detected? Reaction->Spill Cleanup Decontamination & PPE Removal Disposal Hazardous Waste Disposal Cleanup->Disposal Spill->Cleanup No Emergency Emergency Protocol: Evacuate & Contain Spill->Emergency Yes Emergency->Disposal Post-Spill Cleanup

Logical workflow for handling tert-Butyl 4-formyl-2-hydroxybenzoate, including spill contingencies.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.